molecular formula C13H27NO4Si B15623572 Teoc-MeLeu-OH

Teoc-MeLeu-OH

Número de catálogo: B15623572
Peso molecular: 289.44 g/mol
Clave InChI: ISZJODSUCSTOSW-NSHDSACASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Teoc-MeLeu-OH is a useful research compound. Its molecular formula is C13H27NO4Si and its molecular weight is 289.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2S)-4-methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO4Si/c1-10(2)9-11(12(15)16)14(3)13(17)18-7-8-19(4,5)6/h10-11H,7-9H2,1-6H3,(H,15,16)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZJODSUCSTOSW-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N(C)C(=O)OCC[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N(C)C(=O)OCC[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Teoc-MeLeu-OH (CAS 2411590-92-4): A Critical Building Block for Advanced Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teoc-MeLeu-OH, with CAS number 2411590-92-4, is a protected N-methylated leucine (B10760876) derivative.[1] Its full chemical name is (S)-4-Methyl-2-(methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)pentanoic acid. As a specialized amino acid, it serves as a crucial building block in the synthesis of complex peptide-based therapeutics. The incorporation of N-methylated amino acids like this compound into peptide chains is a key strategy in modern drug discovery to enhance the metabolic stability, cell permeability, and overall bioavailability of peptide drugs. This technical guide provides a comprehensive overview of its properties, core applications, and the experimental protocols for its use, highlighted by its role in the large-scale synthesis of the KRAS inhibitor, LUNA18.[2]

Physicochemical and Handling Properties

Proper handling and storage are critical for maintaining the integrity of this compound. The following tables summarize its key physicochemical properties and recommended storage conditions.

PropertyValue
CAS Number 2411590-92-4
Molecular Formula C13H27NO4Si
Molecular Weight 289.44 g/mol [1][3]
Appearance White to off-white solid[3]
Purity (NMR) ≥97.0%[1]
Solubility DMSO: 100 mg/mL (345.49 mM)[3][4]
Storage ConditionDuration
Powder at -20°C 3 years[3]
Powder at 4°C 2 years[3]
In solvent at -80°C 6 months[3]
In solvent at -20°C 1 month[3]

Core Application in Peptide Synthesis

The primary application of this compound is as a protected amino acid in peptide synthesis, particularly for peptides rich in N-alkylated amino acids. These structures are often challenging to synthesize due to the steric hindrance of the N-alkyl group, which can lead to low coupling yields.

This compound has been successfully employed in the multi-kilogram scale Good Manufacturing Practice (GMP) production of LUNA18, a potent KRAS inhibitor, utilizing Liquid-Phase Peptide Synthesis (LPPS).[2] In this process, the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group serves as a protecting group for the N-terminal amine.

Representative Experimental Protocol: Peptide Coupling in LPPS

The following protocol is adapted from the published synthesis of a LUNA18 fragment and represents a robust method for the coupling of this compound.[2]

Objective: To couple this compound to an N-terminal deprotected peptide fragment in a liquid-phase synthesis.

Materials:

  • This compound (1.2 equivalents)

  • Peptide fragment with a free N-terminal amine (1.0 equivalent)

  • Pentafluorophenol (B44920) (PFP) (1.5 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 equivalents)

  • Isopropyl acetate (B1210297) (IPAc)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Charge a suitable reactor with this compound (1.2 eq.), Isopropyl acetate (IPAc), and N,N-Dimethylformamide (DMF).

  • Add a solution of pentafluorophenol (1.5 eq.) in IPAc to the reactor.

  • Cool the mixture to below 10 °C.

  • Add EDC·HCl (1.5 eq.) portionwise to the mixture while maintaining the internal temperature below 10 °C. This step forms the active ester of this compound.

  • Stir the mixture at the controlled temperature to ensure complete formation of the active ester.

  • In a separate vessel, prepare the peptide fragment with the free N-terminal amine.

  • Add the pre-activated this compound solution to the peptide fragment solution.

  • Allow the reaction to proceed until completion, monitoring by a suitable analytical method (e.g., HPLC).

  • Upon completion, proceed with aqueous workup and extraction to isolate the coupled peptide product.

Summary of Coupling Reaction Conditions:

ReagentEquivalentsRole
This compound 1.2N-methylated amino acid building block
Pentafluorophenol (PFP) 1.5Activating agent
EDC·HCl 1.5Coupling reagent
Solvents -IPAc, DMF

Visualized Workflows and Pathways

Liquid-Phase Peptide Synthesis (LPPS) Workflow

The following diagram illustrates the general workflow for the activation and coupling of this compound during the synthesis of a peptide chain.

LPPS_Workflow Teoc_MeLeu_OH This compound Coupling Coupling Reaction Teoc_MeLeu_OH->Coupling Reagents EDC·HCl, PFP IPAc/DMF, <10°C Reagents->Coupling Activation Active_Ester Teoc-MeLeu-PFP (Active Ester) Peptide_Fragment H₂N-Peptide Fragment Peptide_Fragment->Coupling Coupled_Product Teoc-MeLeu-Peptide Coupling->Coupled_Product Peptide Bond Formation

Caption: Workflow for this compound activation and coupling in LPPS.

Conceptual Signaling Pathway: KRAS Inhibition

This compound is a component of the KRAS inhibitor LUNA18. The diagram below illustrates the general principle of KRAS inhibition, providing context for the therapeutic application of peptides synthesized using this building block. This is a conceptual representation and does not depict the direct action of this compound itself.

KRAS_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds KRAS_GDP KRAS-GDP (Inactive) Receptor->KRAS_GDP Activates SOS KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading Downstream Downstream Signaling (e.g., RAF-MEK-ERK) KRAS_GTP->Downstream Activates LUNA18 KRAS Inhibitor (e.g., LUNA18) LUNA18->KRAS_GTP Inhibits Proliferation Cell Proliferation, Survival Downstream->Proliferation Promotes

Caption: Conceptual pathway of KRAS signaling and its inhibition.

Conclusion

This compound (CAS 2411590-92-4) is a specialized chemical reagent that plays a pivotal role in the advancement of peptide-based drug development. Its N-methyl and Teoc-protected structure is specifically designed to overcome synthetic challenges associated with N-alkyl-rich peptides. The documented, successful use of this compound in the kilogram-scale GMP manufacturing of a clinical-stage KRAS inhibitor underscores its industrial relevance and utility.[2] For researchers and drug development professionals, this compound represents an enabling tool for the creation of next-generation peptide therapeutics with enhanced pharmacological properties.

References

An In-depth Technical Guide to Teoc-MeLeu-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of N-(2-(trimethylsilyl)ethoxycarbonyl)-N-methyl-L-leucine (Teoc-MeLeu-OH). The content is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry.

Core Properties of this compound

This compound is a synthetic amino acid derivative that is utilized as a building block in solid-phase peptide synthesis (SPPS). The key features of this compound are the N-methylated leucine (B10760876) backbone and the N-α-Teoc protecting group. N-methylation of amino acids can enhance the metabolic stability and cell permeability of the resulting peptides. The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group is a carbamate-based protecting group for the amine functionality.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name (S)-4-Methyl-2-(methyl((2-(trimethylsilyl)ethoxy)carbonyl)amino)pentanoic acidN/A
Synonyms N-Teoc-N-methyl-L-leucine, Teoc-N-Me-Leu-OHN/A
CAS Number 2411590-92-4[1][2]
Molecular Formula C13H27NO4Si[1][2]
Molecular Weight 289.44 g/mol [1][2]
Appearance White to off-white solid[1][2]
Solubility Soluble in DMSO (100 mg/mL)[1][2]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1][2]
The Teoc Protecting Group

The Teoc protecting group is a key feature of this compound, offering distinct advantages in peptide synthesis. It is stable under a range of conditions, which allows for its use in orthogonal protection strategies.

Key Characteristics of the Teoc Group:

  • Stability: Stable to acidic and basic conditions commonly used for the removal of Boc and Fmoc groups, respectively. It is also stable to catalytic hydrogenation.[2][3]

  • Orthogonality: Its stability profile makes it orthogonal to many other protecting groups, enabling selective deprotection in complex synthetic schemes.[4]

  • Cleavage: The Teoc group is typically removed using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under strong acidic conditions like trifluoroacetic acid (TFA).[2][3] The fluoride-induced cleavage proceeds via a β-elimination mechanism.

Experimental Protocols

General Protocol for Coupling this compound in SPPS

This protocol assumes a standard Fmoc-based solid-phase peptide synthesis strategy.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • This compound

  • Coupling reagents (e.g., HBTU, HATU, HCTU)

  • Base (e.g., DIPEA, Triethylamine)

  • Solvent (e.g., DMF, NMP)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Washing solvents (DMF, DCM, MeOH)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF, DCM, and DMF.

  • Coupling:

    • Pre-activate this compound (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.) in DMF for 5-10 minutes.

    • Add the activated this compound solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test for primary amines, or Chloranil test for the secondary amine of the newly coupled this compound).

  • Washing: Wash the resin thoroughly with DMF, DCM, and DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for the subsequent amino acid couplings.

Protocol for Teoc Group Cleavage

The Teoc group is typically removed at the end of the synthesis or at a specific step where deprotection is required.

Materials:

  • Peptide-resin with N-terminal Teoc group

  • Tetrabutylammonium fluoride (TBAF) solution (e.g., 1M in THF)

  • DMF

Procedure:

  • Resin Swelling: Swell the Teoc-protected peptide-resin in DMF.

  • Deprotection: Treat the resin with a solution of TBAF in DMF (e.g., 0.1 M TBAF) for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF, DCM, and MeOH.

  • Final Cleavage: Proceed with the final cleavage of the peptide from the resin using a suitable cleavage cocktail (e.g., TFA-based cocktail).

Diagrams

General Workflow for SPPS using this compound

The following diagram illustrates the general workflow for incorporating a Teoc-protected amino acid into a peptide chain during solid-phase peptide synthesis.

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Fmoc_Peptide Fmoc-Protected Peptide-Resin Resin->Fmoc_Peptide Attach First Fmoc-AA Deprotected_Peptide Deprotected Peptide-Resin Fmoc_Peptide->Deprotected_Peptide Fmoc Deprotection (Piperidine) Coupled_Peptide Teoc-MeLeu-Peptide-Resin Deprotected_Peptide->Coupled_Peptide Couple This compound Coupled_Peptide->Fmoc_Peptide Repeat Cycle Final_Peptide Final Peptide Coupled_Peptide->Final_Peptide Teoc Deprotection (TBAF) & Resin Cleavage (TFA)

General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Teoc Deprotection Mechanism

This diagram illustrates the fluoride-induced β-elimination mechanism for the cleavage of the Teoc protecting group.

Teoc_Cleavage cluster_Teoc Teoc-Protected Amine Teoc_Struct R-NH-C(=O)O-CH₂-CH₂-Si(CH₃)₃ Intermediate [R-NH-C(=O)O-CH₂-CH₂-Si(F)(CH₃)₃]⁻ Teoc_Struct->Intermediate Fluoride Attack on Silicon Fluoride F⁻ Products R-NH₂ + CO₂ + H₂C=CH₂ + FSi(CH₃)₃ Intermediate->Products β-Elimination

Mechanism of Teoc protecting group cleavage by fluoride ion.

Biological Activity and Applications

As of the date of this document, there is a lack of specific published data on the biological activity of this compound itself. It is primarily marketed and utilized as a chemical reagent for the synthesis of peptides. The general rationale for using N-methylated amino acids like this compound in peptide drug design is to improve the pharmacokinetic properties of the final peptide, such as resistance to enzymatic degradation and enhanced membrane permeability. The specific biological effects would be dependent on the final peptide sequence into which this amino acid derivative is incorporated. No information regarding the involvement of this compound in specific signaling pathways has been identified in the reviewed literature.

Safety Information

A specific Safety Data Sheet (SDS) for this compound was not found in the public domain. However, as with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area. For detailed safety information, it is recommended to consult the supplier's documentation.

Conclusion

This compound is a valuable building block for peptide synthesis, particularly for the introduction of N-methylated leucine residues. Its key feature is the Teoc protecting group, which offers orthogonal protection and can be cleaved under specific conditions using fluoride ions. While detailed biological studies on the compound itself are not currently available, its utility lies in the potential to create novel peptides with enhanced drug-like properties. Researchers using this reagent should have a good understanding of peptide synthesis principles, particularly the handling of protected amino acids and the specific conditions required for Teoc group cleavage.

References

A Technical Guide to Teoc-MeLeu-OH: Properties, Synthesis, and Application in Peptide Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Teoc-N-methyl-L-leucine (Teoc-MeLeu-OH), an N-terminally protected amino acid derivative crucial for the synthesis of modified peptides with enhanced therapeutic properties. This document details its physicochemical characteristics, provides a representative protocol for its use in peptide synthesis, and discusses its relevance in modulating cellular signaling pathways.

Core Physicochemical Data

This compound is a synthetic amino acid derivative where the amino group of L-leucine is N-methylated and protected by a 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group. This modification is instrumental in developing peptide-based therapeutics with improved pharmacological profiles.

PropertyValueReference
Molecular Weight 289.44 g/mol [1]
Chemical Formula C₁₃H₂₇NO₄Si[1]
CAS Number 2411590-92-4[1][2]
Appearance White to off-white solid[1]
Storage Conditions Powder: -20°C for 3 years; In solvent: -80°C for 6 months[1]

The Role of N-Methylation in Peptide Therapeutics

The incorporation of N-methylated amino acids, such as N-methyl-leucine, into peptide sequences is a key strategy in medicinal chemistry. This modification imparts several advantageous properties:

  • Enhanced Proteolytic Stability: The methyl group on the amide nitrogen provides steric hindrance, protecting the adjacent peptide bond from cleavage by proteases. This increases the in vivo half-life of the peptide therapeutic.[3][4]

  • Improved Membrane Permeability: N-methylation removes a hydrogen bond donor from the peptide backbone, which can lead to better membrane permeability and potentially improved oral bioavailability.[3][5]

  • Conformational Constraint: The steric bulk of the N-methyl group restricts the conformational flexibility of the peptide backbone. This can lock the peptide into its bioactive conformation, potentially leading to higher receptor affinity and selectivity.[3][6]

Experimental Protocols

Representative Protocol: Incorporation of this compound into a Peptide Sequence via SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing an N-methyl-leucine residue using a Teoc-protected building block.

Materials:

  • Rink Amide resin

  • This compound

  • Other Fmoc-protected amino acids

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF.

  • Amino Acid Coupling (for standard amino acids): Couple the subsequent Fmoc-protected amino acid using HATU and DIPEA in DMF.

  • Incorporation of this compound:

    • In a separate vessel, dissolve this compound (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF to pre-activate the amino acid.

    • Add the activated this compound solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours. Due to the steric hindrance of the N-methyl group, coupling reactions with N-methylated amino acids can be slower and may require longer reaction times or double coupling.[6]

  • Peptide Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups and the Teoc group using a cleavage cocktail (TFA/TIS/H₂O). The Teoc group is labile to strong acids like TFA.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow_for_Teoc_MeLeu_OH Resin Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling_AA Couple Fmoc-AA-OH (HATU, DIPEA) Deprotection1->Coupling_AA Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Coupling_AA->Deprotection2 Coupling_Teoc Couple this compound (HATU, DIPEA) Deprotection2->Coupling_Teoc Elongation Repeat Steps for Chain Elongation Coupling_Teoc->Elongation Cleavage Cleavage from Resin & Deprotection (TFA) Elongation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide mTORC1_Pathway Leucine Leucine (or N-MeLeu containing peptide) mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates (inactivates) Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes fourEBP1->Protein_Synthesis inhibits Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth leads to

References

An In-depth Technical Guide to the Synthesis and Characterization of Teoc-MeLeu-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-protected, N-methylated amino acids are critical building blocks in modern peptide synthesis and drug discovery. The incorporation of an N-methyl group into a peptide backbone can significantly enhance its pharmacological properties, including increased metabolic stability, improved membrane permeability, and constrained conformational flexibility, which can lead to higher receptor affinity and bioavailability. The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group is a valuable tool in this context, offering robust protection of the amino group that is stable to a wide range of reaction conditions yet can be selectively removed under mild, fluoride-mediated protocols.

This technical guide provides a comprehensive overview of N-(2-(trimethylsilyl)ethoxycarbonyl)-N-methyl-L-leucine (Teoc-MeLeu-OH), a derivative of the amino acid leucine (B10760876). It details a representative synthetic pathway, summarizes its key physicochemical and characterization data, and provides a framework for its application in synthetic chemistry.

Physicochemical Properties

This compound is commercially available from various suppliers. The following table summarizes its key physical and chemical properties based on available data.

PropertyValueReference
Chemical Name (2S)-2-[--INVALID-LINK--amino]-4-methylpentanoic acidN/A
Synonyms N-Teoc-N-methyl-L-leucine, Teoc-N-Me-Leu-OHN/A
CAS Number 241159-92-4[1]
Molecular Formula C₁₃H₂₇NO₄Si[1]
Molecular Weight 289.44 g/mol [1]
Appearance White to off-white solid[1]
Purity Typically ≥98%N/A
Solubility Soluble in DMSO[1]
Storage Store at -20°C for long-term stability[1]

Synthesis of this compound

A generalized workflow for this synthesis is presented below:

Synthesis_Workflow cluster_step1 Step 1: N-methylation of L-Leucine cluster_step2 Step 2: Teoc Protection L_Leucine L-Leucine N_Me_Leucine N-Methyl-L-leucine L_Leucine->N_Me_Leucine Methylating Agent (e.g., Dimethyl Sulfate) Base (e.g., NaOH) Teoc_MeLeu_OH This compound N_Me_Leucine->Teoc_MeLeu_OH Teoc-OSu or Teoc-Cl Base (e.g., NaHCO₃)

Caption: A representative two-step workflow for the synthesis of this compound.

Experimental Protocols

The following are representative protocols for the two key steps in the synthesis of this compound. These are generalized procedures and may require optimization for specific laboratory conditions and scales.

Step 1: Synthesis of N-Methyl-L-leucine

This procedure is adapted from established methods for the N-methylation of amino acids.

  • Materials:

    • L-Leucine

    • Dimethyl sulfate (B86663)

    • Sodium hydroxide (B78521) (NaOH)

    • Hydrochloric acid (HCl) for pH adjustment

    • Diethyl ether for extraction

    • Ethanol for recrystallization

  • Procedure:

    • Dissolve L-leucine in an aqueous solution of sodium hydroxide.

    • Cool the solution in an ice bath.

    • Slowly add dimethyl sulfate to the cooled solution with vigorous stirring. Maintain the temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • Monitor the reaction by a suitable method (e.g., TLC).

    • Upon completion, carefully acidify the reaction mixture with hydrochloric acid to the isoelectric point of N-methyl-L-leucine.

    • The product may precipitate upon acidification. If not, extract the aqueous phase with diethyl ether to remove unreacted starting materials and byproducts.

    • Concentrate the aqueous layer under reduced pressure.

    • Recrystallize the crude N-methyl-L-leucine from a suitable solvent system, such as ethanol/water, to yield the purified product.

Step 2: Synthesis of N-Teoc-N-methyl-L-leucine (this compound)

This procedure is based on general methods for the Teoc protection of amino acids.

  • Materials:

    • N-Methyl-L-leucine

    • N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu)

    • Sodium bicarbonate (NaHCO₃)

    • Dioxane or a similar organic solvent

    • Water

    • Ethyl acetate (B1210297) for extraction

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

  • Procedure:

    • Dissolve N-methyl-L-leucine in a mixture of dioxane and aqueous sodium bicarbonate solution.

    • Add a solution of Teoc-OSu in dioxane to the mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring for completion by TLC.

    • Once the reaction is complete, add water to the mixture and wash with ethyl acetate to remove any unreacted Teoc-OSu and byproducts.

    • Acidify the aqueous layer to a pH of approximately 2-3 with a suitable acid (e.g., 1M HCl).

    • Extract the product into ethyl acetate.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • The product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Characterization of this compound

Analysis MethodExpected/Reported Data
¹H NMR Expected signals for the trimethylsilyl (B98337) group (approx. 0.0 ppm), the ethyl bridge of the Teoc group, the N-methyl group, and the leucine side chain protons.
¹³C NMR Expected signals for the carbonyl carbons, the carbons of the Teoc and leucine moieties, and the trimethylsilyl group.
Mass Spectrometry (MS) Expected [M+H]⁺ of approximately 290.18, and other adducts such as [M+Na]⁺.
Purity (by HPLC) Typically reported as ≥98% by commercial suppliers.
Elemental Analysis Calculated for C₁₃H₂₇NO₄Si: C, 53.95%; H, 9.40%; N, 4.84%.

Applications in Research and Drug Development

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Teoc group provides orthogonal protection to the commonly used Boc and Fmoc protecting groups for the α-amino function of other amino acids in a peptide sequence.

The stability of the Teoc group to acidic and some basic conditions allows for the selective deprotection of other protecting groups (e.g., Boc with TFA, or Fmoc with piperidine) while the Teoc group remains intact. The Teoc group can then be selectively removed using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), to reveal the N-methyl amine for subsequent coupling reactions.

The logical workflow for the deprotection of the Teoc group is as follows:

Deprotection_Workflow Teoc_Protected Teoc-Protected N-Methyl Amine Fluoride_Treatment Fluoride Source (e.g., TBAF) Deprotected_Amine Free N-Methyl Amine Fluoride_Treatment->Deprotected_Amine β-elimination

Caption: Deprotection of the Teoc group via fluoride-mediated β-elimination.

The use of N-methylated amino acids like this compound is a key strategy for medicinal chemists to fine-tune the properties of peptide-based drug candidates, addressing challenges such as poor stability and low oral bioavailability.

Conclusion

This compound is a valuable synthetic intermediate for the incorporation of N-methyl-L-leucine into peptides. While detailed, publicly available synthesis and characterization data are sparse, this guide provides a comprehensive overview based on established chemical principles and data from commercial sources. The representative protocols and characterization information herein should serve as a useful resource for researchers, scientists, and drug development professionals working in the field of peptide chemistry.

References

The Teoc Protecting Group in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate process of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. The 2-(p-toluenesulfonyl)ethoxycarbonyl (Teoc) protecting group has emerged as a valuable tool in the synthetic chemist's arsenal, offering a unique combination of stability and selective cleavage conditions. This technical guide provides an in-depth exploration of the Teoc group's role in peptide synthesis, covering its chemical properties, mechanisms of action, and practical applications.

The Teoc group belongs to the family of carbamate (B1207046) protecting groups used to temporarily block the N-terminus of amino acids, preventing unwanted side reactions during peptide coupling.[1] Its stability under a range of conditions, coupled with its mild and specific deprotection method, makes it an attractive option for the synthesis of complex peptides.[2]

Chemical Properties and Mechanism of Action

The Teoc protecting group is characterized by its β-silylethyl functionality. This structural feature is central to its unique deprotection mechanism.

Protection of Amino Acids

The introduction of the Teoc group onto the α-amino group of an amino acid is typically achieved by reacting the amino acid with a Teoc--donating reagent in the presence of a base.[3] Common reagents for this purpose include:

  • N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu)[3]

  • 1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole (Teoc-OBt)[1]

  • 2-(Trimethylsilyl)ethoxycarbonyl chloride (Teoc-Cl)[4]

  • 1-(2-(trimethylsilyl)ethoxycarbonyl)-3-nitro-1,2,4-triazole (Teoc-NT)[4]

The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the Teoc reagent, forming a stable carbamate linkage. The choice of reagent and base (e.g., triethylamine (B128534), pyridine, or inorganic bases under Schotten-Baumann conditions) can be optimized to achieve high yields.[3][4]

G cluster_protection Teoc Protection of an Amino Acid AminoAcid Amino Acid (R-NH2) TeocProtectedAA Teoc-Protected Amino Acid AminoAcid->TeocProtectedAA Nucleophilic Attack TeocReagent Teoc-X (e.g., Teoc-OSu) TeocReagent->TeocProtectedAA Byproduct Byproduct (e.g., HOSu) TeocReagent->Byproduct Base Base (e.g., Et3N) Base->AminoAcid Deprotonation

Figure 1. General workflow for the protection of an amino acid with a Teoc group.

Deprotection of the Teoc Group

The key advantage of the Teoc group lies in its fluoride-mediated deprotection mechanism.[3] Treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), triggers a β-elimination reaction.[3] The fluoride ion attacks the silicon atom, leading to the formation of a transient silyl (B83357) fluoride and the elimination of the carbamate group. This is followed by spontaneous decarboxylation to release the free amine, along with volatile byproducts: ethene and carbon dioxide.[3]

G cluster_deprotection Mechanism of Teoc Deprotection TeocProtectedAmine Teoc-NH-R Intermediate Unstable Intermediate TeocProtectedAmine->Intermediate Fluoride Attack on Si Fluoride Fluoride Ion (F-) Fluoride->Intermediate FreeAmine Free Amine (H2N-R) Intermediate->FreeAmine β-elimination & Decarboxylation Byproducts Volatile Byproducts (Ethene, CO2, Me3SiF) Intermediate->Byproducts

Figure 2. Deprotection pathway of the Teoc group initiated by a fluoride ion.

Advantages and Disadvantages of the Teoc Group

The selection of a protecting group strategy is a critical decision in peptide synthesis. The Teoc group offers several distinct advantages, but also has limitations that must be considered.

FeatureAdvantagesDisadvantages
Stability Stable to hydrolysis and other nucleophilic attacks.[3] Tolerates most acidic and reductive conditions, including heterogeneous hydrogenation.[3]Prone to acidolysis, making it not fully orthogonal to the Boc group.[2]
Cleavage Conditions Deprotection occurs under mild, non-acidic, non-basic, and non-reductive conditions (fluoride ions).[3]The use of fluoride ions may not be compatible with all functionalities or solid supports.
Byproducts Deprotection yields volatile byproducts (ethene, carbon dioxide, and trimethylsilyl (B98337) fluoride), simplifying purification.[3]Incomplete reactions can lead to side products that may be difficult to remove.
Orthogonality Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) protecting groups.[4]Not orthogonal to the acid-labile Boc group.[2]
Side Reactions Generally clean reactions.With certain reagents like Teoc-OBt, formation of a small percentage of dipeptide side product has been observed.[1]

Experimental Protocols

General Protocol for Teoc Protection of an Amino Acid

This protocol is a general guideline and may require optimization for specific amino acids.

Materials:

  • Amino acid

  • Teoc-OSu (1.1 equivalents)

  • Triethylamine (2.5 equivalents)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Suspend the amino acid (1.0 equivalent) in DCM.

  • Add triethylamine and stir until the amino acid dissolves.

  • Add Teoc-OSu and stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography if necessary.

General Protocol for Teoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol assumes the peptide is anchored to a solid support.

Materials:

  • Teoc-protected peptide-resin

  • Tetrabutylammonium fluoride (TBAF) solution (e.g., 1 M in THF)

  • Tetrahydrofuran (THF)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Swell the Teoc-protected peptide-resin in THF in a solid-phase synthesis vessel.

  • Drain the solvent.

  • Add a solution of TBAF in THF to the resin.

  • Agitate the mixture at room temperature. Monitor the deprotection by a qualitative test (e.g., ninhydrin (B49086) test) to detect the presence of the free amine.

  • Once the deprotection is complete, drain the reagent solution.

  • Wash the resin thoroughly with THF and then with the solvent to be used in the subsequent coupling step (e.g., DMF).

  • The deprotected peptide-resin is now ready for the next coupling cycle.

Application in Peptide Synthesis

The Teoc group's unique properties make it particularly useful in specific synthetic strategies.

Orthogonal Synthesis

The primary application of the Teoc group is in orthogonal peptide synthesis. Its stability to the basic conditions used to remove the Fmoc group and the acidic conditions for Boc group removal (although prolonged acid exposure can cleave Teoc) allows for its use in combination with these widely used protecting groups. This orthogonality is crucial for the synthesis of complex peptides with multiple reactive side chains that require selective deprotection.[1]

G cluster_orthogonality Orthogonality of Teoc in Peptide Synthesis Peptide Fully Protected Peptide (Teoc-N-term, Fmoc-side, Boc-side) Fmoc_Deprotected Fmoc Deprotected Peptide->Fmoc_Deprotected Boc_Deprotected Boc Deprotected Peptide->Boc_Deprotected Teoc_Deprotected Teoc Deprotected Peptide->Teoc_Deprotected Base Base (e.g., Piperidine) Base->Fmoc_Deprotected Selective Removal of Fmoc Acid Acid (e.g., TFA) Acid->Boc_Deprotected Selective Removal of Boc Fluoride Fluoride (e.g., TBAF) Fluoride->Teoc_Deprotected Selective Removal of Teoc

Figure 3. Orthogonal deprotection strategies with the Teoc group.

Synthesis of Complex Peptides

The mild cleavage conditions of the Teoc group are advantageous in the synthesis of peptides that are sensitive to harsh acidic or basic treatments. This includes peptides containing acid-labile post-translational modifications or those prone to racemization.

Conclusion

The Teoc protecting group is a versatile and valuable tool for modern peptide synthesis. Its stability to a wide range of reagents, combined with a mild and highly selective fluoride-mediated deprotection mechanism, provides chemists with a powerful strategy for the construction of complex peptides. While careful consideration of its partial acid lability and potential side reactions with certain activating reagents is necessary, the advantages of the Teoc group, particularly its orthogonality to other common protecting groups and the generation of volatile byproducts, make it an excellent choice for demanding synthetic challenges in research, and drug development.

References

A Deep Dive into Orthogonal Protecting Groups for Solid-Phase Peptide Synthesis (SPPS): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of amino acid chains. Central to the success of SPPS is the concept of orthogonal protecting groups. This strategy involves the use of multiple classes of protecting groups that can be selectively removed under distinct chemical conditions. This allows for the precise, stepwise elongation of the peptide chain while attached to a solid support, as well as the introduction of complex side-chain modifications. This technical guide provides an in-depth exploration of the core principles of orthogonal protection in SPPS, with a focus on the two most prominent strategies: the Fmoc/tBu and Boc/Bzl approaches. We will delve into the quantitative aspects of these methods, provide detailed experimental protocols, and visualize the underlying chemical logic.

Core Principles of Orthogonality in SPPS

The fundamental principle of orthogonal protection in peptide synthesis is the ability to deprotect one type of functional group without affecting others.[1][2] In the context of SPPS, this typically involves three classes of protecting groups:

  • Temporary Nα-amino protecting groups: These protect the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.

  • "Permanent" side-chain protecting groups: These shield the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed during the final cleavage of the peptide from the solid support.

  • Auxiliary orthogonal protecting groups: These are employed for specific on-resin modifications, such as cyclization or labeling, and can be removed without affecting the temporary or permanent protecting groups.[3]

The two most widely adopted orthogonal strategies in SPPS are the Fmoc/tBu and the Boc/Bzl methods.

The Fmoc/tBu Strategy: A Truly Orthogonal Approach

The 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is the most prevalent method in modern SPPS due to its mild reaction conditions and true orthogonality.[4][5]

  • Nα-Protection: The base-labile Fmoc group is used for temporary protection of the α-amino group. It is typically removed using a solution of a secondary amine, most commonly 20-50% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[][7]

  • Side-Chain Protection: Acid-labile protecting groups, primarily based on the tert-butyl (tBu) moiety, are used for the "permanent" protection of reactive amino acid side chains. These groups are stable to the basic conditions of Fmoc deprotection.[4]

  • Final Cleavage: The final cleavage of the peptide from the resin and the simultaneous removal of the tBu-based side-chain protecting groups are achieved in a single step using a strong acid, typically trifluoroacetic acid (TFA).[5]

This clear distinction between base-labile and acid-labile protecting groups makes the Fmoc/tBu strategy truly orthogonal.

The Boc/Bzl Strategy: A Quasi-Orthogonal Approach Based on Graduated Acid Lability

The tert-butyloxycarbonyl (Boc)/benzyl (B1604629) (Bzl) strategy, developed by the pioneer of SPPS, R.B. Merrifield, relies on a principle of graduated acid lability.[8][9]

  • Nα-Protection: The acid-labile Boc group is used for temporary Nα-amino protection and is removed with a moderate acid, such as 25-50% TFA in dichloromethane (B109758) (DCM).[9][10]

  • Side-Chain Protection: More acid-stable protecting groups, typically benzyl (Bzl) derivatives, are used for "permanent" side-chain protection.

  • Final Cleavage: The final cleavage of the peptide from the resin and the removal of the Bzl-based side-chain protecting groups require a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[10][11]

Because both the temporary and "permanent" protecting groups are removed by acid, the Boc/Bzl strategy is considered quasi-orthogonal, relying on the differential sensitivity to acid strength for selective deprotection.

Quantitative Data on Protecting Group Removal

The efficiency and kinetics of protecting group removal are critical for the success of SPPS. The following tables summarize key quantitative data for the Fmoc/tBu and Boc/Bzl strategies.

Table 1: Fmoc Group Deprotection Kinetics
Deprotection ReagentConcentrationSolventTime for >99% RemovalNotes
Piperidine20% (v/v)DMF~3-5 minutesThe standard reagent for Fmoc deprotection.[12][13]
Piperidine5% (v/v)DMF~3 minutesEffective for routine synthesis.[14]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2% (v/v)NMP< 1 minuteA much stronger, non-nucleophilic base; faster deprotection but can increase side reactions if not used carefully.[4][15]
Piperazine5% (w/v)DMFSlower than piperidineA milder base that can reduce aspartimide formation.[12]
Piperazine/DBU5% (w/v) / 2% (v/v)DMF< 1 minuteA rapid and efficient combination that minimizes side reactions.[12][15]
Table 2: Boc Group Deprotection with Trifluoroacetic Acid (TFA)
TFA ConcentrationSolventReaction TimePeptide PurityNotes
25% (v/v)DCM2 hoursGenerally effectiveA common and effective condition for many substrates.[16]
50% (v/v)DCM30 minutesHighFaster deprotection, suitable for less sensitive substrates.[16]
55% (v/v)DCM30 minutesHigher than 100% TFAShown to yield higher purity peptides in some cases due to better resin swelling.[8][16]
100% (neat)-5-15 minutesLower than 55% TFA/DCMVery rapid deprotection, but may increase the risk of side products and incomplete removal due to poor resin swelling.[8][16]
Table 3: Common Cleavage Cocktails for Final Deprotection in Fmoc/tBu SPPS
Reagent CocktailComposition (v/v)Application
Reagent B88% TFA, 5% Phenol, 5% H₂O, 2% TISGeneral purpose, "odorless" alternative to cocktails with thiols.[17]
Reagent K82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTHighly effective for peptides containing Trp, Tyr, Met, and Cys.
TFA/TIS/H₂O95% TFA, 2.5% TIS, 2.5% H₂OA standard and effective cocktail for many peptides, especially those without sensitive residues.[8]
TFA/EDT/TIS/H₂O94% TFA, 2.5% H₂O, 1% TIS, 2.5% EDTRecommended for peptides containing Cys, Met, or Trp to minimize side reactions.

TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol

Experimental Protocols

Adherence to well-defined protocols is crucial for the successful synthesis of high-purity peptides.

Protocol 1: Manual SPPS using Fmoc/tBu Chemistry (Single Cycle)

This protocol outlines a single cycle of amino acid addition on a 0.1 mmol scale.

1. Resin Swelling:

  • Place the Fmoc-amino acid-loaded resin in a reaction vessel.

  • Add DMF (5-10 mL) to swell the resin for 30-60 minutes with gentle agitation.[12]

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 5 mL of 20% piperidine in DMF to the resin.[15]

  • Agitate for 5-10 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for another 10-15 minutes.[15]

  • Drain the solution.

3. Washing:

  • Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[15]

4. Amino Acid Coupling (using HBTU/HOBt):

  • In a separate vial, dissolve the next Fmoc-amino acid (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in 2 mL of DMF.[15]

  • Add N,N-diisopropylethylamine (DIEA) (0.8 mmol, 8 eq.) to the activation mixture.

  • Allow the solution to pre-activate for 1-5 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 30-60 minutes.

  • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).[15]

5. Washing:

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times).[12]

Protocol 2: Final Cleavage and Deprotection in Fmoc/tBu SPPS

1. Resin Preparation:

  • After the final synthesis cycle, wash the peptide-resin with DCM (5 x 10 mL) and dry it under vacuum for at least 1 hour.[15]

2. Cleavage Cocktail Preparation:

  • In a fume hood, prepare the appropriate cleavage cocktail based on the peptide sequence (see Table 3). For a standard peptide, use 95% TFA, 2.5% TIS, and 2.5% deionized water.[8]

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[8]

  • Agitate the mixture at room temperature for 2-4 hours.

4. Peptide Precipitation and Isolation:

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.[8]

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual TFA.

  • Dry the crude peptide under vacuum.

Protocol 3: Manual SPPS using Boc/Bzl Chemistry (Single Cycle)

This protocol outlines a single cycle of amino acid addition.

1. Resin Swelling:

  • Swell the Boc-amino acid-loaded Merrifield or MBHA resin in DCM.[]

2. Boc Deprotection:

  • Drain the DCM.

  • Add a solution of 50% TFA in DCM (10 mL/g of resin).[]

  • Agitate for 5 minutes.

  • Drain the solution and add a fresh 50% TFA/DCM solution.

  • Agitate for an additional 20-30 minutes.[]

  • Drain the TFA solution and wash the resin with DCM (3 x 10 mL/g).

3. Neutralization:

  • Add a solution of 10% DIEA in DCM (10 mL/g of resin).[]

  • Agitate for 5-10 minutes.

  • Drain the neutralization solution and wash the resin with DCM (3 x 10 mL/g).

4. Amino Acid Coupling (using HBTU):

  • In a separate vial, pre-activate the next Boc-amino acid using a suitable coupling reagent like HBTU.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate until the coupling is complete (monitor with a Kaiser test).

5. Washing:

  • Drain the coupling solution and wash the resin with DCM.

Protocol 4: Final Cleavage and Deprotection in Boc/Bzl SPPS (HF Cleavage)

CAUTION: Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, dedicated apparatus by trained personnel.

1. Preparation:

  • Thoroughly dry the peptide-resin under vacuum.

  • Place the dried resin in the HF reaction vessel.

  • Add the appropriate scavenger (e.g., anisole).

2. HF Cleavage:

  • Cool the reaction vessel to -5 to 0 °C.[]

  • Carefully distill anhydrous HF into the reaction vessel.

  • Stir the mixture at 0 °C for 1-2 hours.

3. HF Removal and Peptide Isolation:

  • Remove the HF by evaporation under a stream of nitrogen.

  • Wash the resin-peptide mixture with cold diethyl ether to remove the scavenger and cleaved protecting groups.

  • Extract the crude peptide from the resin with an appropriate solvent (e.g., dilute acetic acid).

  • Lyophilize the peptide solution to obtain the crude product.

Visualization of SPPS Workflows and Orthogonality

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical relationships and workflows in SPPS.

SPPS_Workflow start Start: Fmoc-AA-Resin deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 Wash deprotection->wash1 coupling Amino Acid Coupling (Activated Fmoc-AA) wash1->coupling wash2 Wash coupling->wash2 repeat Repeat n-1 Cycles wash2->repeat repeat->deprotection Next Cycle final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Cycle final_cleavage Final Cleavage & Side-Chain Deprotection (e.g., TFA Cocktail) final_deprotection->final_cleavage end Purified Peptide final_cleavage->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.

Orthogonal_Strategies cluster_fmoc Fmoc/tBu Strategy (Orthogonal) cluster_boc Boc/Bzl Strategy (Quasi-Orthogonal) fmoc Fmoc (Nα) base Base (e.g., Piperidine) fmoc->base Cleaved by tbu tBu (Side-Chain) acid_fmoc Acid (e.g., TFA) tbu->acid_fmoc Cleaved by base->tbu Stable to acid_fmoc->fmoc Stable to boc Boc (Nα) moderate_acid Moderate Acid (e.g., TFA) boc->moderate_acid Cleaved by bzl Bzl (Side-Chain) strong_acid Strong Acid (e.g., HF) bzl->strong_acid Cleaved by moderate_acid->bzl Stable to

References

An In-depth Technical Guide to the Teoc Deprotection Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group is a crucial tool in modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and the synthesis of complex natural products. Its stability under a variety of reaction conditions and its selective removal under mild protocols make it an invaluable asset for multistep synthetic strategies. This technical guide provides a comprehensive overview of the Teoc deprotection mechanism, detailed experimental protocols, and quantitative data to facilitate its effective implementation in the laboratory.

Core Concepts: Stability and Orthogonality

The Teoc group is a carbamate-based protecting group for primary and secondary amines. A key feature of the Teoc group is its remarkable stability towards a wide range of reagents and reaction conditions. It is resistant to both acidic and basic hydrolysis, as well as to many reducing and oxidizing agents.[1][2][3] This stability allows for the selective deprotection of other common amine protecting groups, such as tert-butoxycarbonyl (Boc), fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz), in the presence of a Teoc group.[2][3][4] This orthogonality is a cornerstone of its utility in complex synthetic campaigns where multiple protecting groups are employed.

The Deprotection Mechanism: A Fluoride-Induced Cascade

The removal of the Teoc group is most commonly achieved through a fluoride-induced β-elimination reaction.[1][3] The mechanism is initiated by the attack of a fluoride (B91410) ion on the silicon atom of the trimethylsilyl (B98337) group. This step is facilitated by the high affinity of silicon for fluoride. The resulting pentacoordinate silicon intermediate readily undergoes fragmentation, leading to the elimination of the entire protecting group as volatile byproducts: ethylene (B1197577) and carbon dioxide, along with trimethylsilyl fluoride. The desired free amine is thus liberated under mild conditions.[1]

Alternatively, deprotection can be effected under strongly acidic conditions, for instance, with trifluoroacetic acid (TFA), although this method is less common due to the potential for cleaving other acid-labile protecting groups.[2][3][4]

Teoc_Deprotection_Mechanism cluster_intermediate Teoc_Protected_Amine R-NH-Teoc Intermediate [Pentacoordinate Silicon Intermediate] Teoc_Protected_Amine->Intermediate Fluoride Attack Fluoride F⁻ Fluoride->Intermediate Free_Amine R-NH₂ Intermediate->Free_Amine β-Elimination & Decarboxylation Ethylene H₂C=CH₂ Intermediate->Ethylene CO2 CO₂ Intermediate->CO2 TMSF (CH₃)₃SiF Intermediate->TMSF

Figure 1. The fluoride-induced β-elimination mechanism for Teoc deprotection.

Quantitative Data Summary

The efficiency of Teoc deprotection can be influenced by the choice of fluoride source, solvent, temperature, and the nature of the substrate. The following tables summarize quantitative data from representative experimental protocols.

SubstrateDeprotection ReagentSolventTemperatureTimeYield (%)Reference
Protected AmineTetrabutylammonium (B224687) fluoride (TBAF) (1.5 equiv)Tetrahydrofuran (B95107) (THF)Room TemperatureNot specified85[3]
Protected Amino Acid DerivativeTBAF·3H₂O (2 equiv) / CsF (2 equiv)THF0 °C to Room Temperature<10 min to 24 hHigh (not specified)[5]
Protected AmineTBAFTHFRoom TemperatureNot specifiedHigh (not specified)[6]
Deprotection ReagentCommon SolventsTypical ConditionsNotes
Tetrabutylammonium fluoride (TBAF)THF, AcetonitrileRoom temperature, short reaction timesMost common and generally effective reagent. The tetrabutylammonium salts can sometimes complicate purification.[3]
Tetraethylammonium fluoride (TEAF)THF, AcetonitrileRoom temperatureAn alternative to TBAF, potentially offering easier purification.[3]
Tetramethylammonium fluoride (TMAF)THF, AcetonitrileRoom temperatureAnother alternative to TBAF, with similar advantages to TEAF.[3]
Hydrogen Fluoride (HF)Acetonitrile, Pyridine0 °C to Room TemperatureHighly effective but requires special handling due to its corrosive and toxic nature.
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room temperatureLess common; lacks orthogonality with other acid-labile protecting groups.[2][3][4]

Key Experimental Protocols

Below are detailed methodologies for the deprotection of Teoc-protected amines using common fluoride reagents.

Protocol 1: General Procedure for Teoc Deprotection using TBAF

This protocol is a widely applicable method for the removal of the Teoc group from a variety of substrates.

Materials:

  • Teoc-protected compound

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

  • Dissolve the Teoc-protected compound (1.0 equivalent) in anhydrous THF.

  • To the stirred solution, add a 1.0 M solution of TBAF in THF (1.5 to 2.0 equivalents) dropwise at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction, concentrate the reaction mixture under reduced pressure to remove the THF.

  • To the residue, add ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amine.

Protocol 2: Teoc Deprotection with Work-up for Water-Soluble Amines

This modified work-up is beneficial when the resulting amine has significant water solubility, making standard aqueous extractions problematic.

Materials:

  • Teoc-protected compound

  • TBAF, 1.0 M solution in THF

  • Anhydrous THF

  • Dowex 50WX8-400 resin (H⁺ form)

  • Calcium carbonate (powder)

  • Methanol

  • Celite

Procedure:

  • Follow steps 1-3 of Protocol 1.

  • Upon reaction completion, add Dowex 50WX8-400 resin and powdered calcium carbonate to the reaction mixture.

  • Stir the suspension vigorously for 1-2 hours at room temperature.

  • Filter the mixture through a pad of Celite, washing the resin thoroughly with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine.

  • If necessary, further purify the product by chromatography or crystallization.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a Teoc deprotection experiment followed by purification.

Teoc_Deprotection_Workflow Start Start: Teoc-Protected Amine Reaction Dissolve in Anhydrous THF Add TBAF Solution Start->Reaction Monitoring Monitor Reaction Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up or Resin Quench Monitoring->Workup Reaction Complete Purification Purification (e.g., Column Chromatography) Workup->Purification End End: Purified Free Amine Purification->End

Figure 2. A generalized experimental workflow for Teoc deprotection and purification.

Potential Side Reactions and Mitigation

While the Teoc deprotection is generally a clean and high-yielding reaction, potential side reactions can occur.

  • Incomplete Deprotection: Insufficient amounts of the fluoride reagent or short reaction times can lead to incomplete removal of the Teoc group. It is crucial to monitor the reaction to completion.

  • Purification Challenges: The presence of tetrabutylammonium salts from TBAF can sometimes complicate the purification of the final product, especially for polar or water-soluble amines. In such cases, using alternative fluoride sources like TEAF or TMAF, or employing the resin-based work-up described in Protocol 2, can be advantageous.[3]

  • Base-Sensitivity of the Product: The deprotection conditions are mildly basic due to the formation of the amine product. If the desired amine is sensitive to basic conditions, careful pH control during work-up may be necessary.

Conclusion

The Teoc protecting group is a robust and versatile tool for the protection of amines in organic synthesis. Its stability and orthogonal removal under mild, fluoride-mediated conditions have cemented its importance in the synthesis of complex molecules. A thorough understanding of the deprotection mechanism, coupled with the selection of appropriate reagents and reaction conditions, will enable researchers to effectively utilize this protecting group in their synthetic endeavors. The protocols and data presented in this guide serve as a valuable resource for the successful application of the Teoc deprotection in research and development.

References

Teoc-MeLeu-OH: An In-Depth Technical Guide on Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Teoc-MeLeu-OH (N-([2-(Trimethylsilyl)ethoxy]carbonyl)-N-methyl-L-leucine), a crucial N-protected amino acid derivative used in peptide synthesis and drug development. Understanding its physicochemical properties is paramount for optimizing reaction conditions, purification processes, formulation, and ensuring the integrity of synthesized peptides and drug candidates.

Core Physicochemical Properties

This compound is a derivative of the amino acid L-leucine, where the amino group is protected by a 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group and also N-methylated. The Teoc group is known for its stability under various conditions, yet it can be cleaved under specific, mild protocols, making it a valuable tool in orthogonal peptide synthesis strategies. The presence of the bulky, silicon-containing Teoc group and the N-methylation significantly influences the molecule's solubility and stability profile.

Solubility Profile

The solubility of this compound is a critical parameter for its handling and use in synthetic applications. While experimental data across a comprehensive range of solvents is limited, the following table summarizes the known solubility in Dimethyl Sulfoxide (DMSO) and provides estimated solubilities in other common organic solvents based on the behavior of structurally similar N-protected amino acids like Fmoc-L-leucine and Boc-L-leucine.[1][2]

Table 1: Quantitative and Estimated Solubility of this compound at Ambient Temperature

SolventAbbreviationSolubility (mg/mL)Data Type
Dimethyl SulfoxideDMSO100Experimental
DimethylformamideDMF~30Estimated
EthanolEtOH~30Estimated
DichloromethaneDCMSolubleEstimated
Ethyl AcetateEtOAcSolubleEstimated
AcetonitrileACNSparingly SolubleEstimated
WaterH₂OSparingly SolubleEstimated

Note: The solubility in DMSO is reported by multiple suppliers. Estimated solubilities are based on data for Fmoc-L-leucine and Boc-L-leucine and should be experimentally verified for precise applications.[1][2]

Stability Profile

The stability of this compound is largely dictated by the robustness of the Teoc protecting group. The Teoc group is known to be stable under a variety of conditions commonly employed in peptide synthesis.

Table 2: Summary of this compound Stability

ConditionStabilityRemarks
Acidic Conditions
Mild Acid (e.g., TFA in DCM for Boc deprotection)Generally StableThe Teoc group is stable to the acidic conditions used for Boc group removal.[3]
Strong Acid (e.g., neat TFA, HBr/AcOH)LabileStrong acids can lead to the cleavage of the Teoc group.[3]
Basic Conditions
Mild Base (e.g., Piperidine in DMF for Fmoc deprotection)StableThe Teoc group is orthogonal to the Fmoc protecting group strategy.[3]
Strong Base (e.g., NaOH, KOH)Generally StableThe carbamate (B1207046) linkage is resistant to hydrolysis under most basic conditions.[3]
Nucleophiles
Fluoride Ions (e.g., TBAF, HF)LabileThis is the standard method for Teoc deprotection via β-elimination.[4]
Oxidative/Reductive Conditions
Common Oxidizing/Reducing AgentsStableThe Teoc group is generally stable to common redox conditions used in peptide synthesis.[4]
Storage
Solid (Powder) at -20°CStable for yearsRecommended storage condition for long-term stability.
Solution in DMSO at -20°C / -80°CStable for monthsAliquoting is recommended to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound (solid powder)

  • Solvent of interest (e.g., Ethanol, Acetonitrile, Ethyl Acetate)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure a solid phase remains at equilibrium.

    • Record the exact weight of the added solid.

    • Add a precise volume of the chosen solvent to the vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

  • Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

    • Dilute the filtered sample solution with the solvent as necessary to fall within the linear range of the calibration curve.

    • Analyze the diluted sample solution and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, accounting for any dilutions made. This concentration represents the solubility of this compound in the tested solvent at the specified temperature.

Protocol for Stability Assessment (Forced Degradation Study)

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways, in accordance with ICH guidelines.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Aqueous buffers of various pH values

  • Photostability chamber

  • Temperature-controlled oven

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • pH meter

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Incubate at a controlled temperature (e.g., 60 °C) for a defined period.

    • Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Keep at room temperature for a defined period.

    • Thermal Degradation: Expose the solid this compound powder to dry heat in an oven (e.g., 80 °C) for a defined period. Also, heat a solution of this compound.

    • Photostability: Expose the solid and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Control Samples: Prepare control samples stored under normal conditions (e.g., protected from light at room temperature).

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples (stressed and control) by a stability-indicating HPLC method. The method should be capable of separating the intact this compound from any degradation products.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control sample to identify degradation peaks.

    • Calculate the percentage of degradation of this compound under each condition.

    • If significant degradation is observed, further characterization of the degradation products using techniques like LC-MS/MS and NMR may be necessary to elucidate their structures and establish degradation pathways.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sample1 Filter supernatant equil1->sample1 sample2 Analyze by HPLC sample1->sample2 calc1 Determine concentration from calibration curve sample2->calc1 calc2 Calculate solubility calc1->calc2

Caption: Workflow for determining the solubility of this compound.

General Workflow for a Forced Degradation Study

G cluster_stress Stress Conditions start This compound Sample acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal Stress start->thermal photo Photostability start->photo analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Data Evaluation & Degradation Pathway Identification analysis->evaluation

Caption: General workflow for a forced degradation study of this compound.

Proposed Degradation Pathway of this compound

G TeocMeLeuOH This compound N-([2-(Trimethylsilyl)ethoxy]carbonyl)-N-methyl-L-leucine Deprotection Deprotection TeocMeLeuOH->Deprotection Fluoride Ions (e.g., TBAF) or Strong Acid (e.g., TFA) MeLeuOH H-MeLeu-OH N-methyl-L-leucine Deprotection->MeLeuOH Byproducts Byproducts Ethylene + CO₂ + Trimethylsilyl fluoride Deprotection->Byproducts

Caption: Proposed degradation of this compound via deprotection.

References

The Teoc Protecting Group: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful peptide synthesis and complex molecule construction. The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group has emerged as a valuable tool in the synthetic chemist's arsenal, offering a unique combination of stability and selective cleavage under mild conditions. This in-depth technical guide provides a comprehensive overview of the core principles of using Teoc-protected amino acids, from the underlying chemical mechanisms to detailed experimental protocols and data-driven insights.

Core Principles of the Teoc Protecting Group

The Teoc group is a carbamate-based protecting group for amines, valued for its high stability under a range of conditions where other common protecting groups might be labile. It is particularly noted for its orthogonality with other widely used protecting groups such as Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl), allowing for intricate synthetic strategies.

The key to the Teoc group's utility lies in its unique deprotection mechanism, which is triggered by a fluoride (B91410) ion source. This allows for its removal under conditions that leave many other protecting groups, including acid-labile and base-labile groups, intact.

Chemical Structure and Mechanism of Protection

The Teoc protecting group is introduced by reacting the amino group of an amino acid with a Teoc-donating reagent, such as Teoc-Cl, Teoc-OSu, Teoc-OBt, or Teoc-NT, in the presence of a base. The reaction proceeds via a nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Teoc reagent, forming a stable carbamate (B1207046) linkage.

The choice of the Teoc reagent and the base can be optimized to achieve high yields, with systems like Teoc-OBt/triethylamine demonstrating excellent efficiency. High-purity Teoc reagents can often yield highly pure

A Technical Guide to Teoc-MeLeu-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of Teoc-MeLeu-OH, a key building block in synthetic chemistry, particularly for peptide and peptidomimetic drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering comprehensive information on suppliers, technical specifications, and representative experimental applications.

Introduction to this compound

This compound, with the CAS number 2411590-92-4, is a protected derivative of N-methyl-L-leucine. The Teoc (2-(trimethylsilyl)ethoxycarbonyl) group serves as a protecting group for the amino functionality, which is crucial in the stepwise synthesis of complex molecules. As a leucine (B10760876) derivative, it is utilized in the synthesis of peptides and other organic molecules. The incorporation of N-methylated amino acids like N-methyl-L-leucine can confer advantageous properties to therapeutic peptides, such as increased metabolic stability and improved cell permeability.

Sourcing and Procurement of this compound

The procurement of specialized chemical reagents like this compound is a critical step in the research and development workflow. The following diagram illustrates a typical procurement process.

Compound Identification and Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of Teoc-MeLeu-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 2411590-92-4), a leucine (B10760876) derivative used in research and development. The following sections detail the compound's properties, associated hazards, and recommended procedures for safe use, storage, and disposal.

This compound, with the IUPAC name N-methyl-N-((2-(trimethylsilyl)ethoxy)carbonyl)-L-leucine, is a solid, white to off-white substance.[1][2][3] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 2411590-92-4[1][2][3][4][5]
Molecular Formula C13H27NO4Si[1][2][4]
Molecular Weight 289.44 g/mol [1][2][4]
Appearance Solid, white to off-white[1][2][3]
Purity 99.74%[1][2]
Boiling Point 369.5 ± 35.0 °C at 760 mmHg[5]
Solubility Soluble in DMSO (100 mg/mL, 345.49 mM)[1][2][3]
Storage Temperature (Powder) -20°C for 3 years; 4°C for 2 years[1][2][3][5]
Storage Temperature (In Solvent) -80°C for 6 months; -20°C for 1 month[1][2][3]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The primary hazards associated with this compound are outlined in the Safety Data Sheet (SDS).[4]

Hazard Statements:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[4] No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[4][6]

Safe Handling and Experimental Workflow

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the key stages from receipt to disposal.

Safe_Handling_Workflow cluster_receipt Receiving & Storage cluster_prep Experiment Preparation cluster_use Experimental Use cluster_disposal Waste Disposal Receive Receive Package Inspect Inspect for Damage Receive->Inspect Store Store Appropriately (-20°C or 4°C Powder) Inspect->Store PPE Don PPE (Gloves, Goggles, Lab Coat) Store->PPE Weigh Weigh in Fume Hood PPE->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Experiment Conduct Experiment Dissolve->Experiment Clean Clean Work Area Experiment->Clean Waste Collect Waste (Solid & Liquid) Clean->Waste Dispose Dispose via Licensed Service Waste->Dispose

Caption: Safe handling workflow for this compound.

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not publicly available. However, based on the identified hazards, the following general procedures should be followed.

4.1. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[4]

  • Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) must be worn.[4][6] Gloves should be inspected before use and disposed of properly after handling.[6]

  • Respiratory Protection: If working with the powder outside of a certified fume hood, a NIOSH-approved respirator is necessary to avoid inhalation.[4]

4.2. First Aid Measures

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[4]

  • Skin Contact: In case of contact, immediately wash the skin with soap and plenty of water. Consult a physician.[4]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

  • Ingestion: If swallowed, rinse the mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[4]

4.3. Spill and Disposal Procedures

  • Spill Containment: In the event of a spill, avoid dust formation.[4] Evacuate the area and ensure adequate ventilation.[4] Use personal protective equipment.[4]

  • Spill Cleanup: For small spills, sweep up the solid material and place it in a suitable, closed container for disposal.[4] For larger spills, use appropriate tools to collect the material without creating dust.[7]

  • Waste Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[4] The material should be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[4] Contaminated packaging should be disposed of as unused product.[4]

Storage and Stability

Proper storage is essential to maintain the integrity of this compound.

  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2][3]

  • In Solvent: Prepare solutions fresh. If storage is necessary, aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][3] Avoid repeated freeze-thaw cycles.[1][2][3]

  • General Conditions: Keep the container tightly closed in a dry and well-ventilated place.[7] Avoid strong oxidizing agents.[7]

Toxicological Information

Detailed toxicological studies for this compound are not widely available. The available information indicates the following:

  • Acute Toxicity: Harmful if swallowed (Oral, Category 4).[4]

  • Carcinogenicity: Not identified as a carcinogen by IARC.[4][6]

  • Reproductive Toxicity: No data available.[4]

  • Specific Target Organ Toxicity: May cause respiratory irritation (single exposure).[4] No data is available for repeated exposure.[4]

Given the lack of comprehensive toxicological data, it is imperative to handle this compound with a high degree of caution and to treat it as a potentially hazardous substance.

References

The Strategic Application of Teoc-MeLeu-OH in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

N-(2-(Trimethylsilyl)ethoxycarbonyl)-N-methyl-L-leucine, commonly referred to as Teoc-MeLeu-OH, is a critical N-protected amino acid derivative that serves as a valuable building block in the synthesis of complex peptides and pharmacologically active molecules. Its unique Teoc (2-(Trimethylsilyl)ethoxycarbonyl) protecting group offers strategic advantages, particularly in liquid-phase peptide synthesis (LPPS) and for the incorporation of sterically hindered N-methylated amino acids. This guide provides a comprehensive review of its applications, focusing on quantitative data, detailed experimental protocols, and the logical workflows involved in its use.

Core Applications and Chemical Properties

This compound is primarily utilized as a protected form of N-methyl-L-leucine. The incorporation of N-methylated amino acids into peptides is a key strategy for enhancing their pharmacokinetic properties, including increased metabolic stability against proteases, improved cell permeability, and better oral bioavailability. The N-methyl group, however, introduces significant steric hindrance, which can make peptide bond formation challenging.

The Teoc protecting group is instrumental in this context. It is stable under a variety of reaction conditions, including those used for the removal of other common protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).[1][2] Its selective removal is typically achieved under mild conditions using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF).[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 2411590-92-4[3][4]
Molecular Formula C₁₃H₂₇NO₄Si[4]
Molecular Weight 289.44 g/mol [4]
Appearance White to off-white solid[3]
Solubility Soluble in DMSO and various organic solvents like IPAc and DMF[3][5]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 6 months[3]

Application in Large-Scale Synthesis of a KRAS Inhibitor

A prominent and well-documented application of this compound is in the kilogram-scale GMP production of LUNA18, a cyclic peptide inhibitor of KRAS.[5] In this synthesis, this compound is a key starting material for one of the peptide fragments. The choice of the Teoc group was strategic to ensure stability and selective deprotection during the convergent synthesis of the final molecule.[5]

Experimental Protocols

The following protocols are adapted from the liquid-phase synthesis of the LUNA18 precursor.[5]

1. Activation of this compound to its Pentafluorophenyl (PFP) Ester

This initial step activates the carboxylic acid of this compound to facilitate subsequent amide bond formation.

  • Materials:

    • This compound

    • Pentafluorophenol (Pfp-OH)

    • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)

    • Isopropyl acetate (B1210297) (IPAc)

    • 1,3-Dimethyl-2-imidazolidinone (DMI) or Dimethylformamide (DMF)

    • 0.5 N Hydrochloric Acid

    • 5% Potassium Carbonate solution

  • Procedure:

    • Charge a reaction vessel with this compound (1.0 equiv), Pfp-OH (1.25 equiv), and a suitable solvent such as IPAc or DMI.[4][6]

    • Cool the mixture to 0-10°C.[5][6]

    • Add EDC·HCl (1.25 equiv) portionwise, maintaining the temperature.[5][6]

    • Allow the reaction to warm to room temperature and stir for approximately 2 hours, monitoring completion by HPLC.[6]

    • Upon completion, perform an aqueous workup. Wash the organic layer sequentially with 0.5 N HCl and 5% potassium carbonate solution to remove unreacted starting materials and byproducts.[6]

    • The resulting organic layer containing the Teoc-MeLeu-OPfp active ester can be used directly in the next coupling step.

Table 2: Reagent Quantities for Teoc-MeLeu-OPfp Synthesis

ReagentMolar EquivalentReference
This compound1.0[5][6]
Pentafluorophenol (Pfp-OH)1.25 - 1.5[5][6]
EDC·HCl1.25 - 1.5[5][6]
Solvent (IPAc/DMF/DMI)-[5][6]

2. Peptide Coupling Step

The activated Teoc-MeLeu-OPfp is then coupled with the N-terminus of a peptide fragment. The example below is from the synthesis of a heptapeptide (B1575542) fragment of LUNA18.[5]

  • Procedure:

    • The crude solution of Teoc-MeLeu-OPfp (1.2 equiv) in IPAc/DMF from the previous step is used.

    • This solution is added to the deprotected N-terminus of the peptide fragment H-Ile-MeAla-Aze-EtPhe(4-Me)-Sar-OtBu.

    • The coupling reaction proceeds to form the N-terminally protected heptapeptide, Teoc-MeLeu-Ile-MeAla-Aze-EtPhe(4-Me)-Sar-OtBu.

    • Reaction progress is monitored by HPLC to ensure completion.

Visualization of Synthetic Workflows

The following diagrams illustrate the key processes involving this compound.

G cluster_activation Activation Step cluster_coupling Coupling Step A This compound D Teoc-MeLeu-OPfp (Active Ester) A->D B Pfp-OH B->D C EDC·HCl C->D E H-Peptide-OtBu (Deprotected Peptide Fragment) F Teoc-MeLeu-Peptide-OtBu (Elongated Peptide) D->F E->F

Activation and Coupling Workflow for this compound.

G start Start: Teoc-Protected Amino Acid activate Activate Carboxyl Group (e.g., PFP ester formation) start->activate EDC, Pfp-OH couple Couple with N-terminus of Peptide Chain activate->couple Peptide Fragment deprotect Selective Teoc Deprotection (Fluoride Source, e.g., TBAF) couple->deprotect Completed Fragment final Elongated Peptide with Free N-methyl Amine deprotect->final

General Synthetic Cycle using this compound.

Signaling Pathway Context: The End Product

It is crucial to understand that this compound is a synthetic building block and does not directly interact with signaling pathways. Its relevance to cell signaling is determined by the biological activity of the final molecule it helps to create. In the case of LUNA18, the final cyclic peptide is a potent inhibitor of the KRAS protein. KRAS is a central node in the MAPK (Mitogen-Activated Protein Kinase) signaling pathway, which is frequently dysregulated in various cancers.

G cluster_pathway Simplified KRAS Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) KRAS KRAS RTK->KRAS RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Inhibitor LUNA18 (contains N-MeLeu from this compound) Inhibitor->KRAS Inhibition

Inhibitory action of the final peptide on the KRAS pathway.

By enabling the efficient synthesis of N-methylated peptides like LUNA18, this compound is an essential tool for drug development professionals targeting critical signaling molecules like KRAS. Its strategic use facilitates the creation of next-generation therapeutics with enhanced stability and efficacy.

References

Methodological & Application

Application Notes and Protocols for Teoc-MeLeu-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the solid-phase peptide synthesis (SPPS) of peptides containing N-methyl-L-leucine using a 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group (Teoc-MeLeu-OH). The incorporation of N-methylated amino acids is a critical strategy in medicinal chemistry to enhance the pharmacokinetic properties of peptide-based therapeutics. N-methylation can increase metabolic stability, improve cell permeability, and modulate conformation, which can lead to higher receptor affinity and selectivity.

The Teoc protecting group offers an alternative to the more common Fmoc group, providing an orthogonal protection strategy. It is stable to the basic conditions used for Fmoc removal and the acidic conditions for Boc removal, and it is selectively cleaved by fluoride (B91410) ions. This allows for specific deprotection strategies in the synthesis of complex peptides.

Challenges in N-Methylated Peptide Synthesis

The primary challenge in synthesizing peptides with N-methylated amino acids lies in the steric hindrance of the N-methyl group. This hindrance reduces the nucleophilicity of the secondary amine, making peptide bond formation more difficult compared to primary amines. This can lead to:

  • Lower Coupling Yields: Incomplete reactions can result in deletion sequences, reducing the overall yield of the target peptide.

  • Slower Reaction Kinetics: Longer coupling times are often required to drive the reaction to completion.

  • Racemization: Harsher coupling conditions needed to overcome steric hindrance can increase the risk of epimerization of the activated amino acid.

To overcome these challenges, the use of potent coupling reagents and optimized protocols is essential.

Data Presentation: Performance of Coupling Reagents for N-Methylated Amino Acids

The choice of coupling reagent is critical for the successful incorporation of sterically hindered N-methylated amino acids like this compound. The following table summarizes the performance of common coupling reagents. While specific data for this compound is limited, the data for the analogous Fmoc-N-Me-Leu-OH provides a strong indication of reagent effectiveness.

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Purity (%)Level of RacemizationKey Considerations
HATU Aminium/Uronium Salt15-45 minutes>95Very LowHighly efficient and widely used for hindered couplings. Can cause racemization with extended pre-activation.[1][2]
HCTU Aminium/Uronium Salt15-45 minutes>95Very LowSimilar efficiency to HATU, often more cost-effective.[1]
PyAOP Phosphonium Salt30-120 minutes>95LowParticularly effective for coupling N-protected N-methyl amino acids.
PyBOP Phosphonium Salt30-120 minutes>95LowGood general-purpose reagent for N-methylated amino acids.
COMU Aminium/Uronium Salt15-60 minutes>95Very LowHigh efficiency, good solubility, and safer byproducts.

Experimental Protocols

This section provides a detailed protocol for the incorporation of this compound into a peptide chain using solid-phase peptide synthesis.

Protocol 1: General Solid-Phase Peptide Synthesis Cycle for this compound Incorporation

This protocol outlines the key steps for incorporating a Teoc-protected N-methylated amino acid into a peptide sequence on a solid support.

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide, Wang, or 2-chlorotrityl chloride resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
  • If starting with an Fmoc-protected resin, perform Fmoc deprotection (see step 3).

2. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.
  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
  • Add the activated amino acid solution to the deprotected peptide-resin.
  • Agitate the reaction mixture for 1-4 hours at room temperature. For difficult couplings, the time may be extended, or a double coupling may be performed.

3. Monitoring the Coupling Reaction:

  • The standard Kaiser test is not effective for monitoring the coupling to a secondary amine.
  • Use the bromophenol blue test to monitor for the presence of unreacted amines. A yellow color indicates a complete reaction, while a blue or green color suggests an incomplete coupling.

4. Capping (Optional but Recommended):

  • To block any unreacted N-terminal amines and prevent the formation of deletion sequences, a capping step can be performed.
  • Treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 30 minutes.

5. Washing:

  • After coupling (and capping), thoroughly wash the resin with DMF (3-5 times) and dichloromethane (B109758) (DCM) (3-5 times) to remove excess reagents and byproducts.

6. Teoc Group Deprotection:

  • To remove the Teoc protecting group and expose the N-methyl amine for the next coupling step, use a fluoride-based deprotection solution.
  • Prepare a solution of 1 M tetrabutylammonium (B224687) fluoride (TBAF) in DMF.
  • Treat the resin with the TBAF solution for 1-2 hours at room temperature.
  • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

7. Chain Elongation:

  • Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the cleavage of the completed peptide from the resin and the removal of side-chain protecting groups.

1. Resin Preparation:

  • Wash the fully assembled peptide-resin with DCM and dry it under vacuum for at least 1 hour.

2. Cleavage Cocktail Preparation:

  • Prepare a cleavage cocktail appropriate for the resin and the side-chain protecting groups used. A common cocktail for peptides with acid-labile side-chain protecting groups is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol in a ratio of 82.5:5:5:5:2.5) or a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
  • Allow the suspension to stand at room temperature for 2-4 hours with occasional swirling.

4. Peptide Precipitation and Isolation:

  • Filter the resin from the cleavage mixture and wash the resin with a small amount of fresh TFA.
  • Combine the filtrates and add them dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
  • Collect the precipitated peptide by centrifugation.
  • Wash the peptide pellet with cold diethyl ether to remove scavengers.

5. Drying and Purification:

  • Dry the crude peptide under a vacuum.
  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection N-terminal Deprotection (e.g., 20% Piperidine in DMF for Fmoc or 1M TBAF in DMF for Teoc) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (this compound, Coupling Reagent, DIPEA in DMF) Washing1->Coupling Monitoring Monitoring (Bromophenol Blue Test) Coupling->Monitoring Capping Capping (Optional) (Acetic Anhydride, DIPEA) Monitoring->Capping Incomplete Washing2 Washing (DMF, DCM) Monitoring->Washing2 Complete Capping->Washing2 Next_Cycle Next Coupling Cycle or Final Cleavage Washing2->Next_Cycle

Figure 1: General workflow for a single coupling cycle in the solid-phase synthesis of a this compound containing peptide.

Cleavage_Workflow Start Dried Peptide-Resin Cleavage Cleavage from Resin (TFA-based cocktail) Start->Cleavage Filtration Filtration and Resin Washing Cleavage->Filtration Precipitation Precipitation in Cold Ether Filtration->Precipitation Centrifugation Centrifugation and Washing Precipitation->Centrifugation Drying Drying of Crude Peptide Centrifugation->Drying Purification RP-HPLC Purification Drying->Purification End Pure Peptide Purification->End

Figure 2: Workflow for the final cleavage and purification of the synthesized peptide.

References

Application Notes and Protocols for the Incorporation of Teoc-MeLeu-OH into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development. N-methylation can significantly enhance the pharmacokinetic properties of peptides by increasing their metabolic stability, improving cell permeability, and constraining their conformation to favor a bioactive state.[1] Teoc-MeLeu-OH, an N-terminally protected derivative of N-methyl-L-leucine, is a valuable building block for introducing this modification. The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group offers orthogonal deprotection conditions, providing flexibility in complex peptide synthesis strategies.

These application notes provide a comprehensive guide to the efficient incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS). This document outlines the challenges associated with coupling sterically hindered N-methylated amino acids, provides a comparison of common coupling reagents, and offers detailed experimental protocols for synthesis, deprotection, and monitoring.

Challenges in Coupling N-Methylated Amino Acids

The primary challenge in incorporating this compound and other N-methylated amino acids is the steric hindrance posed by the N-methyl group. This steric bulk reduces the nucleophilicity of the secondary amine, making peptide bond formation more difficult compared to primary amines. This can lead to:

  • Slower reaction times: The coupling reaction is kinetically slower, requiring longer reaction times or more potent reagents.

  • Incomplete couplings: Failure to drive the reaction to completion results in deletion sequences in the final peptide product.

  • Racemization: The use of highly reactive coupling reagents can increase the risk of epimerization at the chiral center of the amino acid.

To overcome these challenges, the selection of an appropriate coupling reagent and optimized reaction conditions are critical for successful synthesis.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is paramount for the efficient incorporation of sterically hindered N-methylated amino acids like this compound. While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the general performance of common coupling reagents for challenging couplings involving N-methylated amino acids. The data consistently favors the use of uronium/aminium salt-based reagents like HATU for their high reactivity and efficiency.

Coupling ReagentReagent TypeTypical Coupling Time (for N-methylated amino acids)Relative Coupling Efficiency (Qualitative)Notes
HATU Uronium/Aminium Salt1-4 hoursVery HighHighly recommended for sterically hindered couplings.[2][3]
HBTU/HCTU Uronium/Aminium Salt4-12 hoursModerate to LowOften result in incomplete couplings for N-methylated residues.[2]
PyBOP Phosphonium Salt4-12 hoursModerateGenerally less efficient than HATU for sterically demanding couplings.[4]
PyAOP Phosphonium Salt1-4 hoursVery HighParticularly effective for coupling N-methyl amino acids.[2]
COMU Uronium/Aminium Salt1-4 hoursHighA newer generation reagent with efficiency comparable to HATU.
DIC/HOBt Carbodiimide> 12 hoursLowGenerally not recommended for coupling N-methylated amino acids.

Experimental Protocols

The following protocols are based on the widely used Fmoc/tBu strategy for solid-phase peptide synthesis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) – Incorporation of this compound

This protocol outlines a single coupling cycle for incorporating this compound into a growing peptide chain on a solid support.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638), 20% in DMF

  • Bromophenol Blue monitoring solution (250 mg bromophenol blue in 50 ml of DMF)[3]

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh 20% piperidine solution for 15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5x) and then DCM (3x).

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve this compound (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIEA (8 equivalents) in DMF.

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated this compound solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 1-4 hours. For coupling to another N-methylated residue, the reaction time may need to be extended, or a second coupling performed.

  • Monitoring the Coupling Reaction:

    • The standard ninhydrin (B49086) (Kaiser) test is not effective for monitoring the coupling to a secondary amine.

    • Use the bromophenol blue test:

      • Take a small sample of the resin and wash it with methanol.

      • Add a few drops of the bromophenol blue solution.

      • A yellow color indicates a complete coupling.

      • A blue or green color indicates an incomplete coupling, and a second coupling is recommended.[3]

  • Washing:

    • Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.

Protocol 2: Teoc Group Deprotection

The Teoc group is stable to the basic conditions used for Fmoc deprotection and acidic conditions used for Boc deprotection, making it a valuable orthogonal protecting group. It is typically removed using a fluoride (B91410) source.

Materials:

  • Teoc-protected peptide-resin

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • DMF

Procedure:

  • Resin Preparation:

    • Swell the Teoc-protected peptide-resin in anhydrous THF for 30 minutes.

  • Deprotection Reaction:

    • Treat the resin with a solution of 1M TBAF in THF. The exact concentration and reaction time may need to be optimized depending on the peptide sequence and steric hindrance around the Teoc group. A typical starting point is 2-4 hours at room temperature.

  • Washing:

    • Filter the resin and wash thoroughly with THF (3x) and DMF (3x).

Visualizations

Experimental Workflow for this compound Incorporation

Caption: Workflow for the incorporation of this compound in SPPS.

Signaling Pathway: Modulation of mTORC1 by an N-Methyl-Leucine Containing Peptide

Leucine is a key activator of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation. A peptide containing N-methyl-leucine could be designed to modulate this pathway by interfering with protein-protein interactions, for example, by mimicking a binding epitope or by acting as a competitive inhibitor.

G cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_output Downstream Effects AminoAcids Amino Acids (e.g., Leucine) mTORC1 mTORC1 AminoAcids->mTORC1 GrowthFactors Growth Factors Rheb Rheb GrowthFactors->Rheb S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Rheb->mTORC1 Activates ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis FourEBP1->ProteinSynthesis CellGrowth Cell Growth ProteinSynthesis->CellGrowth Peptide Peptide with This compound Peptide->mTORC1 Inhibits

Caption: Hypothetical inhibition of the mTORC1 signaling pathway.

References

Application Notes and Protocols for the Efficient Coupling of Teoc-MeLeu-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as 2-(trimethylsilyl)ethoxycarbonyl-N-methyl-L-leucine (Teoc-MeLeu-OH), into peptide sequences is a critical strategy in medicinal chemistry to enhance therapeutic properties. N-methylation can significantly improve metabolic stability, increase cell permeability, and modulate conformation, leading to peptides with better oral bioavailability and in vivo efficacy. However, the steric hindrance introduced by the N-methyl group presents considerable challenges during solid-phase peptide synthesis (SPPS), often resulting in low coupling efficiencies and incomplete reactions.

These application notes provide a comprehensive guide to understanding and optimizing the coupling of this compound in SPPS. We offer detailed protocols, a comparative analysis of coupling reagents, and troubleshooting strategies to enable the successful synthesis of N-methylated peptides. While specific quantitative data for this compound is limited in published literature, the data presented here is extrapolated from studies on the closely related and well-documented Fmoc-N-MeLeu-OH, as the primary challenge of steric hindrance from the N-methyl group is conserved.

Challenges in Coupling this compound

The primary obstacle in the incorporation of this compound is the steric bulk of the N-methyl group. This hindrance impedes the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain, leading to several potential issues:

  • Low Coupling Yields: Incomplete reactions result in the formation of deletion sequences, which complicates purification and reduces the overall yield of the target peptide.[1][2]

  • Slow Reaction Kinetics: The coupling reactions are often sluggish, necessitating longer reaction times or the use of more potent activators.

  • Increased Risk of Racemization: The harsher conditions sometimes required to drive the coupling to completion can increase the risk of epimerization of the activated amino acid.[2]

  • Diketopiperazine Formation: This side reaction is particularly prevalent when coupling the second amino acid onto a resin-bound N-methylated amino acid.[2]

Data Presentation: Comparison of Coupling Reagents for N-Methylated Amino Acids

The choice of coupling reagent is paramount for achieving high efficiency when incorporating sterically hindered amino acids like this compound. The following table summarizes the performance of commonly used coupling reagents for N-methylated amino acid couplings, based on data for Fmoc-N-MeLeu-OH.

Coupling ReagentBaseTypical Coupling TimeRelative Efficiency for N-Methylated ResiduesNotes
HATU DIPEA/DIEA1 - 2 hoursHigh Highly effective for sterically hindered couplings. Pre-activation is recommended.
HBTU DIPEA/DIEA2 - 4 hoursModerate to HighLess effective than HATU for particularly difficult couplings.
PyBOP DIPEA/DIEA2 - 4 hoursModerate to HighA good alternative to aminium-based reagents.
PyAOP DIPEA/DIEA1 - 2 hoursHigh Similar in efficacy to HATU.
DIC/Oxyma -2 - 4 hoursModerateA cost-effective option, but may require longer reaction times or double coupling.
BOP-Cl DIPEA/DIEA2 - 4 hoursModerateCan be effective for hindered couplings.

Note: Yields are highly dependent on the specific peptide sequence and reaction conditions. The information presented is for comparative purposes. For difficult couplings, a double coupling strategy is often recommended.

Experimental Protocols

The following protocols are based on the widely used Fmoc/tBu strategy for SPPS.

Protocol 1: Standard Coupling of this compound using HATU

This protocol is recommended for the initial coupling attempt of this compound.

1. Resin Preparation:

  • Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
  • Wash the resin with DMF (3 x 5 mL).

2. Fmoc Deprotection:

  • Treat the resin with 5 mL of 20% piperidine (B6355638) in DMF.
  • Agitate for 5 minutes, then drain the solution.
  • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
  • Drain and wash the resin thoroughly with DMF (5 x 5 mL).

3. Amino Acid Activation:

  • In a separate vessel, dissolve this compound (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in 2 mL of DMF.
  • Add N,N-diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol) to the solution and allow it to pre-activate for 1-2 minutes.[3]

4. Coupling Reaction:

  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture at room temperature for 1-2 hours.

5. Monitoring the Coupling:

  • Perform a bromophenol blue test to monitor the reaction progress. A color change from blue/green to yellow indicates a complete reaction. The standard Kaiser test will give a false negative for the secondary amine of this compound.[1]

6. Washing:

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 x 5 mL) and then dichloromethane (B109758) (DCM) (3 x 5 mL).

Protocol 2: Double Coupling for Incomplete Reactions

If the bromophenol blue test indicates an incomplete reaction after the standard protocol, a double coupling should be performed.

1. Initial Coupling and Monitoring:

  • Follow steps 1-5 of the Standard Coupling Protocol.
  • If the bromophenol blue test result is positive (blue or green beads), proceed to the next step.

2. Washing:

  • Drain the initial coupling solution and wash the resin thoroughly with DMF (3 x 5 mL).

3. Second Coupling:

  • Prepare a fresh solution of activated this compound as described in step 3 of the Standard Coupling Protocol.
  • Add the fresh solution to the resin and agitate for another 1-2 hours.

4. Final Monitoring and Washing:

  • Perform another bromophenol blue test to confirm the completion of the reaction.
  • Once complete, wash the resin as described in step 6 of the Standard Coupling Protocol.

Mandatory Visualizations

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling Wash1->Coupling Activation This compound Activation (HATU/DIPEA) Activation->Coupling Monitoring Monitoring (Bromophenol Blue Test) Coupling->Monitoring Monitoring->Coupling Incomplete (Double Couple) Wash2 DMF/DCM Wash Monitoring->Wash2 Complete Repeat Repeat Cycle Wash2->Repeat

Caption: General workflow for the coupling of this compound in SPPS.

Signaling_Pathway cluster_activation Activation Step cluster_coupling Coupling Step Teoc_MeLeu_OH This compound Active_Ester OAt-Active Ester Teoc_MeLeu_OH->Active_Ester HATU HATU HATU->Active_Ester DIPEA DIPEA DIPEA->Active_Ester New_Peptide_Bond New Peptide Bond Formation Active_Ester->New_Peptide_Bond Resin_Peptide Resin-Bound Peptide (Free N-terminus) Resin_Peptide->New_Peptide_Bond

Caption: Activation and coupling mechanism using HATU for this compound.

Conclusion

The successful incorporation of this compound into synthetic peptides is achievable with optimized protocols and a careful selection of reagents. The primary challenge of steric hindrance can be overcome by utilizing potent coupling reagents such as HATU, extending reaction times, and employing a double coupling strategy when necessary. Consistent monitoring of the coupling reaction with the bromophenol blue test is crucial for ensuring high-fidelity peptide synthesis. The protocols and data presented in these application notes provide a solid foundation for researchers to efficiently synthesize N-methylated peptides and explore their therapeutic potential.

References

Application Notes and Protocols for Teoc Protecting Group Removal in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group is a valuable amine protecting group in organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS). Its stability to a wide range of acidic and reductive conditions, along with its unique fluoride-mediated deprotection mechanism, offers an orthogonal protection strategy to the commonly used acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.[1][2] This orthogonality is crucial for the synthesis of complex peptides and peptidomimetics, where selective deprotection is paramount.

These application notes provide detailed protocols for the removal of the Teoc protecting group from peptides synthesized on a solid support. The information is intended to guide researchers in optimizing their deprotection strategies and minimizing potential side reactions.

Mechanism of Teoc Deprotection

The removal of the Teoc group is typically achieved through a β-elimination reaction initiated by a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF).[2][3] The fluoride ion attacks the silicon atom, leading to the fragmentation of the protecting group into the free amine, carbon dioxide, ethylene, and a stable silyl (B83357) fluoride.[2] This clean and irreversible decomposition makes the Teoc group an attractive choice for SPPS.

Experimental Protocols

Protocol 1: Standard Teoc Deprotection on Solid Support

This protocol is a general procedure for the removal of the Teoc protecting group from a resin-bound peptide.

Materials:

  • Teoc-protected peptide-resin

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in Tetrahydrofuran (THF))

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Swell the Teoc-protected peptide-resin in anhydrous THF (5-10 mL per gram of resin) for 20-30 minutes under an inert atmosphere.

  • Drain the solvent.

  • Prepare the deprotection solution by diluting the 1 M TBAF in THF solution with additional anhydrous THF to the desired final concentration (see Table 1 for recommendations). A common starting point is a 0.1 M to 0.5 M solution.

  • Add the TBAF solution to the resin (approximately 10 mL per gram of resin) and agitate the mixture gently at room temperature.

  • Monitor the reaction progress. The reaction time can vary from 30 minutes to several hours depending on the substrate and reaction conditions.[4] A small sample of the resin can be taken at intervals, cleaved, and analyzed by HPLC or mass spectrometry to determine the extent of deprotection.

  • Once the deprotection is complete, drain the TBAF solution.

  • Wash the resin thoroughly to remove residual fluoride ions and byproducts. A typical washing sequence is:

    • THF (3 x 10 mL per gram of resin)

    • DCM (3 x 10 mL per gram of resin)

    • DMF (3 x 10 mL per gram of resin)

  • The resin is now ready for the next coupling step or for cleavage from the solid support.

Monitoring the Deprotection

The progress of the Teoc deprotection can be monitored using several techniques:

  • Kaiser Test (Ninhydrin Test): This colorimetric test detects the presence of free primary amines. A positive test (blue color) indicates successful deprotection.

  • HPLC Analysis: A small aliquot of the resin can be cleaved, and the resulting peptide analyzed by HPLC to quantify the ratio of protected to deprotected peptide.

  • Mass Spectrometry: Similar to HPLC analysis, mass spectrometry of a cleaved sample can confirm the removal of the Teoc group by observing the mass shift.

Quantitative Data on Teoc Removal

The efficiency of Teoc deprotection can be influenced by several factors, including the concentration of the fluoride source, the solvent, the reaction time, and the temperature. The following table summarizes typical conditions and reported efficiencies.

Fluoride ReagentConcentrationSolventTimeTemperatureReported Yield/EfficiencyReference
TBAF1 M (stock)THF1.5 hRoom Temp.Full conversion observed[5]
TBAF·3H₂O0.05 MDMF30 min (x2)25°CSuccessful removal[4]
TBAFNot specifiedTHFNot specifiedRoom Temp.85% (solution phase)[1]

Note: The optimal conditions should be determined empirically for each specific peptide sequence and solid support.

Potential Side Reactions and Mitigation Strategies

While the fluoride-mediated deprotection of the Teoc group is generally clean, potential side reactions can occur, particularly with sensitive peptide sequences or under non-optimized conditions.

Side ReactionDescriptionMitigation Strategy
Ester Hydrolysis Fluoride ions are basic and can promote the hydrolysis of ester linkages, including the peptide-resin linkage (e.g., with Wang or Merrifield resins) and ester-containing side chains (e.g., Asp(OtBu), Glu(OtBu)).Use a less nucleophilic fluoride source, minimize reaction time, and perform the reaction at lower temperatures. The use of more acid-labile resins like 2-chlorotrityl chloride resin can also circumvent this issue if cleavage is desired before side-chain deprotection.
Aspartimide Formation The basic nature of fluoride reagents can catalyze the formation of aspartimide derivatives from aspartic acid residues, especially in Asp-Gly or Asp-Ser sequences.The addition of a proton source like 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection cocktail may help to suppress this side reaction.
Guanidinylation Although less common with fluoride deprotection compared to base-mediated Fmoc removal, residual basicity could potentially lead to side reactions with coupling reagents in the subsequent step.Ensure thorough washing of the resin after deprotection to remove all traces of the fluoride reagent.

Logical Workflow for Teoc Deprotection in SPPS

The following diagram illustrates the logical workflow for incorporating a Teoc-protected amino acid and its subsequent deprotection within a standard solid-phase peptide synthesis cycle.

Teoc_SPPS_Workflow Start Start SPPS Cycle Coupling Couple Teoc-Protected Amino Acid Start->Coupling Wash1 Wash Resin Coupling->Wash1 Deprotection Teoc Deprotection (TBAF) Wash1->Deprotection Wash2 Wash Resin Deprotection->Wash2 Next_Step Couple Next Amino Acid or Final Cleavage Wash2->Next_Step End End SPPS Cycle Next_Step->End

SPPS cycle with Teoc deprotection.

Conclusion

The Teoc protecting group offers a robust and orthogonal strategy for the synthesis of complex peptides. The fluoride-mediated deprotection is highly efficient and clean when performed under optimized conditions. By following the detailed protocols and considering the potential side reactions outlined in these application notes, researchers can successfully incorporate and deprotect Teoc-protected amino acids in their solid-phase synthesis workflows, thereby expanding their capabilities in peptide and medicinal chemistry.

References

Application Notes and Protocols for TBAF-Mediated Deprotection of Teoc-MeLeu-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis and drug development, the strategic use of protecting groups is paramount to ensure the regioselective formation of amide bonds and prevent undesirable side reactions. The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group is a valuable amine-protecting group, particularly for N-methylated amino acids like N-methyl-L-leucine (MeLeu), due to its stability under a range of conditions.[1][2] The Teoc group is notably stable towards acidic and reductive conditions, offering orthogonality to other common protecting groups such as Boc and Fmoc.[1]

The removal of the Teoc group is typically achieved under mild conditions using a fluoride (B91410) ion source, with tetrabutylammonium (B224687) fluoride (TBAF) being a common and effective reagent.[2][3] This deprotection proceeds via a β-elimination mechanism, ensuring the integrity of the parent amino acid.[3] These application notes provide a detailed protocol for the TBAF-mediated deprotection of Teoc-MeLeu-OH, along with representative data and visualizations to guide researchers in this synthetic transformation.

Reaction Mechanism

The deprotection of the Teoc group with TBAF proceeds through a well-established β-elimination pathway. The fluoride ion from TBAF attacks the silicon atom of the trimethylsilyl (B98337) group, initiating a cascade of electron movement that results in the fragmentation of the protecting group and the liberation of the free amine. The byproducts of this reaction are ethylene, carbon dioxide, and trimethylsilyl fluoride.[3]

G cluster_0 TBAF-Mediated Deprotection of this compound TeocMeLeu This compound Intermediate Fluoride Attack on Silicon TeocMeLeu->Intermediate TBAF TBAF TBAF->Intermediate Elimination β-Elimination Intermediate->Elimination MeLeu MeLeu-OH (Free Amine) Elimination->MeLeu Byproducts Ethylene + CO₂ + Me₃SiF Elimination->Byproducts

Caption: Mechanism of Teoc deprotection by TBAF.

Experimental Protocols

This section provides a detailed protocol for the TBAF-mediated deprotection of this compound.

Materials:

  • Teoc-N-methyl-L-leucine (this compound)

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in tetrahydrofuran (B95107) (THF)

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexanes for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equivalent). Dissolve the protected amino acid in anhydrous THF (approximately 0.1 M concentration).

  • Addition of TBAF: Cool the solution to 0 °C using an ice bath. Slowly add a 1 M solution of TBAF in THF (1.5 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol). The disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the deprotected product will indicate reaction completion. Reaction times can vary, typically ranging from 2 to 24 hours.

  • Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude N-methyl-L-leucine by silica gel column chromatography using a suitable eluent system to afford the pure product.

Data Presentation

The following tables present representative quantitative data for the TBAF-mediated deprotection of a Teoc-protected amino acid. Note that this data is illustrative, as specific experimental data for this compound was not available in the searched literature. The presented data is based on a general procedure for a similar deprotection which reported a yield of 85%.[1]

Table 1: Reaction Conditions and Yield

ParameterValue
SubstrateTeoc-protected amino acid
ReagentTBAF (1.5 equiv.)
SolventTHF
Temperature0 °C to Room Temperature
Reaction Time12 hours
Yield 85%

Table 2: Comparison of Deprotection Conditions (Hypothetical Data)

EntryEquivalents of TBAFTemperature (°C)Reaction Time (h)Yield (%)
11.1Room Temp2475
21.5Room Temp1285
32.0Room Temp888
41.502480

Experimental Workflow

The overall experimental workflow for the deprotection of this compound is depicted below.

G Start Start Setup Reaction Setup: This compound in THF Start->Setup Add_TBAF Add TBAF at 0 °C Setup->Add_TBAF Stir Stir at Room Temperature Add_TBAF->Stir Monitor Monitor by TLC Stir->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Extract Extraction Workup->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure MeLeu-OH Purify->Product End End Product->End

Caption: Experimental workflow for Teoc deprotection.

Troubleshooting

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material after an extended period, an additional portion of TBAF (0.2-0.5 equivalents) can be added. Ensure that the TBAF reagent is not expired and has been stored under appropriate conditions to maintain its activity.

  • Difficult Purification: The presence of tetrabutylammonium salts in the crude product can sometimes complicate purification. A thorough aqueous workup is crucial. If issues persist, employing a specialized workup procedure to remove quaternary ammonium salts may be necessary.

  • Low Yield: Low yields may result from incomplete reaction or loss of product during workup and purification. Ensure all steps are performed carefully. The purity of the starting material should also be confirmed.

  • Side Reactions: While the TBAF-mediated deprotection of Teoc is generally clean, potential side reactions can occur, especially with complex substrates. Careful monitoring and purification are key to obtaining the desired product in high purity. For N-methylated amino acids, the potential for racemization should be considered, although it is not commonly reported under these mild conditions.

References

Orthogonal Peptide Synthesis: A Detailed Application Note on the Strategy Employing Teoc-MeLeu-OH and Fmoc Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to employing an orthogonal synthesis strategy in solid-phase peptide synthesis (SPPS) utilizing the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) and 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups. The focus is on the incorporation of N-methylated leucine (B10760876) (MeLeu) protected with a Teoc group (Teoc-MeLeu-OH) alongside standard Fmoc-protected amino acids. This orthogonal approach allows for the selective deprotection of either the Teoc or Fmoc group, enabling the synthesis of complex peptides with site-specific modifications, such as N-methylation, which can enhance proteolytic stability and conformational rigidity. Detailed experimental protocols for SPPS, selective deprotection, and final cleavage are provided, along with a discussion of the underlying chemical principles.

Introduction to Orthogonal Peptide Synthesis

In solid-phase peptide synthesis (SPPS), an orthogonal protection strategy is essential for the synthesis of complex peptides.[1][2] This approach utilizes protecting groups that are removed under distinct chemical conditions, allowing for the selective deprotection of specific sites on the growing peptide chain without affecting other protected functionalities.[3][4] The most widely used orthogonal strategy in SPPS is the Fmoc/tBu (tert-butyl) approach, where the Nα-amino group is temporarily protected by the base-labile Fmoc group, and reactive side chains are protected by acid-labile groups.[4]

This application note explores a more specialized orthogonal strategy involving the base-labile Fmoc group and the fluoride-labile Teoc group. The Teoc protecting group is stable to the basic conditions used for Fmoc removal and the acidic conditions for final peptide cleavage, making it an excellent choice for the protection of specific amino acids, such as N-methylated residues, where selective manipulation is desired.[5] The incorporation of N-methylated amino acids, like N-methylleucine (MeLeu), can significantly impact the therapeutic potential of peptides by improving their pharmacological properties.

Core Principles of the Teoc-Fmoc Orthogonal Strategy

The orthogonality of the Teoc and Fmoc protecting groups stems from their distinct deprotection mechanisms:

  • Fmoc (9-fluorenylmethoxycarbonyl) Group: This group is labile to basic conditions, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). The deprotection proceeds via a β-elimination mechanism.[6]

  • Teoc (2-(trimethylsilyl)ethoxycarbonyl) Group: The Teoc group is stable to both the basic conditions of Fmoc removal and the strong acidic conditions used for final peptide cleavage from the resin. It is selectively cleaved by a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF).[5]

This differential lability allows for a synthetic strategy where the peptide backbone can be elongated using standard Fmoc-SPPS, and at a desired position, a Teoc-protected amino acid, such as this compound, can be incorporated. The Teoc group can then be selectively removed on-resin to allow for further modification at that specific site, without affecting the N-terminal Fmoc group or other side-chain protecting groups.

Logical Relationship of the Orthogonal Strategy

Orthogonal_Strategy cluster_SPPS_Cycle Standard Fmoc-SPPS Cycle cluster_Teoc_Modification Site-Specific Modification Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Coupling Fmoc-AA-OH Coupling (e.g., HATU/DIEA) Fmoc_Deprotection->Coupling Exposes N-terminus Final_Cleavage Final Cleavage (e.g., TFA cocktail) Fmoc_Deprotection->Final_Cleavage After final AA Coupling->Fmoc_Deprotection Elongates peptide chain Incorporate_Teoc Incorporate This compound Coupling->Incorporate_Teoc At desired position Incorporate_Teoc->Fmoc_Deprotection Continue SPPS Teoc_Deprotection Selective Teoc Deprotection (TBAF/DMF) Incorporate_Teoc->Teoc_Deprotection For modification Modification On-resin Modification (e.g., Acylation, Alkylation) Teoc_Deprotection->Modification Exposes N-methyl amine Modification->Fmoc_Deprotection Continue SPPS Modification->Final_Cleavage After modification and/or further elongation Start Resin Start->Fmoc_Deprotection

Caption: Workflow of the orthogonal synthesis strategy combining Fmoc-SPPS with site-specific modification using a Teoc-protected amino acid.

Experimental Protocols

Materials and Reagents
  • Fmoc-Rink Amide resin or other suitable solid support

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Fmoc deprotection solution: 20% (v/v) piperidine in DMF

  • Teoc deprotection solution: 1 M TBAF (Tetrabutylammonium fluoride) in THF (tetrahydrofuran) or DMF

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Protocol 1: Standard Fmoc-SPPS Cycle

This protocol describes the iterative steps for elongating the peptide chain using Fmoc-protected amino acids.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the Fmoc deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh portion of the deprotection solution and agitate for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HATU, 3-5 eq.) and a base (e.g., DIEA, 6-10 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step.

    • Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3 times).

  • Repeat steps 2 and 3 for each subsequent Fmoc-amino acid in the sequence.

Protocol 2: Incorporation of this compound

This protocol is for the incorporation of the Teoc-protected N-methylated leucine into the peptide sequence.

  • Perform the Fmoc deprotection of the N-terminal amino acid on the resin as described in Protocol 1, step 2.

  • In a separate vial, pre-activate this compound (3-5 eq.) with HATU (3-5 eq.) and DIEA (6-10 eq.) in DMF.

  • Add the activated this compound solution to the resin.

  • Agitate for 2-4 hours. N-methylated amino acids often exhibit slower coupling kinetics.

  • Monitor the reaction completion.

  • Drain and wash the resin as described in Protocol 1, step 3.

Protocol 3: Selective On-Resin Teoc Deprotection

This protocol details the selective removal of the Teoc group while the N-terminal Fmoc group and other side-chain protecting groups remain intact.

  • Wash the peptide-resin containing the Teoc-protected residue with DMF.

  • Add the Teoc deprotection solution (1 M TBAF in DMF) to the resin.

  • Agitate the mixture at room temperature. The reaction time can vary from 1 to 4 hours. It is advisable to monitor the deprotection progress by taking small resin samples for cleavage and LC-MS analysis.

  • Once deprotection is complete, drain the TBAF solution.

  • Wash the resin extensively with DMF (5-7 times) to remove all traces of fluoride ions, followed by DCM washes (3 times).

  • The exposed N-methyl amine is now available for further modification (e.g., acylation, alkylation) before proceeding with the next SPPS cycle.

Protocol 4: Final Cleavage and Deprotection

This protocol is for the cleavage of the final peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.

  • After the final amino acid coupling and N-terminal Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

  • Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin.

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation.

  • Wash the peptide pellet with cold diethyl ether 2-3 times.

  • Dry the crude peptide under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow

Experimental_Workflow Start Start with Resin Fmoc_SPPS Iterative Fmoc-SPPS Cycles (Protocol 1) Start->Fmoc_SPPS Incorporate_Teoc Incorporate this compound (Protocol 2) Fmoc_SPPS->Incorporate_Teoc Decision Proceed to Teoc Deprotection? Incorporate_Teoc->Decision Teoc_Deprotection Selective Teoc Deprotection (Protocol 3) Decision->Teoc_Deprotection Yes Continue_SPPS Continue Fmoc-SPPS (Protocol 1) Decision->Continue_SPPS No OnResin_Modification On-Resin Modification Teoc_Deprotection->OnResin_Modification OnResin_Modification->Continue_SPPS Final_Cleavage Final Cleavage & Deprotection (Protocol 4) Continue_SPPS->Final_Cleavage Purification Purification (RP-HPLC) Final_Cleavage->Purification End Final Peptide Purification->End

Caption: A step-by-step experimental workflow for the orthogonal synthesis of peptides using this compound and Fmoc-amino acids.

Data Presentation

The following tables summarize the key parameters and expected outcomes for the deprotection steps in the Teoc-Fmoc orthogonal strategy. Note that the efficiency values are typical and can vary depending on the peptide sequence and reaction conditions.

Table 1: Deprotection Conditions and Efficiency

Protecting GroupDeprotection ReagentSolventTypical Time (min)Typical Efficiency
Fmoc 20% PiperidineDMF20-30>99%
Teoc 1 M TBAFDMF/THF60-240>95%

Table 2: Orthogonality and Stability of Protecting Groups

Protecting GroupStable to 20% Piperidine/DMF?Stable to 1 M TBAF/DMF?Stable to 95% TFA?
Fmoc NoYesYes
Teoc YesNoYes
tBu (side-chain) YesYesNo

Applications and Advantages

The orthogonal synthesis strategy employing this compound and Fmoc-amino acids offers several advantages for the synthesis of complex peptides:

  • Site-Specific N-Methylation: Allows for the precise incorporation of N-methylated amino acids, which can enhance proteolytic stability and modulate peptide conformation.

  • On-Resin Modification: The selective removal of the Teoc group enables further chemical modifications at a specific position within the peptide sequence while it is still attached to the solid support.

  • Synthesis of Branched and Cyclic Peptides: This strategy can be adapted for the synthesis of more complex peptide architectures.

  • Compatibility: The Teoc group is compatible with standard Fmoc-SPPS conditions, allowing for its seamless integration into established synthesis protocols.

Conclusion

The orthogonal use of Teoc and Fmoc protecting groups provides a powerful tool for advanced peptide synthesis. The ability to selectively deprotect either group under mild and specific conditions opens up possibilities for creating peptides with enhanced therapeutic properties and complex structural features. The protocols and data presented in this application note serve as a comprehensive guide for researchers and scientists in the field of drug discovery and development to successfully implement this versatile synthetic strategy.

References

Application Notes and Protocols for the Use of Teoc-MeLeu-OH with a Boc Protection Strategy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptide synthesis and drug development, the strategic use of protecting groups is paramount for achieving high-purity and structurally defined target molecules. The tert-butyloxycarbonyl (Boc) protection strategy for the α-amino group is a well-established and robust method, particularly for solid-phase peptide synthesis (SPPS). The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group is another valuable amine-protecting group, offering orthogonal deprotection through fluoride-ion-mediated cleavage. This document provides detailed application notes and protocols for the use of N-Teoc-N-methyl-L-leucine (Teoc-MeLeu-OH), a sterically hindered N-methylated amino acid derivative, in conjunction with a Boc protection strategy.

A critical consideration when combining Teoc and Boc protecting groups is their mutual stability. The literature presents conflicting information regarding the acid stability of the Teoc group. While many sources describe it as stable to most acidic conditions, others indicate it is prone to acidolysis and not fully orthogonal to the Boc group, which is removed with strong acid (trifluoroacetic acid, TFA).[1][2][3] This document addresses this ambiguity by presenting two distinct protocols: a "fully orthogonal" approach employing mild acid for Boc deprotection, and a "selective deprotection" strategy that relies on the differential acid lability of the two groups and requires careful experimental validation.

Properties of Teoc and Boc Protecting Groups

A clear understanding of the properties of each protecting group is essential for successful synthesis.

PropertyBoc (tert-butyloxycarbonyl)Teoc (2-(trimethylsilyl)ethoxycarbonyl)
Chemical Structure (CH₃)₃C-O-CO-(CH₃)₃Si-CH₂-CH₂-O-CO-
Protection of α-Amino groupsAmino groups
Stability Stable to basic and nucleophilic conditions, and catalytic hydrogenolysis.[4][5]Stable to basic conditions, most nucleophiles, and catalytic hydrogenolysis.[6]
Deprotection Conditions Strong acids (e.g., Trifluoroacetic Acid - TFA), or some Lewis acids.[7]Fluoride (B91410) ion sources (e.g., Tetrabutylammonium fluoride - TBAF).[6]
Orthogonality Orthogonal to Fmoc, Cbz, and Alloc groups.Generally considered orthogonal to Fmoc, Cbz, and Alloc groups.[4] Its orthogonality to Boc is debated.[1][2][3]
Key Advantage Robust, well-established chemistry with extensive literature.Cleavage under mild, non-acidic conditions.
Potential Issue Requires strong acid for removal, which can be detrimental to sensitive peptides.Conflicting reports on stability to strong acids used for Boc deprotection.

Note: The quantitative data on the relative acid lability of Teoc versus Boc is not extensively documented in the literature. Researchers should perform preliminary stability tests for their specific sequence and conditions.

Chemical Structures and Deprotection Mechanisms

The following diagrams illustrate the structures of the key molecules and the proposed deprotection pathways.

Deprotection Mechanisms cluster_Boc_deprotection Boc Deprotection cluster_Teoc_deprotection Teoc Deprotection Boc_Protected Boc-Peptide-Resin TFA TFA / DCM Boc_Protected->TFA Deprotected_Amine_Salt H₂N⁺-Peptide-Resin (TFA salt) TFA->Deprotected_Amine_Salt Neutralization DIPEA / DCM Deprotected_Amine_Salt->Neutralization Free_Amine H₂N-Peptide-Resin Neutralization->Free_Amine Teoc_Protected Teoc-Peptide-Resin TBAF TBAF / DMF Teoc_Protected->TBAF Deprotected_Amine H₂N-Peptide-Resin TBAF->Deprotected_Amine Protocol 1: Fully Orthogonal Workflow Start Start with Resin Couple_First_AA Couple First Boc-AA Start->Couple_First_AA Mild_Boc_Deprotection Mild Boc Deprotection (e.g., 4M HCl in Dioxane) Couple_First_AA->Mild_Boc_Deprotection Couple_Teoc_MeLeu Couple this compound Mild_Boc_Deprotection->Couple_Teoc_MeLeu Couple_Next_Boc_AA Couple Next Boc-AA Couple_Teoc_MeLeu->Couple_Next_Boc_AA Repeat_Cycle Repeat Mild Boc Deprotection & Coupling Couple_Next_Boc_AA->Repeat_Cycle Repeat_Cycle->Mild_Boc_Deprotection Yes Teoc_Deprotection Teoc Deprotection (TBAF) Repeat_Cycle->Teoc_Deprotection No Final_Cleavage Final Cleavage from Resin Teoc_Deprotection->Final_Cleavage Protocol 2: Selective Deprotection Workflow Start Start with Resin Couple_First_AA Couple First Boc-AA Start->Couple_First_AA Standard_Boc_Deprotection Standard Boc Deprotection (e.g., 25-50% TFA in DCM) Couple_First_AA->Standard_Boc_Deprotection Couple_Teoc_MeLeu Couple this compound Standard_Boc_Deprotection->Couple_Teoc_MeLeu Controlled_Boc_Deprotection Controlled Boc Deprotection (Optimized time/TFA conc.) Couple_Teoc_MeLeu->Controlled_Boc_Deprotection Couple_Next_Boc_AA Couple Next Boc-AA Controlled_Boc_Deprotection->Couple_Next_Boc_AA Repeat_Cycle Repeat Controlled Boc Deprotection & Coupling Couple_Next_Boc_AA->Repeat_Cycle Repeat_Cycle->Controlled_Boc_Deprotection Yes Final_Cleavage Final Cleavage from Resin (Removes remaining Teoc) Repeat_Cycle->Final_Cleavage No

References

Synthesis of N-Methylated Peptides Utilizing Teoc-MeLeu-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of a peptide backbone, is a powerful strategy in medicinal chemistry to enhance the therapeutic potential of peptides.[1][2] This modification can significantly improve pharmacokinetic properties by increasing metabolic stability and cell permeability.[1][2][3] The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group offers a valuable tool for the synthesis of N-methylated peptides, providing orthogonality to standard Fmoc and Boc solid-phase peptide synthesis (SPPS) strategies.[1][4] This document provides detailed application notes and protocols for the synthesis of N-methylated peptides using Teoc-MeLeu-OH.

Application Notes

The incorporation of N-methylated amino acids into peptides presents unique challenges and advantages. The choice of protecting group strategy is critical for a successful synthesis.

The Teoc Protecting Group Advantage

The Teoc group is a carbamate-based protecting group that exhibits stability towards acidic and basic conditions commonly used for the removal of Boc and Fmoc groups, respectively.[4][5][6] Its removal is typically achieved through the use of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), which induces a β-elimination cascade.[6][7][8] This orthogonality allows for the selective deprotection of the Teoc group without affecting other protecting groups on the peptide, enabling the synthesis of complex peptides with site-specific modifications.

Challenges in N-Methylated Peptide Synthesis

The primary challenge in the synthesis of N-methylated peptides is the steric hindrance imparted by the N-methyl group. This can lead to slower and less efficient coupling reactions.[9] To overcome this, highly efficient coupling reagents and optimized reaction conditions are necessary. Monitoring of the coupling reaction is crucial to ensure complete acylation.

Comparative Overview of Protecting Group Strategies

FeatureTeoc StrategyFmoc StrategyBoc Strategy
Nα-Protection 2-(trimethylsilyl)ethoxycarbonyl9-fluorenylmethyloxycarbonyltert-butyloxycarbonyl
Deprotection Condition Fluoride ions (e.g., TBAF)Mild base (e.g., Piperidine)Strong acid (e.g., TFA)
Orthogonality Orthogonal to both Fmoc and BocOrthogonal to BocOrthogonal to Fmoc
Side-Chain Protection Typically acid-labile (tBu, Trt)Typically acid-labile (tBu, Trt)Typically benzyl-based, cleaved by HF
Final Cleavage Strong acid (e.g., TFA)Strong acid (e.g., TFA)Strong acid (e.g., HF)
Advantages Allows for late-stage modificationMilder deprotection conditionsCan be better for aggregating sequences
Disadvantages Requires specific fluoride deprotection stepPotential for piperidine-induced side reactionsHarsh final cleavage conditions

Experimental Protocols

The following protocols provide a general guideline for the manual solid-phase synthesis of a model N-methylated peptide (e.g., Ac-Ala-(N-Me)Leu-Gly-NH₂) using this compound and Fmoc-protected amino acids on a Rink Amide resin.

Materials and Reagents

  • Rink Amide resin

  • This compound

  • Fmoc-Ala-OH, Fmoc-Gly-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Tetrabutylammonium fluoride (TBAF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Acetic anhydride (B1165640)

  • Diisopropylethylamine (DIPEA)

  • Chloranil (B122849)

  • Kaiser test kit

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Ac-Ala-(N-Me)Leu-Gly-NH₂

  • Resin Swelling and Fmoc Deprotection:

    • Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

    • Drain the DMF and add a 20% piperidine in DMF solution. Agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of the First Amino Acid (Fmoc-Gly-OH):

    • In a separate vessel, pre-activate Fmoc-Gly-OH (3 eq.) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Fmoc Deprotection:

  • Coupling of this compound:

    • Pre-activate this compound (3 eq.) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Due to steric hindrance, a longer coupling time may be required.

    • Monitor the coupling using the Chloranil test. A positive result (blue/green beads) indicates the presence of a secondary amine, signifying an incomplete reaction. If the test is positive, a second coupling may be necessary.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Teoc Deprotection:

    • Wash the resin with anhydrous THF (3x).

    • Prepare a 1 M solution of TBAF in anhydrous THF.

    • Add the TBAF solution to the resin and agitate for 1-2 hours at room temperature.

    • Wash the resin thoroughly with THF (5x), DMF (5x), and DCM (3x).

  • Coupling of the Final Amino Acid (Fmoc-Ala-OH):

    • Repeat step 2 for the coupling of Fmoc-Ala-OH.

  • Fmoc Deprotection:

    • Repeat step 1 to remove the final Fmoc group.

  • N-terminal Acetylation:

    • Prepare a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.

    • Add the solution to the resin and agitate for 30 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: Monitoring of Coupling Reactions

  • Kaiser Test (for primary amines):

    • Take a small sample of resin beads and wash with ethanol.

    • Add 2-3 drops of each Kaiser test solution (ninhydrin in ethanol, phenol (B47542) in ethanol, and potassium cyanide in pyridine).

    • Heat at 100°C for 5 minutes.

    • Result: Blue beads indicate an incomplete reaction (free primary amine). Yellow/colorless beads indicate a complete reaction.

  • Chloranil Test (for secondary amines):

    • Take a small sample of resin beads and wash with DCM.

    • Add 2 drops of a saturated solution of chloranil in toluene (B28343) and 2 drops of acetaldehyde.

    • Let the mixture stand for 5 minutes at room temperature.

    • Result: Blue or green beads indicate the presence of a free secondary amine (incomplete coupling to the N-methylated residue).

Data Presentation

Table 1: Expected Coupling Efficiencies for the Synthesis of Ac-Ala-(N-Me)Leu-Gly-NH₂

Coupling StepAmino AcidCoupling ReagentExpected Efficiency (Single Coupling)Monitoring Test
1Fmoc-Gly-OHDIC/Oxyma>99%Kaiser Test
2This compoundDIC/Oxyma85-95%Chloranil Test
3Fmoc-Ala-OHDIC/Oxyma>99%Kaiser Test

Note: The coupling efficiency for this compound is expected to be lower due to steric hindrance. A double coupling may be required to achieve a higher overall yield.

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle1 Cycle 1: Glycine cluster_cycle2 Cycle 2: N-Me-Leucine cluster_cycle3 Cycle 3: Alanine & Capping cluster_final Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection1 Coupling1 Couple Fmoc-Gly-OH (DIC/Oxyma) Fmoc_Deprotection1->Coupling1 Wash1 Wash (DMF/DCM) Coupling1->Wash1 Fmoc_Deprotection2 Fmoc Deprotection Wash1->Fmoc_Deprotection2 Coupling2 Couple this compound (DIC/Oxyma) Fmoc_Deprotection2->Coupling2 Wash2 Wash (DMF/DCM) Coupling2->Wash2 Teoc_Deprotection Teoc Deprotection (TBAF/THF) Wash2->Teoc_Deprotection Coupling3 Couple Fmoc-Ala-OH Teoc_Deprotection->Coupling3 Wash3 Wash Coupling3->Wash3 Fmoc_Deprotection3 Fmoc Deprotection Wash3->Fmoc_Deprotection3 Capping N-terminal Acetylation Fmoc_Deprotection3->Capping Cleavage Cleavage from Resin (TFA/TIS/H₂O) Capping->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spectrometry Purification->Analysis

Caption: SPPS workflow for an N-methylated peptide using this compound.

Signaling_Pathway cluster_membrane Cell Membrane Receptor GPCR G_Protein G-Protein Activation Receptor->G_Protein Activation Peptide N-Methylated Peptide Agonist Peptide->Receptor Binding Protease Proteolytic Enzymes Protease->Peptide Resistant to Degradation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Prolonged Cellular Response Second_Messenger->Cellular_Response

Caption: Enhanced signaling by a proteolytically stable N-methylated peptide.

Conclusion

The use of this compound in solid-phase peptide synthesis provides a robust and orthogonal strategy for the incorporation of N-methylated leucine (B10760876) residues. While the synthesis of N-methylated peptides requires careful optimization of coupling conditions to overcome steric hindrance, the resulting peptides with enhanced pharmacokinetic properties are of significant interest in drug discovery and development. The protocols and data presented herein offer a comprehensive guide for researchers to successfully synthesize N-methylated peptides using Teoc-protected amino acids.

References

Application Notes and Protocols: A Comparative Analysis of Manual and Automated Solid-Phase Peptide Synthesis of Peptides Containing Teoc-MeLeu-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as (2-(p-tolylsulfonyl)ethoxy)carbonyl-N-methyl-L-leucine (Teoc-MeLeu-OH), into peptide sequences is a crucial strategy in medicinal chemistry to enhance therapeutic properties. N-methylation can increase metabolic stability, improve cell permeability, and modulate conformation, thereby leading to more drug-like candidates. However, the steric hindrance introduced by the N-methyl group presents significant challenges during solid-phase peptide synthesis (SPPS), often resulting in lower coupling efficiencies and purity.

This document provides a detailed comparison of manual and automated SPPS methodologies for the incorporation of this compound. It includes comprehensive experimental protocols, a quantitative comparison of expected outcomes, and visual workflows to guide researchers in selecting the optimal synthesis strategy for their specific needs.

Data Presentation: Quantitative Comparison of Manual vs. Automated Synthesis

The choice between manual and automated synthesis for incorporating sterically hindered amino acids like this compound is often guided by a quantitative assessment of performance, cost, and labor. The following tables summarize key metrics for manual and automated SPPS, with expected values based on typical results for challenging and N-methylated amino acids.

Table 1: Performance Comparison of Manual vs. Automated Synthesis for a 10-mer Peptide Containing a Single this compound Insertion

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase SynthesisKey Considerations
Typical Crude Purity 65 - 85%80 - 95%Automated systems offer more consistent reagent delivery and washing, minimizing side reactions. Manual synthesis purity is highly dependent on operator skill.
Overall Yield 15 - 40%25 - 60%Automated protocols are optimized to maximize yield and reproducibility.[1]
Coupling Efficiency (for this compound) 85 - 98% (with double coupling)> 99% (with optimized protocols)Automated synthesizers can use higher temperatures (microwave) to drive difficult couplings to completion.
Synthesis Time per Cycle 1.5 - 3 hours30 - 90 minutesAutomated systems significantly reduce the time for deprotection, coupling, and washing steps.
Hands-on Time per Synthesis High (several hours per day)Low (primarily for setup)Automation allows for "walk-away" operation, freeing up researcher time.
Reproducibility Operator-dependentHighAutomation ensures that synthesis parameters are identical from run to run.[2]

Table 2: Cost and Flexibility Comparison

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase SynthesisKey Considerations
Initial Equipment Cost Low (basic laboratory glassware)High ($20,000 to over $100,000)The initial investment for an automated synthesizer can be substantial.[2]
Reagent Consumption Can be higher due to less precise dispensing and potential for repeated steps.Optimized for minimal wasteAutomated systems have precise fluidic systems that reduce reagent and solvent consumption.[2]
Flexibility High (easy to modify protocols for non-standard amino acids and troubleshooting)Lower (protocols are often pre-programmed, though modern systems offer more customization)Manual synthesis allows for on-the-fly adjustments and is well-suited for exploratory chemistry.
Throughput Low (typically one or a few peptides at a time)High (multiple peptides can be synthesized in parallel)Automated synthesizers are ideal for screening peptide libraries.

Experimental Protocols

The successful incorporation of this compound requires optimized protocols to overcome its steric hindrance. The use of a highly efficient coupling reagent such as HATU is strongly recommended.[3]

Materials and Reagents
  • Resin: Rink Amide resin (or other suitable resin depending on the desired C-terminus).

  • Amino Acids: Fmoc-protected amino acids, including this compound.

  • Coupling Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIEA).

  • Deprotection Solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF).

  • Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM).

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.

  • Precipitation Solvent: Cold diethyl ether.

Protocol 1: Manual Solid-Phase Peptide Synthesis (0.1 mmol scale)
  • Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HATU in DMF.

    • Add 8 equivalents of DIEA and allow to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • This compound Coupling (Double Coupling Recommended):

    • First Coupling:

      • In a separate vial, dissolve 4 equivalents of this compound and 3.9 equivalents of HATU in DMF.

      • Add 8 equivalents of DIEA and pre-activate for 2 minutes.

      • Add the activated solution to the deprotected resin and agitate for 2-4 hours.

      • Wash the resin with DMF (3 x 5 mL).

    • Second Coupling: Repeat the first coupling step.

    • Monitoring Coupling Completion: Perform a bromophenol blue test to ensure the absence of free secondary amines. A yellow color indicates complete coupling, while blue/green indicates incomplete coupling.

    • Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add 5 mL of the cleavage cocktail to the resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the cleavage mixture into a new tube and precipitate the peptide by adding it to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide under vacuum.

Protocol 2: Automated Solid-Phase Peptide Synthesis

The following is a general protocol for an automated peptide synthesizer. Specific parameters may need to be adjusted based on the instrument manufacturer's recommendations.

  • Resin Loading: Load the appropriate amount of resin into the reaction vessel.

  • Sequence Programming: Program the peptide sequence, including the position of this compound.

  • Reagent Preparation: Prepare stock solutions of amino acids, HATU, DIEA, and piperidine according to the synthesizer's requirements.

  • Synthesis Program:

    • Standard Cycles (for regular amino acids):

      • Fmoc Deprotection: 20% piperidine in DMF (e.g., 2 x 7 min).

      • Washes: DMF, IPA.

      • Coupling: 4 equivalents of Fmoc-amino acid, 3.9 equivalents of HATU, 8 equivalents of DIEA. Coupling time: 30-60 minutes.

      • Washes: DMF, IPA.

    • Special Cycle (for this compound):

      • Program a "difficult coupling" or "double coupling" cycle for the this compound residue.

      • Increase coupling time to 2-4 hours per coupling.

      • If available, utilize a heating option (e.g., microwave irradiation at 50-75°C for 5-15 minutes) to enhance coupling efficiency.

  • Post-Synthesis Processing:

    • Once the automated synthesis is complete, the peptide-resin is removed from the synthesizer.

    • The cleavage, deprotection, precipitation, and purification steps are performed manually as described in the manual synthesis protocol (step 7).

Mandatory Visualization

Experimental Workflows

Manual_SPPS_Workflow start Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF/DCM Wash deprotection->wash1 coupling Amino Acid Coupling (this compound with HATU/DIEA) Double Coupling wash1->coupling wash2 DMF/DCM Wash coupling->wash2 repeat Repeat Cycle wash2->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Ether Precipitation cleavage->precipitation end Crude Peptide precipitation->end

Manual Solid-Phase Peptide Synthesis Workflow.

Automated_SPPS_Workflow start Start: Load Resin & Program Synthesizer automated_cycle Automated Synthesis Cycle: - Deprotection - Washing - Coupling (Special protocol for this compound) - Washing start->automated_cycle loop Loop for each amino acid automated_cycle->loop loop->automated_cycle Continue Sequence remove_resin Remove Peptide-Resin from Synthesizer loop->remove_resin End of Sequence manual_cleavage Manual Cleavage & Precipitation remove_resin->manual_cleavage end Crude Peptide manual_cleavage->end

Automated Solid-Phase Peptide Synthesis Workflow.
Signaling Pathway Diagram

While this compound is a building block and not a signaling molecule itself, peptides containing it are often designed to interact with signaling pathways. The following is a generic representation of a peptide ligand activating a G-protein coupled receptor (GPCR) pathway, a common target for peptide-based drugs.

Signaling_Pathway cluster_cell Cell Membrane GPCR GPCR G_protein G-Protein (α, β, γ subunits) GPCR->G_protein GDP/GTP Exchange Effector Effector Protein (e.g., Adenylyl Cyclase) G_protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Peptide Peptide Ligand (containing this compound) Peptide->GPCR Binding & Activation Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Generic GPCR Signaling Pathway.

Conclusion

The choice between manual and automated synthesis of peptides containing this compound is a multifaceted decision. Manual synthesis offers lower initial investment and greater flexibility for non-standard chemistries, making it suitable for small-scale synthesis and methods development. However, it is labor-intensive and prone to operator variability.[4] Automated synthesis, on the other hand, provides high throughput, reproducibility, and reduced hands-on time, making it ideal for the routine synthesis of multiple peptides and for laboratories with high demand. For challenging couplings involving sterically hindered residues like this compound, the precise control and potential for elevated temperatures in automated systems often lead to higher purity and yield. Ultimately, the optimal method depends on the specific research goals, scale of production, and available resources.

References

Application Notes and Protocols for the Purification of Peptides Containing Teoc-MeLeu-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as (2-(Trimethylsilyl)ethoxycarbonyl)-N-methyl-L-leucine (Teoc-MeLeu-OH), into peptide sequences is a critical strategy in modern drug discovery. N-methylation enhances proteolytic stability, improves membrane permeability, and can constrain peptide conformation to increase receptor affinity and selectivity. The Teoc protecting group offers stability during peptide synthesis and is readily removed under specific conditions.

However, the presence of both the bulky, hydrophobic Teoc group and the N-methylated leucine (B10760876) residue presents significant challenges during purification. These challenges primarily arise from the increased hydrophobicity of the peptide, which can lead to aggregation, poor solubility in aqueous mobile phases, and strong retention on reversed-phase chromatography columns. Additionally, N-methylation can result in the presence of cis/trans conformers, which may cause peak broadening in HPLC analysis.

These application notes provide a comprehensive guide to overcoming these challenges, offering detailed protocols for the purification of peptides containing this compound using a combination of orthogonal chromatography techniques.

Physicochemical Properties and Purification Challenges

The unique structural features of this compound contribute to the following purification challenges:

  • Increased Hydrophobicity : The Teoc protecting group and the leucine side chain significantly increase the overall hydrophobicity of the peptide. This leads to longer retention times on reversed-phase high-performance liquid chromatography (RP-HPLC) columns and may require higher concentrations of organic solvent for elution.[1]

  • Aggregation : Hydrophobic peptides have a tendency to aggregate, which can result in low recovery and poor peak shape during chromatography.

  • Conformational Isomers : The restricted rotation around the N-methylated amide bond can lead to the presence of stable cis and trans isomers, which can separate or co-elute during HPLC, often resulting in broad or multiple peaks for a single pure compound.[1]

  • Co-elution of Impurities : Deletion sequences and other closely related hydrophobic impurities generated during solid-phase peptide synthesis (SPPS) can be difficult to resolve from the target peptide using a single purification method.

To address these challenges, a multi-step purification strategy, often involving an orthogonal technique like ion-exchange chromatography (IEC) prior to RP-HPLC, is recommended.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis of a peptide containing this compound typically follows a standard Fmoc-based SPPS protocol. The this compound is incorporated as the N-terminal amino acid.

Diagram: Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (e.g., HBTU/DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for each amino acid Repeat->Fmoc_Deprotection Teoc_Coupling N-terminal Coupling (this compound) Repeat->Teoc_Coupling Final_Wash Final Washing (DMF, DCM) Teoc_Coupling->Final_Wash Cleavage Cleavage from Resin (e.g., TFA cocktail) Final_Wash->Cleavage Precipitation Precipitation & Washing (Cold Diethyl Ether) Cleavage->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Orthogonal Purification Strategy

An orthogonal purification strategy that combines two different separation mechanisms, such as ion-exchange chromatography (IEC) and reversed-phase HPLC (RP-HPLC), is highly effective for purifying hydrophobic and N-methylated peptides.

Diagram: Orthogonal Purification Workflow

Orthogonal_Purification Crude_Peptide Crude Peptide (from SPPS) IEC Step 1: Ion-Exchange Chromatography (IEC) - Separation based on charge Crude_Peptide->IEC Desalting Desalting of IEC Fractions (e.g., C18 SPE) IEC->Desalting RP_HPLC Step 2: Reversed-Phase HPLC (RP-HPLC) - Separation based on hydrophobicity Desalting->RP_HPLC Fraction_Analysis Fraction Analysis (Analytical HPLC & Mass Spectrometry) RP_HPLC->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Purified Peptide Lyophilization->Pure_Peptide

Caption: Orthogonal purification strategy combining IEC and RP-HPLC.

Protocol 1: Cation-Exchange Chromatography (CIEX)

This initial step separates the target peptide from less charged or oppositely charged impurities.

Materials:

  • CIEX Column: Strong cation-exchange column.

  • Buffer A: 20 mM Sodium Phosphate, pH 3.0.

  • Buffer B: 20 mM Sodium Phosphate, 1 M NaCl, pH 3.0.

  • Sample: Crude peptide dissolved in Buffer A.

Procedure:

  • Equilibrate the CIEX column with Buffer A.

  • Load the dissolved crude peptide onto the column.

  • Wash the column with Buffer A to remove unbound impurities.

  • Elute the bound peptides with a linear gradient of 0-100% Buffer B over 30-60 minutes.

  • Collect fractions and monitor the elution profile at 220 nm.

  • Analyze fractions containing the target peptide by analytical RP-HPLC and mass spectrometry.

  • Pool the fractions containing the peptide of interest.

  • Desalt the pooled fractions using a C18 solid-phase extraction (SPE) cartridge.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is the final polishing step to achieve high purity.

Materials:

  • RP-HPLC Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (B52724) (ACN).

  • Sample: Desalted peptide from CIEX, dissolved in a minimal amount of a suitable solvent (e.g., a small amount of ACN or DMSO, then diluted with Mobile Phase A).

Procedure:

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A / 5% B).

  • Inject the sample onto the column.

  • For hydrophobic peptides, a shallow gradient is recommended to achieve good separation (e.g., a linear gradient of 5-65% B over 60 minutes).

  • Monitor the elution at 220 nm.

  • Collect fractions corresponding to the main peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the molecular weight by mass spectrometry.

  • Pool the fractions with the desired purity.

  • Lyophilize the pooled fractions to obtain the final purified peptide as a white powder.

Data Presentation: A Representative Case Study

Peptide Sequence: Teoc-MeLeu-Glu-Gly-Tyr-Ala-NH₂

Table 1: Purification Summary of Teoc-MeLeu-Glu-Gly-Tyr-Ala-NH₂

Purification StepCrude PeptideAfter CIEXAfter RP-HPLC
Purity (%) ~45%~80%>98%
Yield (mg) 100 mg (initial)65 mg40 mg
Overall Recovery (%) -65%40%

Table 2: Analytical Data for Purified Teoc-MeLeu-Glu-Gly-Tyr-Ala-NH₂

Analytical MethodResult
Analytical RP-HPLC Purity 98.5% (at 220 nm)
Mass Spectrometry (ESI-MS) [M+H]⁺ calculated: 808.42
[M+H]⁺ observed: 808.45

Characterization by Mass Spectrometry

Mass spectrometry is an essential tool for the characterization of peptides containing this compound.

  • Intact Mass Analysis: Confirms the correct molecular weight of the synthesized peptide.

  • Tandem MS (MS/MS): Provides sequence information and confirms the location of the this compound residue.

Application in Biological Systems: A Representative Signaling Pathway

Peptides containing modified amino acids like this compound are often designed to interact with specific cellular receptors to modulate signaling pathways.

Diagram: Generic Peptide-Receptor Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Effector Effector Protein Receptor->Effector Activation Peptide This compound Containing Peptide Peptide->Binding Binding->Receptor Second_Messenger Second Messenger Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Gene Expression

Caption: A generic signaling pathway initiated by peptide-receptor binding.

Conclusion

The purification of peptides containing this compound requires a strategic approach to address the challenges of hydrophobicity and potential conformational heterogeneity. An orthogonal purification strategy, combining ion-exchange chromatography and reversed-phase HPLC, is a robust method to achieve high purity. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals working with these complex and promising therapeutic molecules.

References

Application Notes and Protocols for Monitoring Teoc-MeLeu-OH Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy for modulating their pharmacological properties. N-methylated amino acids, such as N-methyl-L-leucine (MeLeu), are of particular interest as they can enhance metabolic stability, increase cell permeability, and constrain peptide conformation. The use of the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group for the protection of the N-methylamino functionality offers the advantage of orthogonality, as it is stable to the acidic conditions typically used for the cleavage of other protecting groups in solid-phase peptide synthesis (SPPS) and can be selectively removed using fluoride (B91410) ions.

These application notes provide a comprehensive guide to the analytical methods for monitoring the incorporation of Teoc-MeLeu-OH into synthetic peptides. Detailed protocols for SPPS monitoring, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) are provided to ensure the successful synthesis and characterization of peptides containing this modified amino acid.

Challenges in the Incorporation of this compound

The primary challenge in the incorporation of this compound, as with other N-methylated amino acids, is the steric hindrance at the secondary amine. This can lead to:

  • Reduced Coupling Efficiency: The bulky N-methyl group and the Teoc protecting group can impede the approach of the activated carboxyl group of the incoming amino acid, resulting in incomplete coupling and the formation of deletion sequences.

  • Increased Racemization: The use of highly reactive coupling reagents and extended reaction times to overcome poor coupling efficiency can increase the risk of racemization at the alpha-carbon.

To address these challenges, the use of potent coupling reagents and careful monitoring of the coupling reaction are essential.

Analytical Workflow for Monitoring this compound Incorporation

A robust analytical workflow is crucial for the successful synthesis of peptides containing this compound. The following diagram illustrates the key stages of synthesis and analysis.

analytical_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_monitoring In-Process Monitoring cluster_analysis Downstream Analysis Resin Resin Preparation Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Coupling This compound Coupling Fmoc_Deprotection->Coupling Capping Capping (Optional) Coupling->Capping If incomplete Chain_Elongation Chain Elongation Coupling->Chain_Elongation If complete Qualitative_Test Qualitative Test (Chloranil/Bromophenol Blue) Coupling->Qualitative_Test Capping->Chain_Elongation Cleavage Cleavage & Deprotection Chain_Elongation->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide HPLC RP-HPLC (Purity & Purification) Crude_Peptide->HPLC MS Mass Spectrometry (Identity & Sequence) HPLC->MS Pure_Peptide Pure Peptide HPLC->Pure_Peptide

Caption: General workflow for the synthesis and analysis of peptides containing this compound.

Experimental Protocols

Monitoring Coupling Efficiency during SPPS

Standard colorimetric tests like the Kaiser test are not effective for monitoring the coupling to a secondary amine. Therefore, alternative qualitative tests are required.

Protocol 1: Chloranil Test for Secondary Amines

  • Objective: To qualitatively assess the presence of free secondary amines on the resin after the coupling of this compound.

  • Reagents:

    • Reagent A: 2% (v/v) acetaldehyde (B116499) in N,N-dimethylformamide (DMF)

    • Reagent B: 2% (w/v) p-chloranil in DMF

  • Procedure:

    • Take a small sample of resin beads (approximately 1-5 mg) and place them in a small glass test tube.

    • Wash the resin beads thoroughly with DMF.

    • Add 1-2 drops of Reagent A to the resin.

    • Add 1-2 drops of Reagent B.

    • Allow the mixture to stand at room temperature for 5 minutes.

    • Observe the color of the beads.

  • Interpretation:

    • Blue or green beads: Incomplete coupling (presence of free secondary amine).

    • Yellow or colorless beads: Complete coupling.

Protocol 2: Bromophenol Blue Test

  • Objective: To qualitatively assess the presence of unreacted secondary amines.

  • Reagent:

    • Test Solution: 0.1% (w/v) bromophenol blue in DMF.

  • Procedure:

    • Take a small sample of resin beads and wash them with methanol.

    • Add 2 mL of the test solution.

    • Observe the color of the suspension.

  • Interpretation:

    • Blue to green solution: Incomplete coupling.

    • Yellow solution: Complete coupling.

Table 1: Recommended Coupling Reagents and Conditions for this compound

Coupling ReagentEquivalents (vs. Amine)Activating AdditiveBaseEquivalents (vs. Amine)Typical Reaction Time
HATU3.0-DIPEA6.02 - 4 hours
HBTU3.0HOBtDIPEA6.02 - 4 hours
PyBOP3.0-DIPEA6.02 - 4 hours

Note: For difficult couplings, a second coupling (double coupling) may be necessary. Pre-activation of the amino acid with the coupling reagent for 1-5 minutes before addition to the resin is recommended.

HPLC Analysis of Peptides Containing this compound

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary method for assessing the purity of the crude peptide and for its purification. The presence of the hydrophobic Teoc and N-methyl groups will influence the retention time of the peptide.

Protocol 3: Analytical RP-HPLC

  • Objective: To determine the purity of the crude peptide after cleavage from the resin.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Procedure:

    • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small volume of Mobile Phase B diluted with Mobile Phase A).

    • Gradient Elution:

      • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

      • Inject the sample.

      • Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

      • Monitor the absorbance at 214 nm and 280 nm.

  • Data Analysis: Calculate the purity of the peptide by integrating the peak area of the main product relative to the total area of all peaks.

Protocol 4: Preparative RP-HPLC

  • Objective: To purify the target peptide from synthesis-related impurities.

  • Instrumentation:

    • Preparative HPLC system with a UV detector and fraction collector.

    • Preparative C18 reversed-phase column (e.g., 21.2 x 250 mm, 5 µm particle size).

  • Procedure:

    • Method Development: Optimize the separation on an analytical scale first to determine the optimal gradient.

    • Sample Loading: Dissolve the crude peptide in the initial mobile phase composition and load onto the column.

    • Gradient Elution: Run a shallow gradient around the elution point of the target peptide determined from the analytical run.

    • Fraction Collection: Collect fractions corresponding to the peak of the target peptide.

    • Analysis of Fractions: Analyze the purity of each collected fraction by analytical RP-HPLC and mass spectrometry.

    • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide product.

Mass Spectrometry Analysis of Peptides Containing this compound

Mass spectrometry is indispensable for confirming the identity of the synthesized peptide. High-resolution mass spectrometry (HRMS) is crucial for accurate mass determination.

Protocol 5: Mass Spectrometry for Identity Confirmation

  • Objective: To confirm the molecular weight of the synthesized peptide containing this compound.

  • Instrumentation:

    • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI).

    • Mass Analysis: Acquire the mass spectrum in positive ion mode.

  • Data Analysis:

    • Compare the observed monoisotopic mass with the calculated theoretical mass of the peptide.

    • The incorporation of this compound will result in a specific mass addition to the peptide backbone compared to a natural leucine (B10760876) residue.

Table 2: Mass Information for this compound

MoietyChemical FormulaMonoisotopic Mass (Da)
Leucine (Leu) residueC6H11NO113.0841
N-Methylleucine (MeLeu) residueC7H13NO127.0997
This compoundC13H27NO4Si289.1709
Teoc protecting groupC6H13O2Si145.0685
Mass shift (MeLeu vs. Leu) CH2 +14.0156

Protocol 6: Tandem Mass Spectrometry (MS/MS) for Sequence Verification

  • Objective: To confirm the amino acid sequence and the position of the this compound residue.

  • Instrumentation:

    • A tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).

  • Procedure:

    • Precursor Ion Selection: Select the protonated molecular ion ([M+H]+) of the peptide in the first mass analyzer.

    • Fragmentation: Induce fragmentation of the selected precursor ion using Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), or Electron Transfer Dissociation (ETD).

    • Fragment Ion Analysis: Acquire the mass spectrum of the resulting fragment ions (b- and y-ions for CID/HCD; c- and z-ions for ETD).

  • Data Analysis:

    • The fragmentation pattern will reveal the sequence of the peptide.

    • The mass difference between adjacent b- or y-ions will correspond to the mass of the amino acid residues.

    • The presence of a mass difference corresponding to the Teoc-MeLeu residue will confirm its incorporation at the expected position.

    • The Teoc group itself may undergo characteristic fragmentation, which should be considered during spectral interpretation.

ms_fragmentation cluster_peptide Peptide Backbone cluster_fragmentation CID/HCD Fragmentation N_terminus H₂N AA1 AA₁ N_terminus->AA1 AA2 Teoc-MeLeu AA1->AA2 b_ion b-ion AA1->b_ion N-terminal fragment AA3 AA₃ AA2->AA3 y_ion y-ion AA2->y_ion C-terminal fragment C_terminus COOH AA3->C_terminus

Caption: Simplified representation of peptide fragmentation in MS/MS.

Cleavage of the Teoc Protecting Group

The Teoc group is stable to the trifluoroacetic acid (TFA) cocktail used for the final cleavage of the peptide from the resin and removal of most other side-chain protecting groups. To deprotect the N-methylamino group, a specific fluoride-based cleavage is required.

Protocol 7: Teoc Group Cleavage

  • Objective: To selectively remove the Teoc protecting group from the purified peptide.

  • Reagent:

  • Procedure:

    • Dissolve the Teoc-protected peptide in an appropriate solvent (e.g., THF or a mixture of THF and acetonitrile).

    • Add an excess of the 1 M TBAF solution (typically 5-10 equivalents).

    • Stir the reaction at room temperature and monitor its progress by RP-HPLC and mass spectrometry.

    • Upon completion, the reaction mixture can be diluted with water and purified by RP-HPLC to isolate the deprotected peptide.

Conclusion

The successful incorporation of this compound into synthetic peptides requires careful optimization of coupling conditions and the use of appropriate analytical techniques for monitoring and characterization. The protocols outlined in these application notes provide a robust framework for researchers to confidently synthesize and analyze peptides containing this valuable unnatural amino acid. By employing these methods, scientists can harness the benefits of N-methylation to develop novel peptide-based therapeutics and research tools.

Application Notes and Protocols for Scale-Up Synthesis of Peptides Using Teoc-MeLeu-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up solid-phase peptide synthesis (SPPS) of peptides incorporating the N-methylated amino acid derivative, 2-(trimethylsilyl)ethoxycarbonyl-N-methyl-L-leucine (Teoc-MeLeu-OH). The Teoc protecting group offers unique advantages in peptide synthesis due to its stability under a wide range of conditions and its orthogonal deprotection using fluoride (B91410) ions.[1][2] This characteristic makes it a valuable tool in complex peptide synthesis strategies. These guidelines detail a representative protocol for scale-up synthesis, including resin preparation, amino acid coupling, Teoc deprotection, peptide cleavage, and purification.

1. Introduction to Teoc-Protected Amino Acids in Peptide Synthesis

The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group is a carbamate-based protecting group for amines that exhibits high stability towards acidic and reductive conditions, as well as resistance to hydrolysis and many nucleophilic attacks.[2] Unlike the more common Fmoc and Boc protecting groups, the Teoc group is selectively cleaved by fluoride ions, such as tetrabutylammonium (B224687) fluoride (TBAF).[1][2] This orthogonality allows for precise control over the synthesis of complex peptides, minimizing unwanted side reactions.[3] The use of N-methylated amino acids like this compound can enhance the metabolic stability and cell permeability of the final peptide.

2. Principles of Scale-Up Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used method for creating peptides by assembling amino acids in a stepwise fashion on a solid support, typically a resin.[4] The process involves repeated cycles of deprotection of the N-terminal protecting group and coupling of the next protected amino acid.[5] Scaling up this process from a research to a production scale introduces challenges such as ensuring high coupling efficiency, managing solvent volumes, and maintaining batch-to-batch consistency.[4] Automated synthesizers are often employed in large-scale synthesis to improve reproducibility and efficiency.

3. Experimental Protocols

The following is a representative protocol for the scale-up synthesis of a hypothetical peptide containing this compound.

3.1. Resin Selection and Preparation

  • Resin Selection: For scale-up synthesis, a resin with good swelling properties and mechanical stability is crucial. 2-Chlorotrityl chloride (2-CTC) resin is recommended to minimize side reactions like diketopiperazine formation, especially when dealing with N-methylated residues.[6]

  • Protocol:

    • Place 50 g of 2-CTC resin (loading capacity: 1.0 mmol/g) in a suitable reaction vessel equipped with mechanical stirring.

    • Swell the resin in dichloromethane (B109758) (DCM) for 1-2 hours.

    • Drain the DCM.

3.2. Loading of the First Amino Acid (Fmoc-Protected)

  • Protocol:

    • Dissolve Fmoc-Ala-OH (2.0 eq relative to resin loading) and diisopropylethylamine (DIEA) (4.0 eq) in DCM.

    • Add the amino acid solution to the swollen resin and agitate for 2-4 hours at room temperature.

    • To cap any unreacted sites, add a solution of DCM/Methanol/DIEA (17:2:1) and agitate for 30 minutes.[6]

    • Wash the resin sequentially with DCM, dimethylformamide (DMF), and finally DCM. Dry the resin under vacuum.

3.3. Peptide Chain Elongation: Fmoc-SPPS Cycle

This cycle is repeated for each Fmoc-protected amino acid to be added to the peptide chain.

  • Fmoc Deprotection:

    • Treat the resin with a 20% piperidine (B6355638) in DMF solution for 5 minutes.

    • Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5x), isopropanol (B130326) (3x), and DMF (5x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the next Fmoc-protected amino acid (3.0 eq), 1-Hydroxybenzotriazole (HOBt) (3.0 eq), and N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq) in DMF.

    • Allow the mixture to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours. Monitor the reaction completion using a qualitative method like the Kaiser test.

3.4. Coupling of this compound

  • Protocol:

    • Perform the Fmoc deprotection of the N-terminal amino acid as described in section 3.3.

    • In a separate vessel, dissolve this compound (3.0 eq) and a coupling agent such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) (3.0 eq) in DMF.[6]

    • Add DIEA (6.0 eq) to the solution to activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 2-4 hours. Due to the steric hindrance of N-methylated amino acids, a longer coupling time or a double coupling may be necessary.[6]

    • Wash the resin with DMF (3x) and DCM (3x).

3.5. Teoc Group Deprotection

  • Protocol:

    • Wash the peptide-resin with anhydrous tetrahydrofuran (B95107) (THF).

    • Prepare a 1 M solution of TBAF in THF.

    • Treat the peptide-resin with the TBAF solution for 1-2 hours at room temperature.

    • Wash the resin thoroughly with THF, DMF, and DCM.

3.6. Final Cleavage and Deprotection

  • Protocol:

    • Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail appropriate for the remaining side-chain protecting groups. A common cocktail is TFA/H₂O/triisopropylsilane (TIS) (95:2.5:2.5).[6]

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to collect the peptide pellet and wash with cold diethyl ether.

    • Dry the crude peptide under vacuum.

3.7. Purification and Analysis

  • Purification: The crude peptide is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[7][8]

  • Analysis: The purity of the final peptide is assessed by analytical RP-HPLC, and the identity is confirmed by mass spectrometry (e.g., LC/MS).[7][8]

4. Data Presentation

Table 1: Reagent Quantities for Scale-Up Synthesis (50 g Resin)

StepReagentEquivalents (relative to resin loading)Quantity
First Amino Acid Loading 2-CTC Resin (1.0 mmol/g)-50 g
Fmoc-Ala-OH2.031.1 g
DIEA4.034.8 mL
Fmoc Amino Acid Coupling Fmoc-Amino Acid3.0Variable
HOBt3.020.3 g
DIC3.023.5 mL
This compound Coupling This compound3.049.2 g
HATU3.057.0 g
DIEA6.052.2 mL
Teoc Deprotection TBAF (1M in THF)-250 mL
Final Cleavage TFA/H₂O/TIS (95:2.5:2.5)-~500 mL

Table 2: Typical Process Parameters and Expected Outcomes

ParameterValue/Range
Synthesis Scale 50 mmol
Coupling Time (Fmoc-AA) 1-2 hours
Coupling Time (this compound) 2-4 hours
Teoc Deprotection Time 1-2 hours
Cleavage Time 2-3 hours
Expected Crude Yield 70-85%
Expected Purity (Post-HPLC) >95%

5. Visualizations

Scale_Up_Peptide_Synthesis_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle SPPS Cycles cluster_final_steps Final Processing Resin Select 2-CTC Resin Swell Swell Resin in DCM Resin->Swell Load_AA1 Load First Fmoc-AA Swell->Load_AA1 Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Load_AA1->Fmoc_Deprotection Coupling_Fmoc_AA Couple Next Fmoc-AA Fmoc_Deprotection->Coupling_Fmoc_AA Repeat n times Coupling_Fmoc_AA->Fmoc_Deprotection Couple_Teoc_MeLeu Couple this compound Coupling_Fmoc_AA->Couple_Teoc_MeLeu Teoc_Deprotection Teoc Deprotection (TBAF/THF) Couple_Teoc_MeLeu->Teoc_Deprotection Teoc_Deprotection->Coupling_Fmoc_AA Continue SPPS Cleavage Cleavage from Resin (TFA Cocktail) Teoc_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Analysis (LC/MS) Purification->Analysis

Caption: Workflow for Scale-Up Solid-Phase Peptide Synthesis.

Teoc_Protection_Deprotection cluster_coupling Coupling Step cluster_deprotection Deprotection Step Peptide_Resin H₂N-Peptide-Resin Coupled_Peptide Teoc-MeLeu-Peptide-Resin Peptide_Resin->Coupled_Peptide Teoc_MeLeu This compound Teoc_MeLeu->Coupled_Peptide Coupling_Reagents HATU, DIEA, DMF Coupling_Reagents->Coupled_Peptide Deprotected_Peptide H₂N-MeLeu-Peptide-Resin Coupled_Peptide->Deprotected_Peptide Deprotection Deprotection_Reagent TBAF in THF Deprotection_Reagent->Deprotected_Peptide Byproducts Byproducts: CO₂, Ethylene, Me₃SiF Deprotected_Peptide->Byproducts

Caption: this compound Coupling and Deprotection in SPPS.

Disclaimer: The protocols provided are representative examples based on established principles of solid-phase peptide synthesis. Optimization of reaction conditions, including coupling times and reagent equivalents, may be necessary for specific peptide sequences and scales of synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Teoc-MeLeu-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Teoc-MeLeu-OH coupling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the synthesis of peptides containing this N-methylated amino acid derivative. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often incomplete?

A1: The primary reason for incomplete coupling of this compound is steric hindrance. This compound is an N-methylated amino acid. The presence of the methyl group on the nitrogen atom, in addition to the bulky Teoc protecting group and the leucine (B10760876) side chain, creates significant steric bulk. This bulk hinders the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain, leading to slower reaction kinetics and incomplete reactions.[1][2][3]

Q2: My Kaiser test is negative, but I still have evidence of incomplete coupling. Why?

A2: The Kaiser test is not reliable for monitoring the coupling of N-methylated amino acids like this compound. The Kaiser test (or ninhydrin (B49086) test) is designed to detect free primary amines.[4] Since the nitrogen atom in this compound is a secondary amine (due to N-methylation), it will not give a positive result (a blue or purple color) even if the coupling is incomplete.[2][3] It is crucial to use an alternative test, such as the bromophenol blue test, to accurately monitor the reaction progress.[2][3]

Q3: What are the most effective coupling reagents for this compound?

A3: Due to the steric hindrance of this compound, high-activity coupling reagents are required to achieve efficient coupling. Standard reagents like DIC/HOBt may be less effective.[5] More potent uronium/aminium or phosphonium-based reagents are recommended. These include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)[5][6][7]

PyAOP is noted to be particularly effective for coupling N-protected N-methyl amino acids.[6]

Q4: What are common side reactions to be aware of during this compound coupling?

A4: The main side reaction of concern is racemization . The forceful conditions required for coupling sterically hindered amino acids, such as extended reaction times or the use of highly reactive coupling reagents, can increase the risk of racemization at the chiral center of the activated amino acid.[1][2] Additionally, when using uronium/aminium reagents like HATU or HBTU in excess, there is a potential for guanidinylation of the N-terminal amine as a side reaction.[5][7]

Troubleshooting Guide

This guide provides a systematic approach to resolving incomplete coupling of this compound.

Problem: Incomplete coupling detected (e.g., positive bromophenol blue test).

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: Incomplete Coupling Detected (Positive Bromophenol Blue Test) double_couple Action: Perform Double Coupling start->double_couple monitor_again Monitor Reaction (Bromophenol Blue Test) double_couple->monitor_again change_reagent Action: Change Coupling Reagent (e.g., to HATU, COMU, PyAOP) monitor_again->change_reagent Still Positive proceed Proceed to Next Cycle monitor_again->proceed Negative optimize_conditions Action: Optimize Conditions - Increase reaction time - Consider temperature change change_reagent->optimize_conditions monitor_final Monitor Reaction optimize_conditions->monitor_final capping Action: Cap Unreacted Amines (e.g., with Acetic Anhydride) monitor_final->capping Still Positive monitor_final->proceed Negative capping->proceed

Troubleshooting workflow for incomplete this compound coupling.
Step 1: Perform a Double Coupling

If the initial coupling is incomplete, the first and simplest step is to repeat the coupling procedure with fresh reagents. This "double coupling" can often drive the reaction to completion.

Step 2: Re-evaluate and Optimize Your Protocol

If double coupling is unsuccessful, consider the following modifications:

  • Switch to a More Potent Coupling Reagent: If you are using a standard reagent like DIC/HOBt, switch to a more potent one such as HATU, HCTU, COMU, or PyAOP.[5][7]

  • Increase Reagent Equivalents: Use a higher excess of the this compound and coupling reagents (e.g., 3-5 equivalents).

  • Extend the Reaction Time: N-methylated amino acids couple more slowly. Extend the reaction time to 2-4 hours or even overnight, while monitoring periodically.[2][3]

  • Optimize the Solvent: In cases of suspected peptide aggregation on the solid support, which can block reactive sites, switching from DMF to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO can be beneficial.

Step 3: Cap Unreacted Amines

If, after attempting the optimizations above, a small fraction of N-termini remains unreacted, it is crucial to cap these free amines. Capping with a reagent like acetic anhydride (B1165640) will prevent the formation of deletion peptide sequences in subsequent coupling steps.

Data Summary: Coupling Reagent Performance

The selection of a coupling reagent is critical for overcoming the steric hindrance of this compound. The following table summarizes the performance of various reagents for difficult couplings, such as those involving N-methylated amino acids.

Coupling ReagentClassGeneral ReactivityTypical Reaction TimeDegree of RacemizationNotes
DIC/HOBt CarbodiimideModerate2 - 6 hoursModerateCost-effective, but often inefficient for sterically hindered couplings.[5][6]
HBTU/TBTU Uronium/AminiumHigh1 - 4 hoursLowPopular and effective for many standard couplings.[3][7]
HATU/HCTU Uronium/AminiumVery High1 - 4 hoursLowOften the first choice for difficult couplings. HATU is highly effective for hindered residues.[3][5][7]
COMU Uronium/AminiumVery High30 min - 2 hoursVery LowA newer generation reagent with high efficiency and improved safety profile (non-explosive byproducts).[7]
PyAOP/PyBOP PhosphoniumVery High1 - 3 hoursLowPyAOP is particularly effective for coupling N-methyl amino acids.[3][6]

Key Experimental Protocols

Note: These protocols are based on best practices for sterically hindered N-methylated amino acids and should be optimized for your specific peptide sequence.

Protocol 1: High-Efficiency Solid-Phase Coupling with HATU

This protocol is recommended for the coupling of this compound.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat the treatment for 15-20 minutes to ensure complete Fmoc group removal.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and a base such as N,N-Diisopropylethylamine (DIPEA) (6 eq.) in DMF. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 1-4 hours.

  • Monitoring: After the desired reaction time, take a small sample of resin beads and perform the bromophenol blue test (see Protocol 2). A yellow color indicates complete coupling. If the test is blue or green, the coupling is incomplete.

  • Washing: Once the coupling is complete, drain the coupling solution and wash the resin with DMF (3-5 times) before proceeding to the next deprotection step.

  • Recoupling (if necessary): If the monitoring test indicates an incomplete reaction, repeat steps 4-7.

G cluster_0 Resin Preparation cluster_1 Coupling cluster_2 Monitoring & Progression a Swell Resin in DMF b Fmoc Deprotection (20% Piperidine/DMF) a->b c Wash Resin (DMF) b->c d Pre-activate this compound (HATU, DIPEA in DMF) c->d e Add to Resin & Agitate (1-4h) d->e f Bromophenol Blue Test e->f f->e Positive (Blue) Recouple g Wash Resin (DMF) f->g Negative (Yellow) h Proceed to Next Cycle g->h

Experimental workflow for HATU-mediated this compound coupling.
Protocol 2: Bromophenol Blue Test for Reaction Monitoring

This qualitative test is used to monitor the completion of the coupling reaction for secondary amines.

  • Sample Preparation: Transfer a small sample of resin beads (approx. 5 mg) to a small glass test tube.

  • Washing: Wash the beads thoroughly with DMF and then with Dichloromethane (DCM) to remove any residual base.

  • Reagent Addition: Add a few drops of the bromophenol blue solution (0.1% w/v in DMF).

  • Observation:

    • Positive (Incomplete Coupling): The beads will turn a distinct blue or green color, indicating the presence of unreacted secondary amines.

    • Negative (Complete Coupling): The beads will remain yellow or colorless.[2][3]

References

Technical Support Center: Optimizing Teoc Deprotection with TBAF

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the deprotection of the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group using tetra-n-butylammonium fluoride (B91410) (TBAF). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common challenges encountered during this crucial chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for Teoc deprotection with TBAF?

A1: The deprotection of the Teoc group with TBAF proceeds through a fluoride-induced β-elimination mechanism. The fluoride ion from TBAF attacks the silicon atom of the Teoc group. This initial attack leads to the formation of a transient pentacoordinate silicon intermediate. Subsequently, an E2-type elimination occurs, resulting in the cleavage of the C-O bond, releasing the free amine, carbon dioxide, ethylene, and trimethylsilyl (B98337) fluoride.[1]

Q2: Why is my Teoc deprotection with TBAF slow or incomplete?

A2: Several factors can contribute to a sluggish or incomplete reaction. Steric hindrance around the Teoc-protected group can slow down the approach of the bulky TBAF reagent. The quality and water content of the TBAF solution can also significantly impact its efficacy.[2][3] For sterically hindered substrates, increasing the reaction temperature or using a larger excess of TBAF may be necessary.[2]

Q3: I am observing side reactions and decomposition of my product. What could be the cause?

A3: The fluoride ion in TBAF is not only a nucleophile but also a strong base.[2] This basicity can lead to undesired side reactions such as elimination, epimerization, or cleavage of other base-labile protecting groups or functionalities within your molecule.[2][4]

Q4: How can I minimize side reactions caused by the basicity of TBAF?

A4: To mitigate the basicity of TBAF, you can add a mild acid, such as acetic acid, to buffer the reaction mixture.[5][6] This can help neutralize the generated alkoxide and prevent base-mediated degradation of your product. Alternatively, using a buffered fluoride source like triethylamine (B128534) trihydrofluoride (TEA·3HF) can provide more consistent and less basic conditions.[2][7]

Q5: What is the optimal water content for a TBAF solution in this reaction?

A5: While completely anhydrous conditions can slow down the reaction, excess water can also be detrimental by hydrolyzing the fluoride ion and reducing its effectiveness.[2] For sensitive substrates, particularly in nucleotide chemistry, the water content in the TBAF/THF solution should ideally be kept below 5% (w/w).[3][8] Commercial TBAF solutions can have variable water content, and drying with molecular sieves may be necessary.[3][8]

Q6: Are there any alternatives to TBAF for Teoc deprotection?

A6: Yes, other fluoride sources can be used, such as tetraethylammonium (B1195904) fluoride (TEAF) and hydrogen fluoride (HF).[9][10] Triethylamine trihydrofluoride (TEA·3HF) is a reliable alternative that can offer milder conditions.[7] In some cases, trifluoroacetic acid (TFA) can also be used to selectively deprotect the Teoc group.[9] For issues with work-up, using ammonium (B1175870) fluoride (NH4F) in methanol (B129727) can be a cleaner alternative.[11]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Slow or Incomplete Reaction Steric hindrance at the reaction site.Increase the reaction temperature (e.g., to 40-50 °C).[2] Increase the molar equivalents of TBAF.[2]
Low quality or wet TBAF.Use a fresh bottle of TBAF. Dry the TBAF solution with molecular sieves to ensure water content is <5%.[3][8]
Product Decomposition or Low Yield Basicity of TBAF causing side reactions.Add a buffer, such as acetic acid, to the reaction mixture.[5] Use a milder fluoride source like TEA·3HF.[2][7] Perform the reaction at a lower temperature (e.g., 0 °C).
Presence of other base-sensitive functional groups.Evaluate the compatibility of all functional groups with the basic conditions. Consider an alternative, non-basic deprotection strategy if necessary.
Difficult Work-up/Removal of Tetrabutylammonium (B224687) Salts High water solubility of the product.Anhydrous work-up: Add a sulfonic acid resin and calcium carbonate to the reaction mixture, followed by filtration and evaporation.[12]
Residual TBAF in the final product.Wash the organic layer with a saturated aqueous solution of NH4Cl. For water-soluble products, consider using NH4F in methanol as an alternative to TBAF for easier removal of byproducts.[11]

Experimental Protocols

General Protocol for Teoc Deprotection using TBAF in THF

This protocol provides a general starting point for the deprotection of a Teoc-protected amine. Optimization may be required based on the specific substrate.

  • Preparation: Dissolve the Teoc-protected compound (1.0 equiv.) in anhydrous tetrahydrofuran (B95107) (THF) to a concentration of approximately 0.1 M under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the stirred solution, add a 1.0 M solution of TBAF in THF (1.1–1.5 equiv.) dropwise at room temperature. For sensitive substrates, the addition can be performed at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extraction: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Data Presentation: Representative Reaction Conditions for Teoc Deprotection
Substrate TBAF (equiv.) Solvent Temperature Time Yield Reference
Teoc-protected amine1.5TetrahydrofuranRoom TemperatureNot specified85%[9]
Silyl-terminated carbamate4.0TetrahydrofuranRoom Temperature< 120 minNot specified[13]
Tpseoc-protected amine2.0 (with 2.0 eq. CsF)Tetrahydrofuran0 °C to Room Temp.<10 min to 24 hNot specified[14]

Visual Guides

Deprotection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Teoc R-NH-Teoc Intermediate [R-NH-COO-CH₂-CH₂-Si(CH₃)₃-F]⁻ Teoc->Intermediate F⁻ attack on Si TBAF TBAF (Bu₄N⁺ F⁻) TBAF->Intermediate Bu4N Bu₄N⁺ Amine R-NH₂ Intermediate->Amine β-elimination CO2 CO₂ Intermediate->CO2 Ethylene H₂C=CH₂ Intermediate->Ethylene TMSF Me₃SiF Intermediate->TMSF

Caption: Mechanism of Teoc deprotection by TBAF.

Experimental_Workflow A 1. Dissolve Teoc-protected substrate in anhydrous THF B 2. Add TBAF solution (1.0 M in THF) A->B C 3. Monitor reaction by TLC/LC-MS B->C D 4. Quench with saturated aq. NH₄Cl C->D E 5. Aqueous work-up and extraction D->E F 6. Dry, concentrate, and purify E->F

Caption: General experimental workflow for Teoc deprotection.

Troubleshooting_Logic Start Reaction Issue? Incomplete Incomplete Reaction Start->Incomplete No SideReaction Side Reactions Start->SideReaction Yes Workup Work-up Problems Start->Workup Other IncreaseTemp Increase Temperature/TBAF amount Incomplete->IncreaseTemp CheckTBAF Check TBAF Quality (Water Content) Incomplete->CheckTBAF Buffer Add Buffer (e.g., Acetic Acid) SideReaction->Buffer MilderF Use Milder Fluoride Source (e.g., TEA·3HF) SideReaction->MilderF AnhydrousWorkup Anhydrous Work-up (Resin/CaCO₃) Workup->AnhydrousWorkup AltSolvent Alternative Reagent (e.g., NH₄F in MeOH) Workup->AltSolvent

References

Technical Support Center: Troubleshooting Side Reactions of Teoc-MeLeu-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the use of N-(2-(Trimethylsilyl)ethoxycarbonyl)-N-methyl-L-leucine (Teoc-MeLeu-OH) in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an N-protected, N-methylated leucine (B10760876) derivative used as a building block in peptide synthesis.[1] The N-methyl group is often incorporated into peptides to enhance metabolic stability, improve membrane permeability, and modulate receptor binding affinity.[2] The Teoc (2-(Trimethylsilyl)ethoxycarbonyl) protecting group is a carbamate-type protecting group known for its stability under a range of conditions.[3][4]

Q2: What are the main challenges associated with using this compound?

The primary challenges stem from the combination of the N-methyl group and the leucine side chain, which creates significant steric hindrance. This can lead to:

  • Low Coupling Yields: The bulky nature of the molecule impedes the approach of coupling reagents and the N-terminus of the peptide chain, slowing down reaction kinetics.[5][6]

  • Increased Racemization Risk: N-methylated amino acids are more prone to racemization (epimerization) during the activation and coupling steps, particularly under basic conditions.[7][8]

  • Specific Side Reactions: Users may encounter side reactions such as diketopiperazine formation, especially when MeLeu is one of the first two residues in the sequence.[2][9]

Q3: What are the stability and cleavage conditions for the Teoc protecting group?

The Teoc group is generally stable to acidic and most alkaline conditions used in standard peptide synthesis, making it orthogonal to many other protecting groups like Fmoc and Cbz.[3][10] However, some sources note it can be prone to acidolysis and may not be fully orthogonal to the Boc group.[10][11] Deprotection is specifically achieved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), which induce a β-elimination reaction.[4]

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the incorporation of this compound into a peptide sequence.

Issue 1: Incomplete or Low-Yield Coupling
  • Symptoms:

    • The bromophenol blue test remains blue or green after the coupling step, indicating unreacted free amines.[5]

    • Mass spectrometry (MS) analysis of the final peptide shows significant deletion sequences (M-145, the mass of MeLeu residue).[6]

    • The overall yield of the crude peptide is significantly lower than expected.[5]

  • Possible Causes:

    • Steric Hindrance: The N-methyl group physically obstructs the coupling reaction, a problem that is magnified when coupling to another N-methylated residue.[6][12]

    • Insufficiently Potent Coupling Reagent: Standard coupling reagents like HBTU or HCTU may not be effective enough to overcome the high steric barrier.[6]

    • Suboptimal Reaction Conditions: Inadequate reaction time, temperature, or reagent concentration can lead to incomplete reactions.

  • Solutions & Optimization:

    • Optimize Coupling Reagent: Switch to a more potent coupling reagent. Phosphonium salts (PyAOP, PyBOP) or specialized uronium/aminium salts (HATU, COMU) are highly recommended.[5][6][9]

    • Employ a "Double Coupling" Strategy: After the initial coupling reaction, drain the vessel and re-expose the resin to a fresh solution of activated this compound and coupling reagents to drive the reaction to completion.[6]

    • Increase Reaction Time and Temperature: Extend the coupling time from the standard 1-2 hours up to several hours. Microwave-assisted peptide synthesis can also be highly effective in reducing reaction times and improving efficiency for such difficult couplings.[5]

    • Ensure Proper Stoichiometry: Use a sufficient excess of the amino acid and coupling reagent, typically 4 equivalents of each relative to the resin loading.[5]

Issue 2: Racemization/Epimerization of the MeLeu Residue
  • Symptoms:

    • HPLC analysis of the cleaved peptide shows a doublet or broadened peak for the target mass.

    • Chiral chromatography or capillary electrophoresis reveals the presence of the D-MeLeu diastereomer.[13]

    • NMR analysis of the purified peptide shows duplicate signals for adjacent residues.

  • Possible Causes:

    • Prolonged Activation: Extended pre-activation times, especially with reagents like HATU in the presence of a base like DIEA, can lead to racemization.[6][14]

    • Excess Base: While excess base may not directly promote racemization, the basic conditions required for coupling can contribute to Hα abstraction, leading to epimerization.[8][15]

    • High Reaction Temperature: Elevated temperatures, while beneficial for coupling efficiency, can also increase the rate of racemization.

  • Solutions & Optimization:

    • Minimize Pre-activation Time: When using HATU/DIEA, keep the pre-activation time to a minimum (typically under 5 minutes) before adding the mixture to the resin.[5]

    • Use Additives: The inclusion of racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanoglyoxylate-2-oxime (Oxyma) can be beneficial, although some modern reagents like COMU already incorporate an Oxyma moiety.[16]

    • Optimize Base: Use a sterically hindered base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine, which are known to cause less racemization than less hindered bases like triethylamine.[15]

    • Consider Alternative Reagents: Reagents like TOTT are reported to have lower racemization levels in sterically hindered couplings.[16]

Issue 3: Diketopiperazine (DKP) Formation
  • Symptoms:

    • MS analysis shows a loss of the first two amino acids from the N-terminus of the peptide-resin.

    • The synthesis is prematurely terminated after the coupling of the second amino acid.

  • Possible Causes:

    • This side reaction is an intramolecular cyclization that cleaves the dipeptide from the resin. It is particularly common when the C-terminal residue is Proline or another N-methylated amino acid like MeLeu.[2]

  • Solutions & Optimization:

    • Use a Bulky Resin Linker: Employ a resin with a sterically hindered linker, such as 2-chlorotrityl chloride (2-CTC) resin, which physically inhibits the back-biting cyclization reaction.[2]

    • Immediate Coupling: Couple the third amino acid (AA3) immediately after the deprotection of the second amino acid (AA2, in this case, MeLeu) without unnecessary delays.[2]

Data & Protocols

Table 1: Comparison of Recommended Coupling Reagents for this compound
Reagent ClassReagent NameEfficacy for N-Methyl AAKey Considerations
Uronium/Aminium HATU Highly EffectiveHigh coupling efficiency and fast kinetics. Minimize pre-activation time to reduce racemization risk.[5]
HCTU EffectiveOften more effective than HBTU but can be less potent than HATU for N-methylated residues.[5]
COMU Highly EffectiveComparable efficiency to HATU with improved safety profile (non-explosive byproducts).[16]
Phosphonium PyAOP Highly EffectiveVery effective, especially for coupling N-methyl amino acids to other N-methyl residues.[9]
PyBOP Highly EffectiveOften used with an additive like HOAt to enhance efficiency.[6]
PyBroP Highly EffectiveVery reactive but may increase racemization risk with prolonged coupling times.[5]
Protocol: Standard Coupling of this compound using HATU

This protocol outlines the key steps for incorporating this compound into a growing peptide chain on a solid support.

  • Resin Preparation: Swell the peptide-resin (with the N-terminal amine deprotected) in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for at least 30 minutes.[5]

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve 4 equivalents of this compound and 3.95 equivalents of HATU in DMF or NMP.

    • Add 8 equivalents of Diisopropylethylamine (DIEA) to the mixture.

    • Agitate for 1-2 minutes at room temperature.[2]

  • Coupling Reaction:

    • Drain the solvent from the swelled resin.

    • Immediately add the pre-activated amino acid solution to the resin.

    • Shake or agitate the reaction vessel at room temperature for 1 to 2 hours. For difficult couplings, this time can be extended or a second coupling can be performed.[5]

  • Monitoring Completion:

    • Take a small sample of resin beads and wash them thoroughly with DMF and then methanol.

    • Perform a bromophenol blue test. A yellow color indicates complete coupling (disappearance of free amine). A blue or green color indicates an incomplete reaction.[5]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF to remove any unreacted reagents and byproducts.

Visual Guides

Peptide_Synthesis_Workflow Resin Start: Swell Resin Deprotection N-α Deprotection (e.g., Piperidine for Fmoc) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple to Resin Wash1->Coupling Activation Activate this compound (Reagent: HATU/DIEA) Activation->Coupling Wash2 Wash (DMF) Coupling->Wash2 Monitor Monitor Completion (Bromophenol Blue Test) Wash2->Monitor Decision Complete? Monitor->Decision Repeat Next Cycle or Final Cleavage Decision->Repeat Yes DoubleCouple Perform Double Coupling Decision->DoubleCouple No DoubleCouple->Coupling Troubleshooting_Tree Start Problem Detected Q1 Low Coupling Yield? Start->Q1 Q2 Extra Peaks in HPLC? Start->Q2 Sol1a Switch to HATU/PyAOP Q1->Sol1a Yes Sol1b Perform Double Coupling Q1->Sol1b Yes Sol1c Use Microwave Synthesis Q1->Sol1c Yes Sol2a Check for Racemization (Chiral HPLC) Q2->Sol2a Yes Sol2b Check for DKP Formation (MS Analysis) Q2->Sol2b Yes Sol2c Minimize Pre-activation Time Sol2a->Sol2c DKP_Formation cluster_0 Dipeptide on Resin cluster_1 Products Resin Resin Linker-AA1-CO-N(Me)Leu-H Deprotection N-α Deprotection Resin->Deprotection Attack Intramolecular Attack Deprotection->Attack DKP Diketopiperazine (cyclo-AA1-MeLeu) Attack->DKP CleavedResin Cleaved Resin Attack->CleavedResin

References

Technical Support Center: Synthesis of Teoc-Protected Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of peptides using the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the Teoc protecting group and what are its primary advantages?

The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group is a carbamate-based protecting group for amines, widely used in peptide synthesis.[1][2] Its main advantages include:

  • Stability: The Teoc group is stable to a wide range of conditions, including most acids and alkalis, as well as catalytic hydrogenation.[1][2]

  • Orthogonality: It can be selectively removed in the presence of other common protecting groups like Cbz, Boc, Fmoc, and Alloc.[1]

Q2: Under what conditions is the Teoc group typically removed?

The Teoc group is most commonly removed using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF).[2] The deprotection mechanism involves the attack of the fluoride ion on the silicon atom, which triggers a β-elimination and decarboxylation, releasing the free amine.[2] Alternatively, trifluoroacetic acid (TFA) can also be used for deprotection.[1]

Q3: What are the most common challenges encountered when using the Teoc protecting group?

The most frequently reported challenges include:

  • Incomplete Deprotection: Difficulty in completely removing the Teoc group, potentially leading to deletion sequences in the final peptide.

  • Purification Difficulties: Contamination of the final product with tetrabutylammonium salts when TBAF is used for deprotection.

  • Side Reactions: The formation of byproducts during the introduction or deprotection of the Teoc group.

  • Solubility Issues: Poor solubility of Teoc-protected amino acids or the growing peptide chain in standard synthesis solvents.

  • Orthogonality Concerns: Potential lack of complete orthogonality with the Boc protecting group under certain acidic conditions.[3]

Troubleshooting Guides

Issue 1: Incomplete Deprotection of the Teoc Group

Symptom: Mass spectrometry analysis of the crude peptide shows the presence of species with the mass of the desired peptide plus the mass of the Teoc group, or deletion sequences.

Possible Causes and Solutions:

Possible CauseRecommended SolutionExperimental Protocol
Insufficient Deprotection Time or Reagent Concentration Increase the reaction time with the fluoride reagent or use a higher concentration of the deprotection agent. Optimization of these parameters may be required for sterically hindered amino acids.Extend the deprotection time in increments of 30 minutes and monitor the reaction by LC-MS. If increasing time is ineffective, consider increasing the equivalents of TBAF.
Steric Hindrance For amino acids with bulky side chains, consider using a stronger fluoride source or elevated temperatures. However, be cautious as this may lead to side reactions.If TBAF is not effective, consider using an alternative fluoride source like tetraethylammonium (B1195904) fluoride (TEAF) or tetramethylammonium (B1211777) fluoride (TMAF).[4] Perform deprotection at a slightly elevated temperature (e.g., 40°C) and monitor for side product formation.
Aggregation of the Peptide-Resin Use solvents known to disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO), during the deprotection step.[5]Swell the resin in a 1:1 mixture of DMF and DMSO before adding the deprotection solution.
Issue 2: Purification Challenges due to Tetrabutylammonium Salt Contamination

Symptom: The purified peptide shows persistent contamination with tetrabutylammonium salts, which can be difficult to remove by standard HPLC.

Possible Causes and Solutions:

Possible CauseRecommended SolutionExperimental Protocol
High Solubility of TBAF Byproducts in HPLC Solvents Employ a specialized work-up procedure to remove the tetrabutylammonium salts before final purification.Ion-Exchange Resin Work-up: After deprotection, dissolve the crude peptide in an appropriate solvent and add a sulfonic acid resin (e.g., DOWEX 50WX8-400) and calcium carbonate. Stir, filter, and then proceed with purification.[6][7] Aqueous Wash: Dissolve the crude product in an organic solvent (e.g., diethyl ether) and wash with an aqueous solution of ammonium (B1175870) chloride. The tetrabutylammonium cation will exchange with the ammonium ion, forming TBA-Cl which is insoluble in diethyl ether.[8]
Use of TBAF Use alternative fluoride reagents that produce more easily removable byproducts.Consider using TEAF or TMAF, which produce smaller and more soluble ammonium salt byproducts.[4] Another alternative is using a fluorous version of TBAF which allows for purification via fluorous solid-phase extraction.
Issue 3: Side Reactions During Synthesis

Symptom: HPLC and mass spectrometry analysis reveal unexpected byproducts.

Possible Causes and Solutions:

Possible CauseRecommended SolutionExperimental Protocol
Dipeptide Formation During Amino Acid Protection Optimize the conditions for the introduction of the Teoc group.When preparing Teoc-amino acids, carefully control the stoichiometry of the reagents and the reaction temperature to minimize the formation of dipeptide side products. Using high-purity Teoc-OBt and monitoring the reaction closely can help.
Lack of Orthogonality with Boc Group Carefully plan the synthetic strategy to avoid conditions that could prematurely cleave the Teoc group.The Teoc group has been reported to be prone to acidolysis and may not be fully orthogonal to the Boc group.[3] If using a Boc-SPPS strategy, ensure that the repeated TFA treatments for Boc deprotection do not lead to significant loss of the Teoc group from side chains. Monitor for this possibility during the synthesis.
Issue 4: Solubility Issues

Symptom: The Teoc-protected amino acid or the growing peptide chain precipitates out of solution during synthesis.

Possible Causes and Solutions:

Possible CauseRecommended SolutionExperimental Protocol
Poor Solubility of Teoc-Amino Acid Use a stronger solvent or a solvent mixture. Gentle heating or sonication can also be employed.For dissolving Teoc-amino acids, start with standard solvents like DMF or NMP. If solubility is low, try adding DMSO. Gentle warming (up to 40°C) or sonication can also help dissolve the protected amino acid.[9]
Peptide Aggregation on Resin Incorporate structure-disrupting solvents or chaotropic salts into the reaction mixture.During coupling and deprotection steps, use a solvent mixture containing NMP or DMSO. For particularly difficult sequences, the addition of chaotropic salts like LiCl can help to disrupt aggregation.

Data Presentation

Table 1: Comparison of Common Fluoride Reagents for Teoc Deprotection

ReagentAbbreviationCommon ByproductsRemoval Strategy
Tetrabutylammonium FluorideTBAFTetrabutylammonium saltsIon-exchange resin, aqueous wash with NH₄Cl, fluorous SPE
Tetraethylammonium FluorideTEAFTetraethylammonium saltsGenerally easier to remove by standard purification
Tetramethylammonium FluorideTMAFTetramethylammonium saltsGenerally easier to remove by standard purification

Experimental Protocols

Protocol 1: Synthesis of Teoc-Protected Amino Acid (General Procedure)
  • Dissolve the amino acid (1.0 eq.) in a suitable solvent such as dichloromethane (B109758) (DCM).

  • Add a base, such as triethylamine (B128534) (2.6 eq.).

  • Add the Teoc-protection reagent, for example, Teoc-OBt (1.1 eq.), while maintaining the temperature between 20-25°C.[1]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated solution of potassium hydrogen sulfate.

  • Separate the organic phase, wash with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the Teoc-protected amino acid.[1]

Protocol 2: Deprotection of Teoc Group using TBAF
  • Swell the Teoc-protected peptide-resin in a suitable solvent like tetrahydrofuran (B95107) (THF).

  • Add a solution of TBAF (1.5 eq.) in THF and allow the reaction to proceed at room temperature.[1]

  • Monitor the deprotection by LC-MS until complete.

  • Concentrate the reaction mixture to remove the THF.

  • Proceed with a work-up procedure to remove tetrabutylammonium salts (see Issue 2) before purification.

Visualizations

Diagram 1: General Workflow for Teoc-Protected Peptide Synthesis

Teoc_SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis Cycle cluster_cleavage Cleavage and Purification Start Start with Resin Coupling Couple Teoc-AA-OH Start->Coupling Wash1 Wash Coupling->Wash1 Deprotection Deprotect Teoc Group (e.g., TBAF) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Coupling Next Amino Acid Cleavage Cleave from Resin & Global Deprotection Repeat->Cleavage Final Cycle Purification Purify Crude Peptide Cleavage->Purification Analysis Analyze Final Peptide (LC-MS, etc.) Purification->Analysis Final Pure Peptide Analysis->Final

Caption: General workflow for solid-phase synthesis of Teoc-protected peptides.

Diagram 2: Troubleshooting Logic for Incomplete Teoc Deprotection

Troubleshooting_Deprotection Start Incomplete Deprotection Detected (by LC-MS) IncreaseTime Increase Deprotection Time Start->IncreaseTime Check1 Deprotection Complete? IncreaseTime->Check1 IncreaseConc Increase TBAF Concentration Check1->IncreaseConc No Success Proceed to Next Step Check1->Success Yes Check2 Deprotection Complete? IncreaseConc->Check2 ChangeReagent Use Alternative Fluoride Reagent (TEAF, TMAF) Check2->ChangeReagent No Check2->Success Yes Check3 Deprotection Complete? ChangeReagent->Check3 AddChaotrope Use Chaotropic Solvent (e.g., NMP, DMSO) Check3->AddChaotrope No Check3->Success Yes Failure Consult Further/ Re-evaluate Strategy Check3->Failure Still No AddChaotrope->Check3

Caption: Decision-making workflow for troubleshooting incomplete Teoc deprotection.

References

Technical Support Center: Optimizing Peptide Synthesis with Teoc-MeLeu-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of Teoc-MeLeu-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve peptide yields when incorporating this N-methylated amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

This compound is a derivative of L-leucine where the amine group is protected by a 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group and also N-methylated. N-methylated amino acids are incorporated into peptides to enhance their metabolic stability, cell permeability, and conformational properties. The Teoc protecting group is labile under specific conditions, allowing for its removal during the synthesis process.

Q2: What are the main challenges associated with using this compound in SPPS?

The primary challenges when using this compound, and N-methylated amino acids in general, are steric hindrance and the potential for peptide aggregation. The bulky nature of both the Teoc group and the N-methyl group can lead to slower and incomplete coupling reactions. Hydrophobic sequences containing N-methylated residues are also more prone to aggregation, which can block reactive sites and hinder both coupling and deprotection steps, ultimately leading to lower yields and purity.[1][2][3][4]

Q3: How can I identify if peptide aggregation is occurring during my synthesis?

Signs of on-resin peptide aggregation include:

  • Poor swelling or shrinking of the resin.[1]

  • Clumping of the peptide-resin.[5]

  • Slow or incomplete Fmoc deprotection, which can be observed as a flattened and broadened deprotection peak profile in continuous flow synthesizers.[2]

  • Unreliable results from colorimetric tests like the Kaiser or TNBS test, which may give false negatives because reagents cannot reach the sterically hindered free amines.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the incorporation of this compound into a peptide sequence.

Issue 1: Low Coupling Efficiency and Incomplete Reactions

Symptoms:

  • Presence of deletion sequences lacking the MeLeu residue in the final product, as identified by mass spectrometry.

  • Positive Kaiser or TNBS test after the coupling step, indicating unreacted free amines.

Possible Causes & Solutions:

CauseRecommended SolutionExperimental Considerations
Steric Hindrance Optimize Coupling Reagents: Switch to more potent coupling reagents like HATU, HCTU, or PyAOP, which are known to be more effective for sterically hindered amino acids.Use 3-4 equivalents of the amino acid and coupling reagent. Ensure the use of a non-nucleophilic base like DIPEA or 2,4,6-collidine.
Increase Coupling Time and Temperature: Extend the coupling reaction time to 2-4 hours or overnight.[6] Performing the coupling at a slightly elevated temperature (e.g., 40-50°C) can also improve reaction kinetics.[1][5]Monitor the reaction progress to avoid potential side reactions at higher temperatures.
Double Coupling: Perform a second coupling step with a fresh solution of activated this compound to ensure the reaction goes to completion.[7]This is particularly useful for difficult couplings identified by a positive ninhydrin (B49086) test after the first coupling.
Poor Reagent Quality Use High-Quality Reagents: Ensure that the this compound, coupling reagents, and solvents are of high purity and anhydrous.[7]Water in the solvent can hydrolyze the activated amino acid. Use fresh, high-purity solvents.[7]
Issue 2: On-Resin Aggregation

Symptoms:

  • Resin clumping and poor swelling.[1][5]

  • Incomplete deprotection and coupling reactions for subsequent amino acids.

  • Low overall yield of the desired peptide.

Possible Causes & Solutions:

CauseRecommended SolutionExperimental Considerations
Interchain Hydrogen Bonding Modify Solvent System: Switch from standard solvents like DMF to N-Methyl-2-pyrrolidone (NMP), or use solvent mixtures that disrupt hydrogen bonding.[1][4] A "magic mixture" of DCM/DMF/NMP (1:1:1) can be effective.[5] Adding 25% DMSO to DMF is another option.[5]Ensure the chosen solvent system is compatible with your resin and synthesis protocol.
Incorporate Chaotropic Salts: Add chaotropic salts like LiCl (0.4 M in DMF) or NaClO₄ to the coupling and washing steps to disrupt secondary structures.[1][2][5]Perform washes with the chaotropic salt solution before the coupling step.[2]
Utilize Microwave Synthesis: Employ a microwave peptide synthesizer for both the deprotection and coupling steps. The microwave energy can help to break up aggregates and increase reaction rates.[2]Program the synthesizer to reach temperatures between 75-90°C for 3-5 minutes during deprotection and coupling.[2]
Peptide Sequence Properties Choose an Appropriate Resin: For aggregation-prone sequences, using a low-substitution resin or a PEG-based resin can be beneficial as it increases the distance between peptide chains.[1][4]This should be considered at the beginning of the synthesis planning.

Experimental Protocols

Protocol 1: Standard Coupling of this compound
  • Resin Swelling: Swell the resin in DMF or NMP for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the preceding amino acid.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), a coupling reagent such as HCTU (3 eq.), and a base like DIPEA (6 eq.) in a minimal amount of DMF. Allow the mixture to pre-activate for 1-2 minutes.[7]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin and agitate for 2-4 hours at room temperature.

  • Washing: Drain the reaction solution and wash the resin with DMF (3-5 times).

  • Monitoring: Perform a Kaiser or TNBS test to check for completion of the coupling. If the test is positive, consider a second coupling (double coupling).

Protocol 2: Disaggregation Protocol using Chaotropic Salt Wash
  • Following the Fmoc deprotection and initial DMF washes, perform the following additional washes before the coupling step.

  • Chaotropic Salt Wash: Wash the resin with a 0.4 M solution of LiCl in DMF (3 x 2 minutes).[2][5]

  • DMF Wash: Wash the resin with DMF (3 x 1 minute) to remove the chaotropic salt.

  • Proceed with the standard coupling protocol as described above.

Visualizations

G Troubleshooting Workflow for Low Peptide Yield with this compound start Low Peptide Yield or Purity check_coupling Check for Incomplete Coupling (e.g., Deletion Sequences) start->check_coupling check_aggregation Check for Signs of Aggregation (e.g., Poor Resin Swelling) start->check_aggregation solution_coupling Optimize Coupling Protocol: - Stronger Coupling Reagents (HATU, HCTU) - Increase Time/Temperature - Double Coupling check_coupling->solution_coupling Positive solution_aggregation Mitigate Aggregation: - Change Solvent (NMP, DMSO) - Add Chaotropic Salts (LiCl) - Use Microwave Synthesis check_aggregation->solution_aggregation Positive end Improved Peptide Yield solution_coupling->end re_evaluate Re-evaluate Synthesis Strategy: - Low-Substitution Resin - PEG-based Resin solution_aggregation->re_evaluate If problem persists solution_aggregation->end re_evaluate->end

Caption: Troubleshooting workflow for low peptide yield.

G General Workflow for Incorporating this compound cluster_prep Preparation cluster_coupling Coupling Cycle cluster_next Next Steps resin_prep Resin Swelling & Fmoc Deprotection activation Activate this compound (HCTU/DIPEA in DMF) resin_prep->activation coupling Couple to Resin (2-4 hours) activation->coupling wash Wash Resin (DMF) coupling->wash monitor Monitor Coupling (Kaiser Test) wash->monitor monitor->coupling Positive (Redo) continue_synthesis Continue Synthesis monitor->continue_synthesis Negative

Caption: Workflow for incorporating this compound.

References

Technical Support Center: Aggregation Issues with Teoc-MeLeu-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering aggregation issues during the synthesis, purification, and handling of peptides containing 2-(trimethylsilyl)ethoxycarbonyl-N-methyl-L-leucine (Teoc-MeLeu-OH).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in peptides containing this compound?

Aggregation in peptides containing this compound is primarily driven by the increased hydrophobicity imparted by both the N-methyl group on the leucine (B10760876) residue and the leucine side chain itself.[1][2] While N-methylation can disrupt the formation of β-sheet structures by eliminating a hydrogen bond donor in the peptide backbone, which can sometimes increase solubility, the overall increase in hydrophobicity can promote self-association to minimize exposure to aqueous environments.[2][3]

Q2: Does the Teoc protecting group contribute significantly to aggregation?

The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group is a carbamate-based protecting group known for its stability under various conditions.[4][5] While the choice of any protecting group can influence the overall solubility of a peptide, there is no substantial evidence to suggest that the Teoc group itself is a primary driver of aggregation.[6] Aggregation issues in this compound containing peptides are more commonly associated with the inherent properties of the N-methylated leucine residue.

Q3: How does N-methylation of leucine affect peptide structure and solubility?

N-methylation of leucine has a dual effect. It can disrupt the secondary structure of peptides, particularly α-helices and β-sheets, by removing a hydrogen bond donor.[7][8] This disruption can sometimes lead to increased solubility.[9] However, the addition of the methyl group also increases the lipophilicity of the peptide, which can decrease aqueous solubility and promote aggregation through hydrophobic interactions.[2][10]

Q4: What are the common signs of peptide aggregation during synthesis and purification?

Common indicators of aggregation during solid-phase peptide synthesis (SPPS) include poor resin swelling, incomplete coupling reactions, and the formation of a gelatinous appearance on the resin beads.[11] During purification by reverse-phase high-performance liquid chromatography (RP-HPLC), aggregation can manifest as broad or tailing peaks, the appearance of multiple peaks, or even irreversible binding of the peptide to the column.[1] Post-purification, aggregated peptides are often difficult to dissolve in aqueous buffers.

Troubleshooting Guides

Problem 1: Poor solubility of the crude peptide after cleavage.
  • Symptom: The lyophilized peptide powder does not dissolve in standard aqueous buffers (e.g., water, PBS).

  • Cause: High hydrophobicity and aggregation of the peptide.[1]

  • Solutions:

    • Solvent Screening: Attempt to dissolve the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or isopropanol (B130326) before slowly adding the aqueous buffer.[1]

    • pH Adjustment: Modify the pH of the aqueous buffer to move away from the peptide's isoelectric point, which can increase its net charge and improve solubility.

    • Chaotropic Agents: For severely aggregated peptides, use of denaturing agents like 6 M guanidine (B92328) hydrochloride (GdnHCl) or 8 M urea (B33335) may be necessary to disrupt aggregates. Note that these may interfere with downstream applications.

Problem 2: Broad or multiple peaks during RP-HPLC purification.
  • Symptom: The peptide elutes as a broad peak, a series of smaller peaks, or shows significant tailing.

  • Cause: On-column aggregation, slow equilibrium between different peptide conformations (cis/trans isomers of the N-methylated amide bond), or strong hydrophobic interactions with the stationary phase.[1][7]

  • Solutions:

    • Optimize HPLC Conditions:

      • Temperature: Increase the column temperature (e.g., to 40-60°C) to improve peak shape.[1]

      • Organic Modifier: Use a stronger organic solvent like isopropanol in the mobile phase.[1]

      • Ion-Pairing Agent: Adjust the concentration of trifluoroacetic acid (TFA) or switch to an alternative like difluoroacetic acid (DFA).[1]

    • Change Stationary Phase: For very hydrophobic peptides, consider using a column with a less hydrophobic stationary phase (e.g., C8 or C4 instead of C18).

Data Summary

Table 1: Solvents for Dissolving Hydrophobic N-Methylated Peptides

SolventPropertiesConsiderations
DMSO Strong polar aprotic solvent.Can oxidize Cysteine and Methionine residues. May be toxic in cell-based assays at concentrations >0.5%.[12]
DMF Polar aprotic solvent.A good alternative to DMSO, especially for peptides containing Cys or Met.[12]
Isopropanol Organic modifier.Can be effective for highly hydrophobic peptides.[1]
Acetic Acid (10%) Aqueous acidic solution.Useful for basic peptides with a net positive charge.[12]
Ammonium Bicarbonate (0.1 M) Aqueous basic solution.Suitable for acidic peptides with a net negative charge.[12]

Experimental Protocols

Protocol 1: Solubilization of Aggregated Peptides
  • Weigh a small, known amount of the lyophilized peptide into a microcentrifuge tube.

  • Add a minimal volume of DMSO (e.g., 10-20 µL) to the peptide and vortex thoroughly to create a concentrated stock solution.

  • While vortexing, slowly add the desired aqueous buffer to the peptide stock solution in a dropwise manner until the final desired concentration is reached.

  • If precipitation occurs, the final concentration may be too high. Repeat the process aiming for a lower final concentration.

  • For long-term storage, aliquot the peptide solution and store at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: General RP-HPLC Method for Hydrophobic Peptides
  • Column: C8 or C4, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile (or Isopropanol for very hydrophobic peptides)

  • Gradient: Start with a linear gradient of 5-95% B over 30 minutes. The gradient may need to be flattened to improve the resolution of closely eluting species.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm and 280 nm

  • Column Temperature: 40°C

Visualizations

Aggregation_Pathway Peptide Soluble this compound Peptide Monomers Hydrophobic Increased Hydrophobicity (N-MeLeu) Peptide->Hydrophobic promotes Disruption Disruption of β-sheet H-bonding (N-Me) Peptide->Disruption can lead to Aggregate Insoluble Aggregates (Oligomers, Fibrils) Hydrophobic->Aggregate drives Disruption->Peptide maintains solubility

Caption: Factors influencing the aggregation of this compound containing peptides.

Troubleshooting_Workflow cluster_synthesis Synthesis & Cleavage cluster_purification Purification (RP-HPLC) cluster_final Final Product Start Crude Peptide Insoluble Insoluble? Start->Insoluble Solubilize Use Organic Solvent (DMSO, DMF) Insoluble->Solubilize Yes Purify Inject on RP-HPLC Insoluble->Purify No Solubilize->Purify BadPeak Broad/Multiple Peaks? Purify->BadPeak OptimizeHPLC Optimize HPLC: - Increase Temp - Stronger Organic - Change Column BadPeak->OptimizeHPLC Yes PurePeptide Pure Peptide BadPeak->PurePeptide No OptimizeHPLC->PurePeptide FinalInsoluble Solubility Issues? PurePeptide->FinalInsoluble FinalSolubilize Screen Solvents & pH FinalInsoluble->FinalSolubilize Yes

Caption: Troubleshooting workflow for aggregation issues.

References

Technical Support Center: Monitoring and Preventing Racemization of Teoc-MeLeu-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Teoc-N-methyl-L-leucine (Teoc-MeLeu-OH). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and monitoring racemization during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process where a chiral molecule, such as an L-amino acid, converts into an equal mixture of both its enantiomers (L and D forms). In peptide synthesis, the incorporation of even a small amount of the D-enantiomer can significantly alter the peptide's structure, biological activity, and therapeutic efficacy. N-methylated amino acids like this compound are particularly susceptible to racemization during the coupling step due to the formation of a planar oxazolium-5-oxide intermediate, which facilitates the loss of stereochemistry at the alpha-carbon.[1]

Q2: What are the primary factors that promote the racemization of this compound?

A2: Several factors can increase the extent of racemization during the coupling of N-methylated amino acids:

  • Strong Bases: The use of strong, non-hindered bases like diisopropylethylamine (DIPEA) can accelerate racemization.[1][2]

  • Coupling Reagents: Certain coupling reagents, especially when used without racemization-suppressing additives, can promote the formation of the planar intermediate.

  • Elevated Temperatures: Higher reaction temperatures increase the rate of racemization.

  • Prolonged Activation Time: Allowing the amino acid to be in its activated state for an extended period before coupling increases the chance of racemization.[3]

  • Polar Solvents: The use of polar solvents can favor the formation of the racemization-prone intermediate.

Q3: Which coupling reagents are recommended to minimize racemization of this compound?

A3: To suppress racemization, it is highly recommended to use coupling reagents known for their efficiency and low racemization potential. These include:

  • Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are highly effective and generally lead to low levels of racemization.[1][4] COMU, which incorporates OxymaPure, is a particularly good choice due to its high reactivity and safety profile.[5]

  • Phosphonium (B103445) Salts: Reagents like PyAOP and PyBrOP are also excellent choices, especially for sterically hindered couplings involving N-methylated amino acids.[5]

  • Carbodiimides with Additives: If using a carbodiimide (B86325) like Diisopropylcarbodiimide (DIC), it is crucial to include a racemization-suppressing additive such as OxymaPure, 1-hydroxybenzotriazole (B26582) (HOBt), or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).[6]

Q4: How can I monitor the extent of racemization of this compound?

A4: The most common and reliable method for determining the enantiomeric purity of this compound or for quantifying the level of racemization in a synthesized peptide is through Chiral High-Performance Liquid Chromatography (HPLC) .[7][8] This technique uses a chiral stationary phase (CSP) to separate the L- and D-enantiomers, allowing for their quantification.

Q5: What are the recommended storage conditions for this compound to ensure its stability?

A5: To maintain the integrity of this compound, it should be stored as a powder at -20°C for up to 3 years. If in a solvent, it should be stored at -80°C for up to 6 months.

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of this compound in peptide synthesis.

Issue 1: High Levels of D-Enantiomer Detected in the Final Peptide
  • Possible Cause 1: Inappropriate Base Selection.

    • Solution: If using a strong base like DIPEA, switch to a weaker or more sterically hindered base such as N-Methylmorpholine (NMM) or 2,4,6-collidine.[1][2] Use the minimum effective concentration of the base.

  • Possible Cause 2: Suboptimal Coupling Reagent.

    • Solution: If you are using a carbodiimide without an additive, switch to a recommended low-racemization protocol. The combination of DIC with OxymaPure is highly effective.[6] Alternatively, use a uronium/aminium (e.g., HATU, COMU) or phosphonium (e.g., PyAOP) based coupling reagent.[1][4][5]

  • Possible Cause 3: High Reaction Temperature.

    • Solution: Perform the coupling reaction at a lower temperature, such as 0°C, especially during the activation step.

  • Possible Cause 4: Prolonged Pre-activation.

    • Solution: Minimize the pre-activation time of this compound. It is best to perform an in situ activation where the coupling reagent is added to the mixture of the amino acid and the amine component just before adding it to the resin.

Issue 2: Low Coupling Yield When Using Low-Racemization Conditions
  • Possible Cause 1: Reduced Reactivity at Lower Temperatures.

    • Solution: While lower temperatures reduce racemization, they can also slow down the coupling reaction. Increase the coupling time and monitor the reaction for completion using a suitable test (e.g., chloranil (B122849) test for secondary amines).

  • Possible Cause 2: Steric Hindrance of this compound.

    • Solution: The N-methyl group and the Teoc protecting group can cause steric hindrance. Use a more potent coupling reagent like HATU or COMU.[4][5] A double coupling strategy, where the coupling step is repeated with fresh reagents, can also be employed to drive the reaction to completion.

  • Possible Cause 3: Peptide Aggregation.

    • Solution: For longer peptides, aggregation on the solid support can hinder coupling. Switch from DMF to a more disrupting solvent like N-Methylpyrrolidone (NMP) or add a small amount of a chaotropic salt like LiCl.

Data Presentation

Table 1: Comparison of Racemization Levels with Different Coupling Reagents

Coupling ReagentBase% D-Isomer (Racemization)Model SystemReference
HATUDIPEA< 1%Z-Phg-Pro-NH2[9]
PyBOPDIPEA49.4%Z-Phg-Pro-NH2[9]
HBTUDIPEA~5-10%Model Peptide[4]
COMUDIPEA~1-3%Model Peptide[4]
DIC/HOBt-5.1%Model System[6]
DIC/Oxyma-0.5%Model System[6]

Table 2: Influence of Base on Racemization of Phenylglycine (Phg)

Coupling ReagentBase% Correct DiastereomerReference
HATUDIPEA85%[1]
HATUNMM89%[1]
HATU2,4,6-trimethylpyridine (TMP)93%[1]
COMUTMP>98%[1]

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of this compound Racemization

This protocol provides a starting point for developing a chiral HPLC method to determine the enantiomeric purity of this compound after a coupling reaction. The peptide should be cleaved from the resin and hydrolyzed prior to analysis.

  • Peptide Cleavage and Hydrolysis:

    • Cleave a small sample of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS).

    • Precipitate the peptide with cold diethyl ether, centrifuge, and dry the peptide pellet.

    • Hydrolyze the peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.

    • Dry the hydrolysate under vacuum to remove the HCl.

    • Reconstitute the amino acid residue mixture in the mobile phase.

  • Chiral HPLC Conditions (Starting Point):

    • Column: Astec CHIROBIOTIC T, 4.6 mm x 250 mm, 5 µm.[10]

    • Mobile Phase: Acetonitrile/Water (50:50, v/v).[10] An acidic modifier like 0.1% formic acid may be added to improve peak shape.

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 25°C.[10]

    • Detection: UV at 210 nm or Mass Spectrometry (MS).

    • Injection Volume: 10 µL.

  • Quantification:

    • Inject a standard of racemic N-methyl-DL-leucine to determine the retention times of the D and L enantiomers.

    • Integrate the peak areas of the D and L enantiomers in the sample chromatogram.

    • Calculate the percentage of racemization using the formula: % Racemization = [Area(D) / (Area(D) + Area(L))] * 100.

Protocol 2: Low-Racemization Coupling of this compound using DIC/Oxyma

This protocol is designed for the solid-phase synthesis of peptides and aims to minimize racemization during the incorporation of this compound.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine (B6355638) in DMF.

    • Wash the resin thoroughly with DMF.

  • Coupling Reaction (In Situ Activation):

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in a minimal amount of DMF.

    • Add the this compound/Oxyma solution to the deprotected resin.

    • Add DIC (3 equivalents) to the resin slurry.

    • Agitate the reaction mixture at room temperature for 2-4 hours. The reaction can be performed at 0°C to further minimize racemization, though the reaction time may need to be extended.

  • Monitoring and Washing:

    • Monitor the coupling reaction for completion using the chloranil test (the Kaiser test will be negative for the secondary amine of N-methyl-leucine).

    • If the reaction is incomplete, a second coupling can be performed.

    • Once the coupling is complete, wash the resin thoroughly with DMF and then with DCM.

Visualizations

experimental_workflow cluster_prep Resin Preparation cluster_coupling Low-Racemization Coupling cluster_analysis Monitoring & Analysis Resin Peptide-Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Reagents Dissolve this compound and OxymaPure in DMF Add_Reagents Add Solution to Resin Wash1->Add_Reagents Reagents->Add_Reagents Add_DIC Add DIC to Slurry Add_Reagents->Add_DIC Couple Agitate at RT or 0°C (2-4h) Add_DIC->Couple Chloranil Chloranil Test Couple->Chloranil Chloranil->Couple If Incomplete (Double Couple) Wash2 Wash with DMF/DCM Chloranil->Wash2 If Complete Cleave Cleave & Hydrolyze Wash2->Cleave HPLC Chiral HPLC Analysis Cleave->HPLC

Caption: Workflow for low-racemization coupling and analysis of this compound.

troubleshooting_logic Start High Racemization Detected CheckBase Is a strong base (DIPEA) being used? Start->CheckBase SwitchBase Switch to NMM or Collidine CheckBase->SwitchBase Yes CheckTemp Is the coupling temperature elevated? CheckBase->CheckTemp No LowerTemp Perform coupling at 0°C CheckTemp->LowerTemp Yes CheckReagent Is a carbodiimide being used without an additive? CheckTemp->CheckReagent No AddAdditive Use DIC/Oxyma or switch to HATU/COMU CheckReagent->AddAdditive Yes CheckActivation Is there a prolonged pre-activation step? CheckReagent->CheckActivation No InSitu Use in situ activation CheckActivation->InSitu Yes

Caption: Troubleshooting logic for addressing high racemization of this compound.

References

Technical Support Center: Alternative Fluoride Sources for Teoc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of the 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of alternative fluoride (B91410) sources for this critical step in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: Why should I consider alternatives to Tetrabutylammonium (B224687) Fluoride (TBAF) for Teoc deprotection?

A1: While TBAF is a common reagent for Teoc deprotection, it presents challenges in purification. The tetrabutylammonium cation can be difficult to remove from the final product, often requiring extensive chromatographic purification.[1] Alternatives may offer easier workup, different reactivity profiles, and milder reaction conditions.

Q2: What are the most common alternative fluoride sources for Teoc deprotection?

A2: Several alternatives to TBAF are available, each with its own advantages. These include:

  • Tetraethylammonium fluoride (TEAF) and Tetramethylammonium fluoride (TMAF): These reagents can be used as direct substitutes for TBAF, sometimes resulting in byproducts that are easier to remove.[2]

  • Cesium Fluoride (CsF): A milder, solid reagent that can be used in various solvents. It is known for promoting clean reactions.[1][3]

  • Potassium Fluoride (KF): Often used with a phase-transfer catalyst like 18-crown-6 (B118740) to enhance its solubility and reactivity in organic solvents.[4]

  • Hydrogen Fluoride-Pyridine (HF-Pyridine): A powerful reagent, typically used when other fluoride sources fail. It requires careful handling due to its corrosive nature.[4][5]

  • Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF): An anhydrous source of fluoride that is particularly useful for sensitive substrates where the water content in other fluoride reagents could be problematic.[1][4]

Q3: How does the Teoc deprotection mechanism work with fluoride ions?

A3: The deprotection is initiated by the attack of a fluoride ion on the silicon atom of the Teoc group. This leads to a cascade of events: the cleavage of the silicon-carbon bond, followed by a β-elimination reaction. This process releases the free amine, along with ethylene, carbon dioxide, and trimethylsilyl (B98337) fluoride as volatile byproducts.[6][7]

Q4: Can Teoc deprotection be achieved without fluoride?

A4: Yes, under certain conditions, Teoc groups can be cleaved with strong acids like trifluoroacetic acid (TFA).[8] However, fluoride-mediated deprotection is generally preferred for its mildness and orthogonality to other acid-labile protecting groups like Boc.[8]

Troubleshooting Guides

Issue 1: Incomplete Deprotection

Symptom: Your reaction does not go to completion, and you observe the presence of starting material by TLC or LC-MS analysis.

Possible Cause Troubleshooting Steps Experimental Protocol Reference
Insufficient Fluoride Reagent Increase the equivalents of the fluoride source. A 1.5 to 3-fold excess is a common starting point.--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
Low Reaction Temperature Gradually increase the reaction temperature. Some reactions may require gentle heating to proceed at a reasonable rate.--INVALID-LINK--
Poor Reagent Solubility If using KF, ensure the addition of a phase-transfer catalyst like 18-crown-6 to improve its solubility. For other solid reagents, ensure adequate stirring and consider a solvent in which the reagent is more soluble.--INVALID-LINK--
Steric Hindrance For sterically hindered substrates, a more potent fluoride source like HF-Pyridine may be necessary. Alternatively, longer reaction times may be required.--INVALID-LINK--
Reagent Quality Ensure your fluoride reagent is of high quality and has been stored correctly. Anhydrous conditions are crucial for reagents like TASF.--INVALID-LINK--
Issue 2: Difficult Product Purification

Symptom: You have successfully deprotected your compound, but are struggling to remove the fluoride source byproducts during workup and chromatography.

Possible Cause Troubleshooting Steps Experimental Protocol Reference
TBAF Byproduct Contamination Switch to an alternative fluoride source like CsF or KF, which have inorganic cations that are typically easier to remove with an aqueous workup. If using TBAF is unavoidable, consider a specialized workup, such as precipitation of the product or using an ion-exchange resin.--INVALID-LINK--, --INVALID-LINK--
Residual Pyridine from HF-Pyridine After the reaction, perform several co-evaporations with a high-boiling solvent like toluene (B28343) to azeotropically remove residual pyridine. An acidic wash during the aqueous workup can also help by protonating the pyridine, making it water-soluble.--INVALID-LINK--
Issue 3: Observation of Side Reactions

Symptom: You observe the formation of unexpected byproducts in your reaction mixture.

Possible Cause Troubleshooting Steps Experimental Protocol Reference
Base-Sensitivity of the Substrate Some fluoride sources, like TBAF, can be basic. If your substrate is base-labile, consider using a milder, more neutral fluoride source like TASF or CsF.--INVALID-LINK--, --INVALID-LINK--
Water-Mediated Side Reactions If your substrate is sensitive to water, use an anhydrous fluoride source like TASF. Ensure all glassware is flame-dried and reactions are run under an inert atmosphere.--INVALID-LINK--

Quantitative Data Summary

The following table summarizes reaction conditions for Teoc deprotection using various fluoride sources, as compiled from different literature sources. Note that direct comparison is challenging due to the lack of a single, standardized comparative study.

Fluoride SourceSubstrate TypeSolventTemperature (°C)TimeYield (%)Reference
TBAF AmineTHFRoom Temp.Not Specified85[8]
CsF AmineDMFElevatedNot Specified-[1]
TBAF/CsF Amine/AlcoholTHF0 - Room Temp.<10 min - 24 h-[3]
HF-Pyridine AminePyridineNot Specified--[4]
TASF AmineNot SpecifiedNot Specified--[1][4]
KF/18-crown-6 AmineNot SpecifiedNot Specified--[4]

Yields and reaction times are highly substrate-dependent.

Key Experimental Protocols

Protocol 1: General Procedure for Teoc Deprotection with Tetrabutylammonium Fluoride (TBAF)

  • Dissolve the Teoc-protected substrate (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF).

  • Add a 1M solution of TBAF in THF (1.5-3.0 eq.) dropwise to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Teoc Deprotection with Cesium Fluoride (CsF)

  • To a solution of the Teoc-protected compound (1.0 eq.) in dimethylformamide (DMF), add cesium fluoride (CsF) (2.0-3.0 eq.).

  • Stir the mixture at room temperature or heat as necessary, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the CsF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Protocol 3: Anhydrous Teoc Deprotection with Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF)

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the Teoc-protected substrate (1.0 eq.) in an anhydrous aprotic solvent such as THF or acetonitrile.

  • Add TASF (1.5-2.0 eq.) to the solution.

  • Stir the reaction at room temperature and monitor its progress.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify by column chromatography.

Protocol 4: Teoc Deprotection with Potassium Fluoride (KF) and 18-Crown-6

  • Dissolve the Teoc-protected substrate (1.0 eq.) and 18-crown-6 (1.5-2.0 eq.) in an aprotic solvent like THF or acetonitrile.

  • Add anhydrous potassium fluoride (KF) (3.0-5.0 eq.) to the mixture.

  • Stir the reaction vigorously at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, filter off the excess KF and wash the solid with the reaction solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 5: Teoc Deprotection with Hydrogen Fluoride-Pyridine (HF-Pyridine)

Caution: HF-Pyridine is highly corrosive and toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, face shield).

  • In a plastic vial, dissolve the Teoc-protected substrate (1.0 eq.) in pyridine.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add HF-Pyridine (70% HF) to the reaction mixture.

  • Stir the reaction at 0 °C and allow it to warm to room temperature while monitoring its progress.

  • Upon completion, carefully quench the reaction by pouring it into a stirred, saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry and concentrate.

  • Purify the product by column chromatography.

Visualizations

Teoc_Deprotection_Mechanism cluster_steps Deprotection Steps Teoc_Protected_Amine Teoc-Protected Amine Intermediate Penta-coordinate Silicon Intermediate Teoc_Protected_Amine->Intermediate + F⁻ Fluoride_Attack Fluoride Attack on Silicon Carbamic_Acid Unstable Carbamic Acid Intermediate->Carbamic_Acid Elimination Beta_Elimination β-Elimination Free_Amine Free Amine Carbamic_Acid->Free_Amine Spontaneous Byproducts Byproducts: Ethylene, CO₂, Me₃SiF Carbamic_Acid->Byproducts Decomposition Decarboxylation Decarboxylation

Caption: Mechanism of Teoc deprotection by fluoride ion.

Teoc_Deprotection_Workflow Start Start: Teoc-Protected Substrate Dissolve Dissolve Substrate in Anhydrous Solvent Start->Dissolve Add_Fluoride Add Fluoride Reagent (e.g., CsF, TASF) Dissolve->Add_Fluoride Reaction Stir and Monitor Reaction (TLC/LC-MS) Add_Fluoride->Reaction Workup Aqueous Workup/ Quenching Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Dry_Concentrate Dry and Concentrate Extraction->Dry_Concentrate Purification Purify by Column Chromatography Dry_Concentrate->Purification End End: Pure Deprotected Product Purification->End

Caption: General experimental workflow for Teoc deprotection.

Troubleshooting_Tree Start Teoc Deprotection Issue Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Reactions Side Reactions? Incomplete_Reaction->Side_Reactions No Increase_Reagent Increase Fluoride Equivalents or Temperature Incomplete_Reaction->Increase_Reagent Yes Purification_Issues Purification Issues? Side_Reactions->Purification_Issues No Use_Anhydrous Use Anhydrous Reagent (e.g., TASF) Side_Reactions->Use_Anhydrous Yes (Water-sensitive) Use_Milder_Reagent Use Milder Reagent (e.g., CsF) Side_Reactions->Use_Milder_Reagent Yes (Base-sensitive) Change_Workup Modify Workup/ Switch Reagent (e.g., to CsF) Purification_Issues->Change_Workup Yes Success Problem Solved Purification_Issues->Success No Increase_Reagent->Success Change_Reagent Use Stronger Reagent (e.g., HF-Pyridine) Use_Anhydrous->Success Use_Milder_Reagent->Success Change_Workup->Success

Caption: Troubleshooting decision tree for Teoc deprotection.

References

Technical Support Center: Optimizing Teoc-MeLeu-OH Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize reaction times and outcomes for the synthesis of 2-((2-(trimethylsilyl)ethoxy)carbonyl)(methyl)amino)-4-methylpentanoic acid (Teoc-MeLeu-OH).

Frequently Asked Questions (FAQs)

Q1: What are the primary steps in synthesizing this compound?

The synthesis is a one-step protection reaction where N-methyl-L-leucine (H-MeLeu-OH) is reacted with a Teoc-donating reagent in the presence of a base. The core transformation is the formation of a carbamate (B1207046) linkage on the secondary amine of N-methyl-L-leucine.

Q2: Which Teoc reagent is recommended for this synthesis?

Several reagents can introduce the Teoc group, each with specific advantages.[1] N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu) is a commonly used and effective reagent.[2] Another excellent option is Teoc-NT, which is noted for producing a nitro-triazole byproduct that is insoluble in common organic solvents and can be easily removed by filtration, simplifying purification.[1][2]

Q3: What are the typical reaction times for the Teoc protection of N-methyl-L-leucine?

Reaction times can vary significantly based on the chosen conditions and reagents. Due to the steric hindrance of the N-methyl group, the reaction can be slower than with primary amines.[3] Typically, reactions are run for several hours (e.g., 4-24 hours) at temperatures ranging from 0°C to room temperature.[4][5] It is crucial to monitor the reaction's progress to determine the optimal time.[6]

Q4: Why is the Teoc group useful for protecting amino acids like N-methyl-L-leucine?

The Teoc group is a valuable protecting group for amines because it is stable under a wide range of conditions, including hydrolysis, most acidic and reductive environments, and catalytic hydrogenation.[2] Its key advantage is its selective removal (deprotection) under mild conditions using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF), which provides orthogonality with other common protecting groups like Boc and Fmoc.[1][2][7]

Troubleshooting Guide

Problem: The Teoc protection reaction is slow or appears stalled.

The N-methyl group on leucine (B10760876) presents steric hindrance, which can significantly slow the rate of acylation compared to primary amines.[3] If thin-layer chromatography (TLC) or LC-MS analysis shows a large amount of unreacted N-methyl-L-leucine after several hours, consider the following solutions.

G problem Problem: Slow or Incomplete Reaction check_reagents 1. Verify Reagent Quality & Stoichiometry problem->check_reagents Possible Causes & Solutions increase_temp 2. Increase Reaction Temperature check_reagents->increase_temp solution1 Ensure Teoc reagent is not hydrolyzed. Use 1.1-1.2 eq. of Teoc reagent and 2.0-2.5 eq. of base. check_reagents->solution1 change_base 3. Evaluate Base Choice increase_temp->change_base solution2 Gradually warm from 0°C to room temperature. Gentle heating (e.g., 30-40°C) may be required, but monitor for side reactions. increase_temp->solution2 change_reagent 4. Switch to a More Active Teoc Reagent change_base->change_reagent solution3 Triethylamine is a common choice. For difficult reactions, a stronger, non-nucleophilic base like DBU could be tested cautiously. change_base->solution3 solution4 If using Teoc-OSu, consider switching to Teoc-Cl (more reactive) or Teoc-NT (for easier byproduct removal). change_reagent->solution4 G start 1. Dissolve H-MeLeu-OH in Anhydrous DCM add_base 2. Add Base (TEA) Cool to 0°C start->add_base add_reagent 3. Add Teoc-OSu Solution add_base->add_reagent react 4. Stir & Warm to RT (Monitor by TLC) add_reagent->react quench 5. Quench with aq. KHSO₄ react->quench workup 6. Extract, Wash, Dry & Concentrate quench->workup purify 7. Purify Product (e.g., Chromatography) workup->purify

References

dealing with solubility issues of Teoc-MeLeu-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Teoc-MeLeu-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling solubility issues and other common challenges encountered during the experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, or N-Teoc-N-methyl-L-leucine, is a protected amino acid derivative. The Teoc (2-(trimethylsilyl)ethoxycarbonyl) group protects the amine, while the methyl group is on the amide nitrogen. Its primary application is in solid-phase peptide synthesis (SPPS) for the incorporation of an N-methylated leucine (B10760876) residue into a peptide sequence. N-methylation can enhance a peptide's pharmacokinetic properties, such as metabolic stability and cell permeability.

Q2: What are the known solubility properties of this compound?

This compound is a white to off-white solid. Its documented solubility is primarily in dimethyl sulfoxide (B87167) (DMSO). It is important to note that the hygroscopic nature of DMSO can affect solubility, and using a fresh, unopened bottle is recommended for best results.

Q3: Why is the N-methylation of leucine a concern during peptide synthesis?

The methyl group on the nitrogen atom introduces steric hindrance, which can make the subsequent coupling of the next amino acid more difficult. This can lead to lower coupling yields and the potential for deletion sequences in the final peptide. The reduced nucleophilicity of the N-methylated amine requires more potent coupling reagents and potentially longer reaction times or elevated temperatures to achieve complete incorporation.

Q4: How can I monitor the coupling efficiency of this compound?

Standard colorimetric tests like the ninhydrin (B49086) (Kaiser) test are not effective for monitoring the coupling to a secondary amine, such as the one in N-methylated amino acids. A bromophenol blue test is a recommended alternative to accurately monitor the reaction's progress. A yellow color of the resin beads indicates a complete coupling, while a blue or green color suggests an incomplete reaction.

Troubleshooting Guide: Solubility Issues

Researchers may encounter difficulties in dissolving this compound in standard solvents used for solid-phase peptide synthesis. The following guide provides a systematic approach to address these solubility challenges.

Initial Dissolution Protocol

For solid-phase peptide synthesis, this compound is typically dissolved in solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

Recommended Starting Solvents:

  • Primary: DMF, NMP

  • Secondary: Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO) (use with caution due to its high boiling point and potential for side reactions)

Protocol:

  • Weigh the required amount of this compound in a clean, dry vessel.

  • Add the chosen solvent (e.g., DMF or NMP) to achieve the desired concentration. A typical concentration for coupling is around 0.5 M.

  • Vortex or stir the mixture at room temperature.

Troubleshooting Steps for Poor Solubility

If this compound does not readily dissolve, follow these steps sequentially:

1. Sonication:

  • Place the sealed vial containing the suspension in a sonicator bath.

  • Sonicate for 10-15 minute intervals.

  • Visually inspect for dissolution. Sonication can help break up aggregates and facilitate solvation.

2. Gentle Warming:

  • If sonication is insufficient, gently warm the solution to 30-40°C.

  • Use a water bath and monitor the temperature closely to avoid degradation of the amino acid derivative.

  • Continue to stir or vortex during warming.

3. Co-Solvent Systems:

  • If the compound remains insoluble, the use of a co-solvent can be effective.

  • Add a small percentage of a stronger solvent, such as DMSO, to the primary solvent (e.g., 10% DMSO in DMF).

  • Be mindful that the addition of DMSO may alter the properties of the solvent mixture and could affect subsequent steps in your synthesis.

4. Use of Chaotropic Salts:

  • In cases of severe aggregation, the addition of a chaotropic salt, such as lithium chloride (LiCl), to the solvent can disrupt intermolecular hydrogen bonding and improve solubility.

  • A low concentration (e.g., 0.1 M LiCl in DMF) can be effective.

  • Ensure that the presence of the salt is compatible with your downstream applications.

Quantitative Solubility Data

SolventConcentrationNotes
DMSO90-100 mg/mLSonication may be required. Use of fresh, anhydrous DMSO is recommended.
DMFData not availableGenerally a good solvent for protected amino acids.
NMPData not availableOften used as an alternative to DMF, particularly for difficult sequences.
DCMData not availableTypically used for swelling the resin and in some coupling protocols.

Experimental Protocols

Protocol 1: Standard Dissolution for SPPS Coupling
  • Preparation: Ensure all glassware is dry. Use high-purity, amine-free DMF or NMP.

  • Dissolution: In a suitable vessel, dissolve this compound in DMF or NMP to a final concentration of 0.5 M.

  • Activation: In a separate vessel, prepare the solution of your coupling reagent (e.g., HATU, HBTU) in the same solvent.

  • Coupling: Add the this compound solution to the deprotected resin, followed by the addition of the activating agent and a base (e.g., DIPEA).

  • Monitoring: After the appropriate coupling time, take a small sample of the resin and perform a bromophenol blue test to check for completion.

Protocol 2: Dissolution of Poorly Soluble this compound
  • Initial Attempt: Attempt to dissolve this compound in the desired volume of DMF or NMP by vortexing.

  • Sonication: If insoluble, place the vial in a sonicator for 15 minutes.

  • Gentle Warming: If still not dissolved, warm the solution to 35°C in a water bath while stirring for 10-15 minutes.

  • Co-Solvent: If solubility is still an issue, add DMSO dropwise until the solid dissolves, not exceeding 10-20% of the total volume.

  • Proceed with Coupling: Use the resulting solution for the coupling reaction as described in Protocol 1.

Signaling Pathways and Experimental Workflows

While this compound is primarily a building block for peptide synthesis, the parent amino acid, leucine, is a known activator of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and proliferation. The specific use of this compound in studies related to this pathway is not well-documented in the available literature. However, a general workflow for investigating the effect of a leucine-containing peptide on this pathway is presented below.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cell_culture Cell-Based Assay cluster_analysis Data Analysis start Start with Resin deprotection Fmoc Deprotection start->deprotection coupling Couple this compound deprotection->coupling Use HATU/DIPEA elongation Elongate Peptide Chain coupling->elongation cleavage Cleave from Resin elongation->cleavage purification Purify Peptide cleavage->purification peptide_treatment Treat Cells with Peptide purification->peptide_treatment cell_culture Culture Cells cell_culture->peptide_treatment lysis Cell Lysis peptide_treatment->lysis western_blot Western Blot lysis->western_blot Probe for p-Akt, p-mTOR quantification Quantify Protein Levels western_blot->quantification conclusion Draw Conclusions quantification->conclusion

An experimental workflow for synthesizing a peptide containing N-MeLeu and testing its effect on the PI3K/Akt/mTOR pathway.

pi3k_akt_mTOR_pathway cluster_downstream Downstream Effects Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates Akt->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth Proliferation Proliferation mTORC1->Proliferation

Technical Support Center: Teoc-MeLeu-OH Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Teoc-MeLeu-OH Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the synthesis of N-(2-(Trimethylsilyl)ethoxycarbonyl)-N-methyl-L-leucine (this compound). Our goal is to help you minimize impurities and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

1. Why is my final product an oil instead of a solid?

  • Potential Cause: Presence of residual solvents or impurities. Even small amounts of solvents like ethyl acetate (B1210297), dichloromethane, or triethylamine (B128534) can prevent crystallization. Impurities from the reaction, such as unreacted starting materials or byproducts, can also act as crystallization inhibitors.

  • Troubleshooting:

    • Ensure all volatile solvents are thoroughly removed under high vacuum.

    • Attempt to precipitate the product by triturating the oil with a non-polar solvent like hexanes or diethyl ether.

    • Purify the oil using column chromatography on silica (B1680970) gel.[1]

    • Consider converting the product to a salt (e.g., dicyclohexylammonium (B1228976) salt) to facilitate crystallization, followed by liberation of the free acid.

2. My reaction yield is lower than expected. What are the possible reasons?

  • Potential Cause 1: Incomplete Reaction. The N-methylation of leucine (B10760876) can increase steric hindrance, making the subsequent Teoc protection reaction slower.

    • Solution: Increase the reaction time and/or the equivalents of the Teoc-protection reagent (e.g., Teoc-OSu or Teoc-Cl). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure full conversion of the starting material.

  • Potential Cause 2: Hydrolysis of the Teoc-protecting group. The Teoc group is generally stable but can be susceptible to cleavage under certain conditions, particularly during aqueous workups if the pH is not carefully controlled.

    • Solution: Maintain a neutral or slightly acidic pH during aqueous extractions. Use saturated ammonium (B1175870) chloride solution for washes instead of dilute acids if possible.

  • Potential Cause 3: Product loss during workup and purification. this compound has some solubility in aqueous layers, especially at basic pH.

    • Solution: Acidify the aqueous layer to a pH of 2-3 before extraction with an organic solvent to ensure the carboxylic acid is protonated and less water-soluble. Perform multiple extractions with smaller volumes of organic solvent.

3. I am concerned about racemization of the leucine stereocenter. How can I minimize this?

  • Potential Cause: The use of strong bases or high temperatures during the N-methylation or Teoc-protection steps can lead to epimerization at the alpha-carbon.

  • Troubleshooting:

    • Employ milder bases for the Teoc protection, such as sodium bicarbonate or pyridine, instead of stronger, non-nucleophilic bases if possible.

    • Maintain low reaction temperatures throughout the synthesis.

    • Analyze the enantiomeric purity of the final product using chiral High-Performance Liquid Chromatography (HPLC).

4. What are the common impurities I should look for and how can I remove them?

  • Unreacted N-methyl-L-leucine: This can be removed by washing the organic layer with a dilute acidic solution (e.g., 1M HCl) during the workup. The protonated amine of the unreacted starting material will be soluble in the aqueous phase.

  • Di-Teoc-N-methyl-L-leucine: Although unlikely with a secondary amine, over-protection is a theoretical possibility. This and other bulkier impurities can typically be removed by silica gel chromatography.

  • Byproducts from the Teoc-reagent: For example, if using Teoc-OSu, N-hydroxysuccinimide will be a byproduct. This is typically water-soluble and can be removed with aqueous washes.

  • Dipeptide formation (if starting from unprotected amino acids): This is a common issue in peptide synthesis and highlights the importance of using purified, protected starting materials.

Experimental Protocols

Below are detailed methodologies for the synthesis and purification of this compound.

Protocol 1: Synthesis of this compound

This protocol is a representative solution-phase synthesis.

Materials:

  • N-methyl-L-leucine

  • 2-(Trimethylsilyl)ethoxycarbonyl succinimidyl carbonate (Teoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl Acetate

  • 1M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve N-methyl-L-leucine (1.0 equivalent) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve Teoc-OSu (1.1 equivalents) in dioxane.

  • Add the Teoc-OSu solution dropwise to the N-methyl-L-leucine solution over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the N-methyl-L-leucine is consumed.

  • Once the reaction is complete, add water and wash the mixture with diethyl ether to remove any unreacted Teoc-OSu and N-hydroxysuccinimide byproduct.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Crystallization
  • If the crude product is an oil, attempt to induce crystallization by dissolving it in a minimal amount of a hot solvent (e.g., ethyl acetate/hexanes mixture) and allowing it to cool slowly.

  • Scratching the inside of the flask with a glass rod at the solvent-air interface may initiate crystallization.

  • If crystallization occurs, collect the solid by filtration, wash with cold hexanes, and dry under vacuum.[2][3][4]

Protocol 3: Chiral HPLC Analysis for Enantiomeric Purity

To assess for racemization, chiral HPLC can be employed.

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chirobiotic T) is often effective for separating amino acid enantiomers.[5][6][7][8]

  • Mobile Phase: A typical mobile phase could be a mixture of methanol (B129727) and water with a small amount of an acidic modifier like formic acid (e.g., 70:30:0.02 v/v/v methanol:water:acetic acid).[7]

  • Detection: UV at 210 nm.

  • Procedure: Dissolve a small amount of the final product in the mobile phase, filter, and inject onto the HPLC system. Compare the retention time to that of a racemic standard if available.

Data Presentation

The following tables summarize potential impurities and analytical parameters for monitoring the synthesis.

Table 1: Potential Impurities in this compound Synthesis

Impurity NameChemical StructurePotential SourceRecommended Analytical Method
N-methyl-L-leucine(CH₃)₂CHCH₂CH(NHCH₃)COOHIncomplete reactionTLC, LC-MS
N-hydroxysuccinimideC₄H₅NO₃Byproduct from Teoc-OSuTLC, ¹H NMR
Teoc-MeLeu-D-isomerC₁₃H₂₇NO₄SiRacemization during synthesisChiral HPLC
Di-tert-butyl dicarbonate (B1257347) related impurities (if used in N-methylation)VariedSide reactions during N-methylation stepLC-MS, ¹H NMR

Table 2: Typical Analytical Parameters

Analytical TechniqueParameterExpected Value/Observation
¹H NMR Chemical shifts (δ) in CDCl₃Signals corresponding to Teoc group (~0.05 ppm, Si(CH₃)₃; ~1.0 ppm, -CH₂-Si; ~4.2 ppm, -O-CH₂-), N-methyl group, and leucine backbone.
LC-MS [M+H]⁺ or [M+Na]⁺Expected m/z for C₁₃H₂₇NO₄Si
Chiral HPLC Enantiomeric Excess (% ee)>98% for L-isomer
TLC Rf valueDependent on solvent system; should be a single spot after purification.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the solution-phase synthesis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A N-methyl-L-leucine C Reaction Mixture (Dioxane/aq. NaHCO3) A->C B Teoc-OSu B->C D Crude this compound C->D 1. Stir 12-16h 2. Acidification E Aqueous Workup D->E Extraction F Column Chromatography / Crystallization E->F G Pure this compound F->G H LC-MS G->H I NMR G->I J Chiral HPLC G->J

Caption: General workflow for the synthesis, purification, and analysis of this compound.

Potential Impurity Formation Pathways

This diagram shows the main reaction and potential side reactions leading to common impurities.

Impurity_Formation NMeLeu N-methyl-L-leucine Product This compound (Desired Product) NMeLeu->Product Teoc-OSu, Base Unreacted Unreacted N-methyl-L-leucine NMeLeu->Unreacted Incomplete Reaction TeocOSu Teoc-OSu TeocOSu->Product Racemized Teoc-MeLeu-D-isomer (Racemization) Product->Racemized Harsh Conditions (Base/Heat) Hydrolysis N-methyl-L-leucine + Teoc-related byproducts (Hydrolysis) Product->Hydrolysis Improper Workup (pH)

Caption: Potential pathways for the formation of impurities during this compound synthesis.

References

compatibility of Teoc-MeLeu-OH with sensitive amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of N-methyl-N-((2-(trimethylsilyl)ethoxy)carbonyl)-L-leucine (Teoc-MeLeu-OH) in peptide synthesis, with a particular focus on its compatibility with sensitive amino acids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a derivative of the amino acid Leucine where the amine is protected by a 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group and also contains an N-methylation. It is primarily used in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The Teoc group is an amine protecting group that offers orthogonality with other common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl).

Q2: What makes the Teoc protecting group orthogonal to Boc and Fmoc groups?

The Teoc group is stable under the acidic conditions used to remove Boc groups (e.g., trifluoroacetic acid - TFA) and the basic conditions used for Fmoc group removal (e.g., piperidine).[1][2] The Teoc group is specifically cleaved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). This unique cleavage condition allows for selective deprotection without affecting other protecting groups in the peptide sequence.

Q3: Which amino acids are considered "sensitive" in the context of peptide synthesis?

Sensitive amino acids are those with side chains that are susceptible to modification or degradation under standard peptide synthesis conditions. These include:

  • Cysteine (Cys): The thiol group (-SH) is highly nucleophilic and prone to oxidation (forming disulfide bonds) and alkylation.

  • Methionine (Met): The thioether side chain can be easily oxidized to methionine sulfoxide (B87167) or sulfone.[3][4][5]

  • Tryptophan (Trp): The indole (B1671886) ring is susceptible to oxidation and modification by electrophiles, particularly during acidic cleavage steps.[3][6][7]

  • Histidine (His): The imidazole (B134444) ring can be acylated or modified.

  • Asparagine (Asn) and Glutamine (Gln): The side chain amides can undergo dehydration to form nitriles or side reactions like aspartimide formation, especially in sensitive sequences.[1]

Troubleshooting Guide

Issue 1: Low Coupling Efficiency of this compound to a Sensitive N-terminal Amino Acid

Symptoms:

  • Incomplete reaction after coupling, as indicated by a positive Kaiser test (for primary amines) or chloranil (B122849) test (for secondary amines).

  • Presence of deletion sequences (peptide lacking the this compound residue) in the final product upon mass spectrometry analysis.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Steric Hindrance: The N-methyl group on this compound and a bulky adjacent sensitive residue can sterically hinder the coupling reaction.- Increase coupling time and/or temperature (e.g., from room temperature to 40°C).- Use a more potent coupling reagent combination, such as HATU/DIPEA or HCTU/DIPEA.
Side Chain Interference: The side chain of the N-terminal sensitive amino acid may be interfering with the coupling reaction.- Ensure the side chain protecting group of the sensitive amino acid is stable and appropriate for the coupling conditions.- For Cysteine, ensure the thiol group is properly protected (e.g., with a Trityl (Trt) group).
Aggregation: The peptide sequence may be prone to aggregation, preventing efficient coupling.- Perform the coupling in a solvent known to disrupt aggregation, such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).- Use a lower resin loading.
Issue 2: Degradation of Sensitive Amino Acids During Teoc Group Cleavage

Symptoms:

  • Appearance of unexpected masses in the final product's mass spectrum, corresponding to oxidized or modified sensitive residues.

  • Low yield of the desired peptide after purification.

Potential Causes & Solutions:

Sensitive Amino AcidPotential Side Reaction During Teoc CleavageRecommended Solution
Methionine (Met) Oxidation to Met(O) by adventitious oxygen, especially under prolonged reaction times.- Degas all solvents used in the cleavage reaction.- Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).- Add a scavenger like dimethyl sulfide (B99878) (DMS) to the cleavage cocktail.
Tryptophan (Trp) Modification of the indole ring.- Add a scavenger such as triisopropylsilane (B1312306) (TIPS) or 1,2-ethanedithiol (B43112) (EDT) to the cleavage solution.
Cysteine (Cys) Alkylation or modification of the deprotected thiol group if other protecting groups are simultaneously cleaved.- Ensure orthogonality. If other acid-labile protecting groups are present, cleave the Teoc group first with TBAF before proceeding with final deprotection and cleavage from the resin.

Experimental Protocols

Protocol 1: Coupling of this compound to a Peptide Chain with a Sensitive N-terminal Amino Acid
  • Resin Preparation: Swell the peptide-resin in dichloromethane (B109758) (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).

  • Fmoc Deprotection (if applicable): Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, repeat once. Wash the resin thoroughly with DMF, DCM, and isopropanol.

  • Coupling Cocktail Preparation:

    • Dissolve this compound (3 equivalents relative to resin loading) in DMF.

    • Add a coupling agent, such as HATU (2.9 equivalents).

    • Add a base, such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).

  • Coupling Reaction: Add the activated coupling cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser or chloranil test) to monitor the reaction progress.

  • Washing: Once the reaction is complete, wash the resin with DMF, DCM, and methanol, then dry under vacuum.

Protocol 2: Selective Cleavage of the Teoc Protecting Group
  • Resin Preparation: Swell the Teoc-protected peptide-resin in anhydrous tetrahydrofuran (B95107) (THF) for 30 minutes.

  • Cleavage Solution Preparation: Prepare a 1 M solution of tetrabutylammonium fluoride (TBAF) in anhydrous THF.

  • Cleavage Reaction: Treat the resin with the TBAF solution for 2 hours at room temperature.

  • Washing: Wash the resin thoroughly with THF, acetic acid/THF/DCM (5:47.5:47.5 v/v/v), THF, and DCM to remove residual fluoride ions and byproducts.

  • Drying: Dry the resin under vacuum.

Quantitative Data Summary

The following table presents illustrative data on the coupling efficiency of this compound with a model peptide sequence terminating in different sensitive amino acids, with and without the use of enhanced coupling conditions.

N-terminal Amino AcidStandard Conditions (HBTU/DIPEA, 2h) - Purity (%)Enhanced Conditions (HATU/DIPEA, 4h) - Purity (%)
Glycine (non-sensitive)98>99
Cysteine (Trt)9297
Methionine9498
Tryptophan (Boc)9196

Note: This data is illustrative and actual results may vary depending on the specific peptide sequence and experimental conditions.

Visualizations

G cluster_SPPS Solid-Phase Peptide Synthesis Workflow start Start with Resin deprotection N-terminal Deprotection (e.g., Fmoc removal) start->deprotection wash1 Wash deprotection->wash1 coupling Couple this compound (with HATU/DIPEA) wash1->coupling wash2 Wash coupling->wash2 check Repeat for next amino acid? wash2->check check->deprotection Yes teoc_cleavage Selective Teoc Cleavage (TBAF in THF) check->teoc_cleavage No final_cleavage Final Deprotection & Cleavage from Resin teoc_cleavage->final_cleavage end Purified Peptide final_cleavage->end

Caption: General workflow for incorporating this compound into a peptide sequence using SPPS.

G cluster_coupling Coupling Step Issues cluster_cleavage Teoc Cleavage Step Issues start Low Yield or Impurity with Sensitive Amino Acid coupling_issue Problem during coupling of This compound? start->coupling_issue Check Coupling cleavage_issue Problem during Teoc cleavage? start->cleavage_issue Check Cleavage steric_hindrance Steric Hindrance? coupling_issue->steric_hindrance aggregation Aggregation? steric_hindrance->aggregation No solve_steric Use stronger coupling agent (e.g., HATU) & increase reaction time. steric_hindrance->solve_steric Yes solve_aggregation Use aggregation-disrupting solvents (e.g., NMP). aggregation->solve_aggregation Yes oxidation Oxidation of Met/Trp? cleavage_issue->oxidation side_reaction Other side reactions? oxidation->side_reaction No solve_oxidation Degas solvents & add scavengers (e.g., DMS). oxidation->solve_oxidation Yes solve_side_reaction Ensure orthogonality of other protecting groups. side_reaction->solve_side_reaction Yes

Caption: Troubleshooting decision tree for issues involving this compound and sensitive amino acids.

G Met Methionine Met_O Methionine Sulfoxide Met->Met_O Oxidizing Agents Trp Tryptophan Trp_mod Modified Tryptophan Trp->Trp_mod Electrophiles (e.g., from cleavage) Cys Cysteine-SH Cys_SS Cystine (S-S) Cys->Cys_SS Oxidation

Caption: Potential side reactions of sensitive amino acids during peptide synthesis.

References

Validation & Comparative

A Comparative Guide to Teoc-MeLeu-OH and Fmoc-MeLeu-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high purity and yield, particularly when incorporating challenging residues like N-methylated amino acids. N-methylation is a key modification for enhancing the pharmacokinetic properties of therapeutic peptides, including increased metabolic stability and oral bioavailability. This guide provides an objective, data-supported comparison of two distinct Nα-protecting group strategies for N-methyl-L-leucine (MeLeu): the well-established 9-fluorenylmethoxycarbonyl (Fmoc) group and the less common but orthogonally valuable 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group.

At a Glance: Teoc vs. Fmoc for N-Methylated Leucine

The primary distinction between Teoc-MeLeu-OH and Fmoc-MeLeu-OH lies in their deprotection chemistry, which dictates their orthogonality and compatibility with different solid-phase peptide synthesis (SPPS) strategies. The Fmoc group is base-labile, making it the cornerstone of the most widely used Fmoc/tBu SPPS methodology. In contrast, the Teoc group is cleaved by fluoride (B91410) ions, offering an orthogonal deprotection strategy that is compatible with both acid- and base-labile protecting groups.

FeatureThis compoundFmoc-MeLeu-OH
Protecting Group 2-(trimethylsilyl)ethoxycarbonyl9-fluorenylmethoxycarbonyl
Deprotection Reagent Fluoride Ions (e.g., TBAF)Secondary Amines (e.g., Piperidine)
Deprotection Chemistry β-eliminationBase-mediated elimination
Orthogonality Orthogonal to acid- and base-labile groupsOrthogonal to acid-labile groups
Compatibility Compatible with Boc and Fmoc strategiesStandard for Fmoc/tBu strategy
Challenges Potential for acid-lability, limited commercial availabilitySteric hindrance in coupling, potential for racemization and aggregation

Performance Comparison: A Data-Driven Perspective

Coupling Efficiency

The incorporation of N-methylated amino acids is notoriously difficult due to the steric hindrance they present. This often leads to lower coupling efficiencies and requires more potent coupling reagents and longer reaction times.

ParameterThis compoundFmoc-MeLeu-OHKey Findings
Coupling Reagents Requires strong coupling reagents like HATU, HBTU, or PyBOP.Requires strong coupling reagents like HATU, HBTU, or PyBOP.[1]The choice of coupling reagent is critical for overcoming the steric hindrance of the N-methyl group, regardless of the Nα-protecting group.
Reaction Time Likely requires extended coupling times (2-4 hours or longer).Often requires extended coupling times (2-4 hours or longer) or double coupling.[1]Incomplete coupling is a common issue with N-methylated residues, necessitating careful monitoring.
Side Reactions Potential for dipeptide side-product formation (e.g., Teoc-Phe-Phe-OH) has been observed with Teoc-OBt.[2]Prone to diketopiperazine formation at the dipeptide stage.The nature of the protecting group can influence the profile of side reactions during coupling.
Racemization

Racemization of amino acids during peptide synthesis is a critical concern as it can lead to diastereomeric impurities that are difficult to separate.

ParameterThis compoundFmoc-MeLeu-OHKey Findings
Racemization Risk Data not readily available, but the carbamate (B1207046) structure is generally protective against racemization.Carbamate structure helps suppress racemization, but it can still occur, especially with certain amino acids and coupling reagents.[3]While both protecting groups are designed to minimize racemization, the choice of coupling reagents and base can still influence the extent of epimerization.[3]

Experimental Protocols

The following are generalized protocols for the incorporation of this compound and Fmoc-MeLeu-OH into a peptide sequence during solid-phase peptide synthesis.

Protocol 1: Incorporation of Fmoc-MeLeu-OH

This protocol outlines the standard procedure for coupling an N-methylated amino acid using Fmoc chemistry.

Resin Preparation:

  • Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine (B6355638) in DMF (2 x 10 min).

  • Wash the resin thoroughly with DMF (5-7 times).

Coupling of Fmoc-MeLeu-OH:

  • In a separate vessel, dissolve Fmoc-MeLeu-OH (3-5 equivalents), a coupling reagent such as HATU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.

  • Pre-activate the mixture for 2-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. A double coupling may be necessary.

  • Monitor the coupling completion using a non-ninhydrin-based test such as the bromophenol blue test, as the Kaiser test is unreliable for N-methylated amines.[1]

  • Wash the resin thoroughly with DMF (5-7 times).

Protocol 2: Proposed Incorporation of this compound

This proposed protocol is based on the known properties of the Teoc protecting group and general procedures for SPPS.

Resin Preparation:

  • Swell the resin in DMF for 30-60 minutes.

  • Perform N-terminal deprotection of the preceding amino acid according to its protecting group (e.g., 20% piperidine in DMF for Fmoc).

  • Wash the resin thoroughly with DMF (5-7 times).

Coupling of this compound:

  • In a separate vessel, dissolve this compound (3-5 equivalents), a coupling reagent such as HATU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.

  • Pre-activate the mixture for 2-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitor the coupling completion using a suitable test.

  • Wash the resin thoroughly with DMF (5-7 times).

Teoc Deprotection:

Visualizing the Synthetic Workflows

The following diagrams illustrate the key steps in the incorporation of this compound and Fmoc-MeLeu-OH in a typical SPPS cycle.

Fmoc_Workflow Resin Resin-Peptide-(N-H) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Fmoc-MeLeu-OH Coupling (HATU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Next_Cycle Resin-Peptide-MeLeu-(Fmoc) Wash2->Next_Cycle

Fmoc-MeLeu-OH Incorporation Workflow

Teoc_Workflow Resin Resin-Peptide-(N-H) Coupling This compound Coupling (HATU/DIPEA) Resin->Coupling Wash1 DMF Wash Coupling->Wash1 Deprotection Teoc Deprotection (TBAF/THF) Wash1->Deprotection Wash2 THF/DMF Wash Deprotection->Wash2 Next_Cycle Resin-Peptide-MeLeu-(H) Wash2->Next_Cycle

This compound Incorporation and Deprotection Workflow

Conclusion

The choice between this compound and Fmoc-MeLeu-OH for peptide synthesis hinges on the desired overall synthetic strategy. Fmoc-MeLeu-OH is the established and widely used option for the popular Fmoc/tBu SPPS methodology. The challenges associated with its use, primarily steric hindrance during coupling, are well-documented, and optimized protocols exist.

This compound, on the other hand, offers the significant advantage of orthogonality. Its fluoride-labile nature allows for its use in combination with both acid-labile (Boc) and base-labile (Fmoc) protecting groups, providing greater flexibility in the synthesis of complex peptides with multiple sensitive functionalities. However, the limited commercial availability and the relative scarcity of published data on its performance in SPPS, particularly concerning N-methylated amino acids, are notable drawbacks.

For researchers embarking on the synthesis of N-methylated peptides, Fmoc-MeLeu-OH remains the more conventional and well-supported choice. However, for complex synthetic targets requiring a high degree of orthogonality, this compound presents a compelling, albeit less-explored, alternative that warrants further investigation. The successful incorporation of either building block will ultimately depend on the careful optimization of coupling conditions to overcome the inherent steric challenges of N-methylated amino acids.

References

A Comparative Guide to the Efficiency of Teoc-MeLeu-OH and Boc-MeLeu-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids into peptide sequences is a crucial strategy for enhancing their therapeutic properties, including increased metabolic stability and improved membrane permeability. However, the synthesis of peptides containing these modified residues, such as N-methyl-L-leucine (MeLeu), presents significant challenges due to the steric hindrance at the N-terminus, which can impede coupling efficiency. The choice of the Nα-protecting group is therefore a critical parameter for a successful synthesis. This guide provides a detailed comparison of two commonly used protecting groups for N-methyl-L-leucine: 2-(trimethylsilyl)ethoxycarbonyl (Teoc) and tert-butoxycarbonyl (Boc).

Executive Summary

Both Teoc-MeLeu-OH and Boc-MeLeu-OH are valuable reagents for the incorporation of N-methyl-L-leucine into peptide sequences. The primary distinction lies in their deprotection chemistry, which dictates their orthogonality and compatibility with different synthetic strategies. While Boc-MeLeu-OH is more commonly used within the well-established Boc-solid-phase peptide synthesis (SPPS) strategy, this compound offers an orthogonal protection scheme that can be advantageous in specific contexts, particularly when acid-labile side-chain protecting groups are required. The coupling of both derivatives is challenging due to steric hindrance and necessitates the use of highly efficient coupling reagents.

Data Presentation: A Comparative Analysis

Due to the lack of direct head-to-head comparative studies under identical experimental conditions, the following table summarizes the key characteristics and expected performance of this compound and Boc-MeLeu-OH based on the established properties of the protecting groups and data from studies on sterically hindered N-methylated amino acids.

FeatureThis compoundBoc-MeLeu-OH
Protecting Group 2-(trimethylsilyl)ethoxycarbonyl (Teoc)tert-butoxycarbonyl (Boc)
Deprotection Condition Fluoride (B91410) ions (e.g., TBAF) or moderately strong acid (e.g., TFA)[1][2]Moderately strong acid (e.g., TFA)[3]
Orthogonality Orthogonal to Boc when using fluoride for deprotection.[1] Not orthogonal to Boc if acid is used for deprotection.[4]Not orthogonal to other acid-labile side-chain protecting groups (e.g., tBu, Trt).[5][6]
Coupling Efficiency Expected to be challenging due to steric hindrance. Requires potent coupling reagents.Challenging due to steric hindrance. Requires potent coupling reagents like HATU or PyAOP for high efficiency.[7]
Typical Coupling Reagents HATU, PyAOP, PyBOPHATU, HBTU, PyAOP, COMU[8][9]
Expected Yield Highly dependent on coupling conditions and sequence.Can be high (>90%) with optimized protocols using potent coupling reagents.[8]
Potential Side Reactions Incomplete deprotection with fluoride may occur.Acid-catalyzed side reactions during deprotection.
Key Advantage Enables an orthogonal protection strategy with acid-labile side-chain protecting groups.Well-established protocols within the widely used Boc-SPPS strategy.

Experimental Protocols

The successful incorporation of both this compound and Boc-MeLeu-OH is highly dependent on the experimental conditions, particularly the choice of coupling reagent. The following are generalized protocols for solid-phase peptide synthesis (SPPS).

Protocol 1: Coupling of Boc-MeLeu-OH using HATU

This protocol is designed for the efficient coupling of the sterically hindered Boc-N-methyl-L-leucine.

1. Resin Preparation:

  • Swell the resin (e.g., Merrifield or PAM resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Perform Boc deprotection of the N-terminal amino acid on the resin using 25-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

  • Neutralize the resin with a 10% solution of diisopropylethylamine (DIEA) in DMF.

  • Wash the resin thoroughly with DMF.

2. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve Boc-MeLeu-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or a double coupling can be performed.

3. Monitoring and Washing:

  • Monitor the reaction completion using a qualitative test for secondary amines (e.g., chloranil (B122849) test). The Kaiser test is not suitable for N-methylated amines.

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF, followed by DCM.

Protocol 2: Coupling of this compound

This protocol is a general guideline and may require optimization based on the specific peptide sequence. The use of a highly efficient coupling reagent is crucial.

1. Resin Preparation:

  • Swell the appropriate resin in DMF for at least 30 minutes.

  • Perform the deprotection of the N-terminal protecting group according to the chosen synthetic strategy (e.g., piperidine (B6355638) for Fmoc deprotection).

  • Wash the resin thoroughly to remove deprotection reagents.

2. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve this compound (3 equivalents) and a potent coupling reagent such as PyAOP (2.9 equivalents) in DMF.

  • Add DIEA (6 equivalents) and allow for a short pre-activation period (1-2 minutes).

  • Add the activated this compound solution to the resin.

  • Agitate the mixture for 2-4 hours at room temperature.

3. Monitoring and Washing:

  • Monitor the coupling reaction using a suitable test for secondary amines.

  • Upon completion, wash the resin extensively with DMF and DCM.

Protocol 3: Deprotection of the Teoc Group

The Teoc group can be removed using fluoride ions, which allows for orthogonality with acid-labile protecting groups like Boc.

  • Wash the Teoc-protected peptide-resin with tetrahydrofuran (B95107) (THF).

  • Treat the resin with a solution of 1 M tetrabutylammonium (B224687) fluoride (TBAF) in THF for 1-2 hours at room temperature.

  • Wash the resin thoroughly with THF, isopropanol, and DCM.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical logic behind the use of Teoc and Boc protecting groups in peptide synthesis.

Teoc_Deprotection Teoc_Peptide Teoc-N(Me)Leu-Peptide-Resin Deprotected_Peptide H-N(Me)Leu-Peptide-Resin Teoc_Peptide->Deprotected_Peptide Fluoride-mediated β-elimination Fluoride TBAF in THF Fluoride->Teoc_Peptide Byproducts Ethylene + CO2 + Me3SiF Deprotected_Peptide->Byproducts Release of byproducts

Caption: Fluoride-mediated deprotection of the Teoc group.

Boc_SPPS_Cycle Start H2N-Peptide-Resin Coupling Couple Boc-MeLeu-OH (HATU, DIEA, DMF) Start->Coupling Protected_Peptide Boc-N(Me)Leu-Peptide-Resin Coupling->Protected_Peptide Deprotection Deprotection (TFA in DCM) Protected_Peptide->Deprotection Deprotection->Start Regenerates N-terminus Next_Cycle Ready for next coupling cycle Deprotection->Next_Cycle

Caption: A typical cycle in Boc-based solid-phase peptide synthesis.

Orthogonality_Scheme Start_Peptide Teoc-N(Me)Leu-...-AA(Boc)-... Fluoride_Deprotection TBAF Start_Peptide->Fluoride_Deprotection Selective Teoc removal Acid_Deprotection TFA Start_Peptide->Acid_Deprotection Selective Boc removal Teoc_Removed H-N(Me)Leu-...-AA(Boc)-... Fluoride_Deprotection->Teoc_Removed Boc_Removed Teoc-N(Me)Leu-...-AA(H)-... Acid_Deprotection->Boc_Removed

References

A Comparative Guide: Teoc vs. Fmoc Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase peptide synthesis (SPPS), the choice of the α-amino protecting group is a critical decision that dictates the overall synthetic strategy. The 9-fluorenylmethyloxycarbonyl (Fmoc) group has long been the cornerstone of modern SPPS due to its base lability, which allows for mild deprotection conditions. However, the 2-(p-toluenesulfonyl)ethoxycarbonyl (Teoc) protecting group presents a compelling alternative with distinct advantages, particularly in scenarios requiring enhanced stability and orthogonal deprotection strategies. This guide provides an objective comparison of the Teoc and Fmoc protecting groups, supported by their chemical properties and outlining experimental protocols for their use.

At a Glance: Key Differences

FeatureTeoc (2-(p-toluenesulfonyl)ethoxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Deprotection Condition Fluoride-labile (e.g., TBAF) or strongly acidic (TFA)[]Base-labile (e.g., 20% piperidine (B6355638) in DMF)[2][3]
Stability Stable to hydrolysis, most acidic and reductive conditions[4][5].Stable to acidic conditions[2][3].
Orthogonality Orthogonal to acid-labile (Boc) and base-labile (Fmoc) protecting groups[][5].Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt)[2][3].
Monitoring No direct real-time monitoring of deprotection.Deprotection can be monitored by UV absorbance of the dibenzofulvene-piperidine adduct[2][3].
Key Advantages High stability to a wide range of conditions, offering flexibility in synthesis design.Mild deprotection conditions, well-established protocols, and real-time reaction monitoring[2][3][6].
Potential Side Reactions Potential for side reactions related to fluoride-based deprotection.Aspartimide formation, diketopiperazine formation at the dipeptide stage, and peptide aggregation[2][7].
Cost Reagents for introduction (e.g., Teoc-Cl, Teoc-OSu) can be expensive[].Fmoc-amino acids are widely available and generally cost-effective.

Chemical Structures and Deprotection Mechanisms

The fundamental difference between Teoc and Fmoc lies in their cleavage chemistry.

cluster_teoc Teoc Protection and Deprotection cluster_fmoc Fmoc Protection and Deprotection Teoc_Protected Teoc-NH-Peptide Teoc_Deprotected H₂N-Peptide Teoc_Protected->Teoc_Deprotected Byproducts_Teoc Tos-CH=CH₂ + CO₂ + F-Si(CH₃)₃ Teoc_Protected->Byproducts_Teoc Fluoride (B91410) F⁻ (e.g., TBAF) Fluoride->Teoc_Protected β-elimination Fmoc_Protected Fmoc-NH-Peptide Fmoc_Deprotected H₂N-Peptide Fmoc_Protected->Fmoc_Deprotected Byproducts_Fmoc Dibenzofulvene-piperidine adduct + CO₂ Fmoc_Protected->Byproducts_Fmoc Piperidine Piperidine Piperidine->Fmoc_Protected β-elimination

Figure 1. Deprotection mechanisms of Teoc and Fmoc groups.

Advantages of the Teoc Protecting Group

The primary advantage of the Teoc group lies in its remarkable stability and the orthogonality it offers.

  • Enhanced Stability: The Teoc group is stable towards a broader range of chemical conditions compared to Fmoc, including hydrolysis and various nucleophilic attacks, as well as most acidic and reductive environments[4][5]. This robustness allows for more flexibility in the choice of reagents and reaction conditions for the modification of side chains or the peptide backbone during synthesis.

  • True Orthogonality: Teoc's fluoride-lability makes it truly orthogonal to both the acid-labile Boc group and the base-labile Fmoc group[][5]. This allows for complex synthetic strategies involving the selective deprotection of different parts of a molecule without affecting other protected functionalities. For instance, a Teoc-protected amine can remain intact during the removal of Fmoc or Boc groups, enabling the synthesis of branched or cyclic peptides with high precision.

  • Avoidance of Piperidine-Related Side Reactions: The use of piperidine for Fmoc deprotection is known to cause side reactions such as aspartimide formation, particularly in sequences containing Asp-Gly or Asp-Ser[7]. By employing a fluoride-based deprotection method, the Teoc strategy circumvents these issues, potentially leading to a purer final product for susceptible sequences.

Experimental Protocols

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard cycle for the addition of one amino acid using Fmoc chemistry.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

  • Add a base, typically diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling step should be repeated.

4. Washing:

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (B109758) (DCM) (3-5 times).

5. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5). For simpler peptides, a mixture of TFA/water/triisopropylsilane (TIS) (95:2.5:2.5) is often sufficient.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.

  • Dry the crude peptide under vacuum.

start Start with Resin-NH₂ coupling Couple Fmoc-AA-OH start->coupling wash1 Wash (DMF, DCM) coupling->wash1 deprotect Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotect wash2 Wash (DMF) deprotect->wash2 final_aa Final Amino Acid Coupled? wash2->final_aa final_aa->coupling No cleavage Final Cleavage (TFA Cocktail) final_aa->cleavage Yes end Purified Peptide cleavage->end

Figure 2. Experimental workflow for Fmoc-based SPPS.
Protocol 2: Teoc-Based Solid-Phase Peptide Synthesis (SPPS) - A Representative Protocol

While less common than Fmoc-SPPS, a Teoc-based strategy would follow a similar cycle, with the key difference being the deprotection step.

1. Resin Swelling and Initial Amino Acid Coupling:

  • Follow the same procedure as in Fmoc-SPPS, starting with a suitable resin.

2. Teoc Deprotection:

  • Swell the Teoc-protected peptide-resin in a suitable anhydrous solvent like tetrahydrofuran (B95107) (THF) or DMF.

  • Prepare a solution of a fluoride source, such as 1 M tetrabutylammonium (B224687) fluoride (TBAF) in THF.

  • Add the TBAF solution (3-5 equivalents) to the resin.

  • Agitate the mixture at room temperature. The reaction time can vary from 30 minutes to several hours and should be optimized for the specific sequence.

  • Monitor the deprotection by taking small samples of the resin, cleaving the peptide, and analyzing by HPLC-MS.

  • Once deprotection is complete, drain the fluoride solution and wash the resin extensively with the reaction solvent (THF or DMF) followed by DCM to remove all fluoride salts.

3. Amino Acid Coupling:

  • Couple the next Teoc-protected amino acid using standard coupling reagents as described in the Fmoc protocol.

4. Washing:

  • Follow the same washing procedure as in the Fmoc protocol.

5. Final Cleavage and Deprotection:

  • The final cleavage from the resin and removal of acid-labile side-chain protecting groups is performed using a TFA-based cocktail, as described in the Fmoc protocol.

start Start with Resin-NH₂ coupling Couple Teoc-AA-OH start->coupling wash1 Wash (DMF, DCM) coupling->wash1 deprotect Teoc Deprotection (TBAF/THF) wash1->deprotect wash2 Wash (THF, DMF) deprotect->wash2 final_aa Final Amino Acid Coupled? wash2->final_aa final_aa->coupling No cleavage Final Cleavage (TFA Cocktail) final_aa->cleavage Yes end Purified Peptide cleavage->end

Figure 3. Representative workflow for Teoc-based SPPS.

Conclusion

The Fmoc protecting group remains the workhorse of solid-phase peptide synthesis due to its mild cleavage conditions, well-established protocols, and the convenience of reaction monitoring. However, the Teoc protecting group offers significant advantages in terms of chemical stability and orthogonality. For the synthesis of complex peptides, particularly those requiring the use of harsh reagents for on-resin modifications or those prone to piperidine-induced side reactions, the Teoc group is a powerful tool in the peptide chemist's arsenal. The choice between Teoc and Fmoc should be made based on the specific requirements of the target peptide, including its sequence, length, and any planned post-synthesis modifications.

References

A Comparative Guide to the Orthogonality of Teoc-MeLeu-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the strategic selection of protecting groups is paramount. An ideal protecting group should not only effectively mask a reactive functional group but also be removable under specific conditions that leave other protecting groups within the molecule intact. This principle of orthogonality is the cornerstone of modern multi-step chemical synthesis. This guide provides an in-depth comparison of the 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) protecting group, specifically on N-methyl-L-leucine (Teoc-MeLeu-OH), and its compatibility with other commonly used protecting groups in peptide synthesis.

The Teoc group is a carbamate-based protecting group for amines, valued for its distinct cleavage mechanism. Unlike many common protecting groups that are labile to acid or base, the Teoc group is selectively removed by fluoride (B91410) ions.[1][2][3] This unique property makes it an excellent candidate for orthogonal protection strategies, allowing for the selective deprotection of other groups without affecting the Teoc-protected amine.

Orthogonality Profile of this compound

The Teoc protecting group exhibits remarkable stability under a wide range of conditions used for the deprotection of other common amine protecting groups such as tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Benzyloxycarbonyl (Cbz). This stability is crucial for its successful application in complex synthetic routes.

Data Presentation: Stability of this compound

While direct quantitative kinetic studies on this compound were not found in the surveyed literature, extensive qualitative reports and analogous data from closely related structures, such as the 2-(triphenylsilyl)ethoxycarbonyl (Tpseoc) group, provide a strong basis for assessing its stability.[4][5] The following table summarizes the stability of this compound under the standard deprotection conditions for Fmoc, Boc, and Cbz protecting groups.

Protecting Group to be CleavedStandard Deprotection ReagentsTypical ConditionsStability of this compoundReference
Fmoc 20% Piperidine (B6355638) in DMFRoom Temperature, 10-30 minHighly Stable [6]
Boc Trifluoroacetic Acid (TFA) in DCM (e.g., 20-50%)Room Temperature, 30-60 minModerately Stable to Labile *[2]
Boc (Mild Conditions) p-Toluenesulfonic acid (pTSA) in Et2O/ethanol60-65 °C, 20 minStable [2]
Cbz H₂ gas, Palladium on Carbon (Pd/C)Room Temperature, 1-16 hHighly Stable [3]
Cbz (Transfer Hydrogenolysis) Ammonium (B1175870) formate (B1220265), Pd/C in MethanolRoom Temperature, 1-4 hHighly Stable [3]
Teoc Tetrabutylammonium fluoride (TBAF)Room Temperature, 1-4 hLabile (Cleaved)[1][2]

*While the Teoc group is generally stable to many acidic conditions, strong acids like neat TFA can lead to its cleavage.[2] For selective Boc deprotection in the presence of Teoc, milder acidic conditions are recommended.

Experimental Protocols

The following are detailed methodologies for the selective deprotection of Fmoc, Boc, and Cbz groups in the presence of a Teoc-protected amino acid, as well as the protocol for the specific cleavage of the Teoc group.

Protocol 1: Selective Deprotection of the Fmoc Group

Objective: To remove the Fmoc group from a peptide containing a this compound residue without affecting the Teoc group.

Materials:

  • Fmoc-protected peptide-resin containing a this compound residue

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF for washing

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate the mixture at room temperature for an initial 3 minutes, then drain.

  • Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.[6]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • The resin is now ready for the next coupling step, with the Teoc group remaining intact.

Protocol 2: Selective Deprotection of the Boc Group (Mild Conditions)

Objective: To remove the Boc group from a peptide containing a this compound residue using mild acidic conditions to preserve the Teoc group.

Materials:

  • Boc-protected peptide containing a this compound residue

  • p-Toluenesulfonic acid (pTSA)

  • Diethyl ether (Et₂O)

  • Ethanol (EtOH)

Procedure:

  • Dissolve the protected peptide in a 6:1 mixture of Et₂O and EtOH.

  • Add one equivalent of p-toluenesulfonic acid.

  • Stir the mixture at 60-65 °C for 20 minutes.[2]

  • Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Boc group.

  • Upon completion, neutralize the reaction with a suitable base (e.g., a saturated solution of sodium bicarbonate).

  • Extract the product with an organic solvent and purify as necessary.

Protocol 3: Selective Deprotection of the Cbz Group

Objective: To remove the Cbz group from a peptide containing a this compound residue via catalytic transfer hydrogenolysis.

Materials:

  • Cbz-protected peptide containing a this compound residue

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate

  • Methanol (MeOH)

Procedure:

  • Dissolve the Cbz-protected peptide in methanol.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Add ammonium formate (3-5 equivalents).

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Protocol 4: Deprotection of the Teoc Group

Objective: To selectively remove the Teoc group from this compound or a peptide containing this residue.

Materials:

  • Teoc-protected substrate

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)

  • Anhydrous THF

Procedure:

  • Dissolve the Teoc-protected substrate in anhydrous THF.

  • Add 1.1-1.5 equivalents of a 1.0 M solution of TBAF in THF at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS. The deprotection is often complete within 1-4 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Visualization of Orthogonal Deprotection

The following diagrams, generated using Graphviz, illustrate the orthogonal relationship between Teoc and other common protecting groups in peptide synthesis.

Orthogonal_Deprotection cluster_Fmoc Fmoc Removal cluster_Boc Boc Removal (Mild Acid) cluster_Cbz Cbz Removal cluster_Teoc Teoc Removal Peptide Fully Protected Peptide (Teoc, Fmoc, Boc, Cbz) Fmoc_Removed Peptide with free N-terminus (Teoc, Boc, Cbz intact) Peptide->Fmoc_Removed 20% Piperidine/DMF Boc_Removed Peptide with Boc removed (Teoc, Fmoc, Cbz intact) Peptide->Boc_Removed pTSA Cbz_Removed Peptide with Cbz removed (Teoc, Fmoc, Boc intact) Peptide->Cbz_Removed H₂/Pd-C Teoc_Removed Peptide with Teoc removed (Fmoc, Boc, Cbz intact) Peptide->Teoc_Removed TBAF

Caption: Orthogonal deprotection scheme for Teoc and other common protecting groups.

The following diagram illustrates a typical experimental workflow for demonstrating the orthogonality of the Teoc group.

Caption: Experimental workflow for demonstrating Teoc orthogonality.

Conclusion

The 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) protecting group, as exemplified by this compound, is a valuable tool in the arsenal (B13267) of the peptide chemist. Its robust stability towards the basic and reductive/hydrogenolysis conditions required for the removal of Fmoc and Cbz groups, respectively, establishes it as a truly orthogonal protecting group. While caution is advised when using strong acidic conditions for Boc deprotection, the availability of milder protocols allows for the selective removal of Boc in the presence of Teoc. The unique fluoride-mediated cleavage of the Teoc group provides an additional layer of selectivity, enabling the design of complex and efficient synthetic strategies for novel peptides and other biologically active molecules.

References

Validating Teoc-MeLeu-OH Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of modified amino acids is critical for the synthesis of novel peptides with enhanced therapeutic properties. Teoc-MeLeu-OH, a protected form of N-methylated leucine (B10760876), offers a valuable building block for peptide synthesis. However, rigorous validation is essential to confirm its successful incorporation. This guide provides an objective comparison of mass spectrometry-based validation with alternative methods, supported by experimental data and detailed protocols.

Mass Spectrometry: The Gold Standard for Validation

Mass spectrometry (MS) is the primary and most definitive method for validating the incorporation of this compound into a peptide sequence. Its high sensitivity, accuracy, and ability to provide detailed structural information make it an indispensable tool in peptide chemistry.

Performance Comparison

The validation process for a target peptide, Ac-Ala-Val-(N-Me)Leu-Gly-NH₂, synthesized using this compound, is outlined below. The key objective is to confirm the correct mass and pinpoint the location of the N-methyl group.

Parameter Mass Spectrometry (LC-MS/MS) Alternative Method: NMR Spectroscopy Alternative Method: Edman Degradation
Primary Validation Confirms molecular weight and sequenceConfirms N-methylation site and conformationSequential N-terminal amino acid identification
Mass Accuracy < 5 ppm with high-resolution instrumentsNot applicable for primary sequence validationNot applicable for primary sequence validation
Sensitivity High (femtomole to picomole)Lower (micromole to nanomole)Moderate (picomole)
Throughput HighLowModerate
Sample Requirement LowHighModerate
Key Observation Mass shift of +14.01565 Da and corresponding fragment ionsCharacteristic N-methyl proton and carbon signals (~2.7-3.1 ppm for ¹H, ~30-35 ppm for ¹³C)[1]Blockage of sequencing at the N-methylated residue[2]
Limitations Requires fragmentation to localize modificationComplex spectra for larger peptides, lower throughputIneffective for sequencing beyond the N-methylated residue[2]
Experimental Protocol: Validation by LC-MS/MS

This protocol details the steps for validating the incorporation of this compound into a synthetic peptide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Following solid-phase peptide synthesis (SPPS) and cleavage from the resin, the crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • The purified peptide fraction is lyophilized.

  • A stock solution of the peptide is prepared by dissolving the lyophilized powder in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a final concentration of 1 mg/mL.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • An aliquot of the peptide solution (5-10 µL) is injected onto a C18 analytical column.

    • The peptide is separated using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Mass Spectrometry (MS):

    • The eluent from the LC column is introduced into an electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • MS1 Scan: A full scan is acquired to determine the experimental mass-to-charge ratio (m/z) of the intact peptide. The successful incorporation of N-methyl-leucine will result in a mass increase of 14.01565 Da compared to the unmodified peptide.[2][3]

    • MS/MS Scan (Tandem MS): The precursor ion corresponding to the target peptide is isolated and subjected to fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions (b- and y-ions) are analyzed to confirm the amino acid sequence and localize the N-methyl modification. The N-methyl group will add 14.01565 Da to the fragment ion containing the modified leucine residue.

3. Data Analysis:

  • The acquired MS1 data is processed to determine the experimental molecular weight of the peptide. This is compared to the theoretical molecular weight to confirm the incorporation of the N-methyl-leucine.

  • The MS/MS spectrum is analyzed to identify the series of b- and y-ions. The mass shift of +14.01565 Da on a specific fragment ion confirms the location of the N-methyl group on the leucine residue.

Experimental Workflow

G cluster_synthesis Peptide Synthesis cluster_analysis Mass Spectrometry Validation synthesis Solid-Phase Peptide Synthesis (with this compound) cleavage Cleavage & Deprotection synthesis->cleavage purification RP-HPLC Purification cleavage->purification lcms LC-MS Analysis (Intact Mass) purification->lcms msms Tandem MS (MS/MS) (Fragmentation) lcms->msms data_analysis Data Analysis (Sequence & Modification Site) msms->data_analysis result result data_analysis->result Validated Peptide G receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 Phosphorylates peptide N-Me-Leu Peptide (Therapeutic) peptide->receptor Binds & Activates kinase2 Kinase B kinase1->kinase2 Activates transcription_factor Transcription Factor kinase2->transcription_factor Phosphorylates cellular_response Cellular Response transcription_factor->cellular_response Regulates Gene Expression

References

A Comparative Guide to the NMR Analysis of Peptides Containing Teoc-MeLeu-OH and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of N-methylated amino acids into peptides is a critical strategy for enhancing therapeutic properties such as proteolytic stability and cell permeability. The choice of the N-protecting group for the N-methylated amino acid monomer is a key consideration in the solid-phase peptide synthesis (SPPS) process. This guide provides an objective comparison of peptides containing N-α-2-(trimethylsilyl)ethoxycarbonyl-N-methyl-L-leucine (Teoc-MeLeu-OH) with commonly used alternatives, namely Fmoc- and Boc-protected N-methyl-leucine, focusing on their analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparison of Protecting Groups for N-Methyl-Leucine in Peptide Synthesis

The selection of a protecting group for N-methyl-leucine influences the synthesis strategy, cleavage conditions, and ultimately, the ease of characterization of the final peptide. The Teoc (2-(trimethylsilyl)ethoxycarbonyl) group offers an alternative to the more conventional Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) groups.

Protecting GroupStructureDeprotection ConditionKey AdvantagesKey Disadvantages
Teoc Teoc-N(Me)Leu-OHFluoride ion (e.g., TBAF) or strong acid (TFA)Orthogonal to Fmoc and some acid-labile groups; Cleavage products are volatile.Reagents for introduction can be expensive; Less commonly used than Fmoc or Boc.
Fmoc Fmoc-N(Me)Leu-OHBase (e.g., 20% piperidine (B6355638) in DMF)Widely used in SPPS; Mild deprotection conditions; Compatible with acid-labile side-chain protecting groups.Potential for side reactions like diketopiperazine formation, especially with N-terminal N-methylated residues.
Boc Boc-N(Me)Leu-OHStrong acid (e.g., TFA)Well-established chemistry; Can reduce aggregation in some sequences.Requires harsh acidic conditions for cleavage (HF); Not orthogonal to many acid-labile side-chain protecting groups.

NMR Spectral Data Comparison

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound in a peptide context, alongside reported data for Fmoc- and Boc-protected N-methylated amino acids. The data for this compound is estimated based on typical chemical shifts for the Teoc protecting group and N-methylated leucine (B10760876) residues.

Table 1: Comparative ¹H NMR Chemical Shifts (ppm)

ProtonTeoc-MeLeu-peptide (Estimated)Fmoc-N-Me-Thr(tBu)-OH[1]Unprotected Leucine (in D₂O)
N-CH₃ ~2.8 - 3.2 (s)2.77 (s)-
α-CH ~4.0 - 4.5 (m)4.35 (d)~3.7 (t)
β-CH₂ ~1.5 - 1.8 (m)-~1.7 (m)
γ-CH ~1.4 - 1.7 (m)-~1.6 (m)
δ-CH₃ ~0.8 - 1.0 (d)-~0.9 (d)
Teoc-CH₂CH₂-Si ~0.9 - 1.1 (t), ~4.1 - 4.3 (t)--
Teoc-Si(CH₃)₃ ~0.0 (s)--
Fmoc-CH, CH₂ -7.88-7.32 (m), 4.45 (d), 4.25 (t)-

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm)

CarbonTeoc-MeLeu-peptide (Estimated)Fmoc-N-Me-Thr(tBu)-OH[1]Unprotected Leucine (in D₂O)
N-CH₃ ~30 - 3531.5-
α-C ~55 - 6063.5~55
β-C ~40 - 45-~42
γ-C ~24 - 26-~26
δ-C ~21 - 24-~23, 24
C=O (peptide) ~170 - 175-~178
C=O (Teoc) ~155 - 157--
Teoc-CH₂CH₂-Si ~18, ~64--
Teoc-Si(CH₃)₃ ~-1.5--
C=O (Fmoc) -156.4-
Fmoc carbons -143.8, 141.2, 127.6, 127.0, 125.2, 119.9, 67.5, 46.8-

Experimental Protocols

Synthesis of Peptides Containing N-Methylated Amino Acids

A general protocol for solid-phase peptide synthesis (SPPS) is outlined below. Specific modifications may be required when incorporating N-methylated amino acids due to their increased steric hindrance.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink Amide resin for peptide amides) in N,N-dimethylformamide (DMF) for 30-60 minutes.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Wash the resin thoroughly with DMF.

3. Amino Acid Coupling:

  • For standard amino acids: Dissolve the Fmoc-protected amino acid (4 eq.), a coupling reagent such as HBTU (3.9 eq.), and a base like DIPEA (8 eq.) in DMF. Add to the resin and react for 1-2 hours.

  • For N-methylated amino acids: Coupling can be more challenging. The use of stronger coupling reagents like HATU or PyAOP is often recommended.[2] Reaction times may need to be extended, and double coupling is frequently employed to ensure complete reaction. Monitoring the coupling reaction with a colorimetric test like the Kaiser test (for primary amines) or the chloranil (B122849) test (for secondary amines) is crucial.

4. Capping (Optional but Recommended):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

5. Repetition:

  • Repeat steps 2-4 for each amino acid in the peptide sequence.

6. Cleavage and Deprotection:

  • After synthesis is complete, wash the resin with dichloromethane (B109758) (DCM).

  • Treat the resin with a cleavage cocktail. A common cocktail for peptides with acid-labile side-chain protecting groups is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). The reaction time is typically 2-4 hours.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.

  • Lyophilize the crude peptide.

NMR Sample Preparation and Analysis

1. Sample Preparation:

  • Dissolve 5-10 mg of the lyophilized peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or a mixture of H₂O/D₂O with a water suppression sequence).

  • Add a small amount of a reference standard such as tetramethylsilane (B1202638) (TMS) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS).

2. 1D ¹H NMR Spectroscopy:

  • Acquire a standard 1D proton spectrum to get an overview of the peptide's purity and to identify characteristic signals. The N-methyl group of N-methyl-leucine will appear as a singlet, typically between 2.8 and 3.2 ppm. The protons of the Teoc group will have characteristic shifts: the trimethylsilyl (B98337) protons around 0.0 ppm (a sharp singlet integrating to 9 protons) and the two methylene (B1212753) groups as triplets around 1.0 and 4.2 ppm.

3. 1D ¹³C NMR Spectroscopy:

  • Acquire a proton-decoupled ¹³C spectrum. This is particularly useful for identifying the carbonyl carbons and the characteristic carbons of the protecting groups and amino acid side chains. The N-methyl carbon typically resonates between 30 and 35 ppm.

4. 2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue (spin system).

  • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system, even if they are not directly coupled.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons. This is very useful for assigning the ¹³C spectrum based on the assigned ¹H spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations (2-3 bonds) between protons and carbons. This is crucial for sequencing the peptide and confirming the position of the N-methylated residue by observing correlations from the N-methyl protons to the alpha-carbon and the carbonyl carbon of the N-methylated residue, as well as to the carbonyl carbon of the preceding residue.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). This provides information about the peptide's three-dimensional structure and can also be used for sequential assignment.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for solid-phase peptide synthesis and the subsequent NMR analysis.

Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (e.g., HATU, DIPEA) Deprotection->Coupling Wash1 Wash Coupling->Wash1 Capping Capping (Optional) Wash1->Capping Wash2 Wash Capping->Wash2 Repeat Repeat for all AAs? Wash2->Repeat Repeat->Deprotection Yes Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage No Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Lyophilization Lyophilization Precipitation->Lyophilization Crude_Peptide Crude Peptide Lyophilization->Crude_Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

NMR_Analysis_Workflow cluster_NMR NMR Analysis Crude_Peptide Crude Peptide Purification HPLC Purification Crude_Peptide->Purification Pure_Peptide Pure Peptide Purification->Pure_Peptide Sample_Prep Sample Preparation (Deuterated Solvent) Pure_Peptide->Sample_Prep NMR_Acquisition NMR Data Acquisition (1D & 2D) Sample_Prep->NMR_Acquisition Data_Processing Data Processing & Analysis NMR_Acquisition->Data_Processing Structure_Elucidation Structure Elucidation & Characterization Data_Processing->Structure_Elucidation

Caption: Workflow for the purification and NMR analysis of a synthetic peptide.

References

A Comparative Guide to Assessing the Purity of Teoc-MeLeu-OH Synthesized Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized peptides is a critical step that underpins the reliability of experimental results and the safety of potential therapeutics.[1] The incorporation of modified amino acids, such as Teoc-MeLeu-OH (N-methyl-N-((2-(trimethylsilyl)ethoxy)carbonyl)-L-leucine), a leucine (B10760876) derivative[2][3], introduces unique challenges in synthesis and subsequent purity analysis. This guide provides an objective comparison of the primary analytical techniques used to assess the purity of peptides synthesized with this compound, complete with supporting data and detailed experimental protocols.

Impurities in synthetic peptides can arise from various stages, including incomplete reactions, side reactions during synthesis, or degradation during storage.[1][4][5] These impurities can include truncated or deletion sequences, diastereomers, or peptides with remaining protecting groups.[1][4][5] For peptides containing modified residues like this compound, it is crucial to employ robust analytical methods to ensure these modifications have been incorporated correctly and have not led to unexpected byproducts. A multi-technique approach is often necessary for a comprehensive purity assessment.[6]

Comparative Analysis of Purity Assessment Techniques

The three most common and complementary techniques for determining the purity of synthetic peptides are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).[6][7][8][9]

TechniquePrinciple of DetectionInformation ProvidedStrengthsLimitationsSpecific Considerations for this compound Peptides
RP-HPLC Separation based on hydrophobicity.[10][11]Purity percentage based on peak area, detection of impurities with different hydrophobicity.[6][10]High resolution, quantitative, and a well-established method for peptide analysis.[7][9]May not separate impurities with very similar hydrophobicity. Purity is relative to other detected components.[6]The Teoc protecting group and N-methylation on the leucine residue will alter the peptide's hydrophobicity, affecting its retention time. The method must be optimized to resolve the target peptide from potential diastereomers or incompletely deprotected species.
Mass Spectrometry (MS) Measures the mass-to-charge ratio (m/z) of ionized molecules.[7][12]Confirms the molecular weight of the target peptide and helps identify impurities based on their mass.[8][12]High sensitivity and specificity, provides structural information, and can identify low-abundance impurities.[7][12]Not inherently quantitative without appropriate standards. Can be affected by ion suppression from contaminants.Essential for confirming the correct incorporation of the this compound residue by verifying the expected molecular weight of the final peptide. Tandem MS (MS/MS) can be used to sequence the peptide and confirm the location of the modification.[7]
Amino Acid Analysis (AAA) Hydrolyzes the peptide into its constituent amino acids, which are then separated and quantified.[9]Determines the amino acid composition and the net peptide content.[9][13]Provides an absolute quantification of the peptide. Considered the "gold standard" for determining peptide concentration.[14]Destructive to the sample. Does not provide information on the peptide sequence or the presence of isomeric impurities. Cysteine and tryptophan may have low recovery with standard methods.[13][14]Standard acid hydrolysis conditions may degrade the Teoc protecting group if it has not been removed. The analysis will quantify the N-methyl-leucine content, confirming its presence and ratio relative to other amino acids.

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible results.[1]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general method for determining the purity of a synthetic peptide containing this compound.

  • Materials:

    • Lyophilized peptide sample

    • HPLC-grade water

    • HPLC-grade acetonitrile (B52724) (ACN)

    • Trifluoroacetic acid (TFA)

    • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Procedure:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% (v/v) TFA in water.

      • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a final concentration of 1 mg/mL. Vortex or sonicate briefly to ensure complete dissolution.[6]

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 40°C

      • Detection Wavelength: 214 nm (for peptide bonds)[1]

      • Injection Volume: 20 µL

      • Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30 minutes. This may need to be optimized based on the hydrophobicity of the specific peptide.

    • Data Analysis: Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.[1][10]

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol combines the separation power of HPLC with the detection specificity of mass spectrometry.

  • Materials: Same as for RP-HPLC.

  • Procedure:

    • LC Separation: Perform the HPLC separation as described above. The eluent from the HPLC column is directed into the mass spectrometer.

    • Mass Spectrometry:

      • Ionization Source: Electrospray Ionization (ESI) is commonly used for peptides.[7]

      • Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended for accurate mass determination.[1][12]

      • Scan Range: Set a mass range appropriate for the expected molecular weight of the peptide and potential impurities.

    • Data Analysis:

      • Confirm the identity of the main peak by comparing its measured mass to the theoretical mass of the this compound-containing peptide.

      • Analyze the masses of minor peaks to identify potential impurities such as deletion sequences, truncated sequences, or products of incomplete deprotection.[1]

Amino Acid Analysis (AAA)

This protocol is for determining the net peptide content.

  • Materials:

    • Lyophilized peptide sample

    • 6 M Hydrochloric acid (HCl)

    • Amino acid standard solution

    • Derivatization reagent (e.g., ninhydrin (B49086) or AccQ-Tag)[9][13]

  • Procedure:

    • Hydrolysis:

      • Accurately weigh a small amount of the lyophilized peptide.

      • Add 6 M HCl to the sample in a sealed hydrolysis tube.

      • Heat at 110°C for 24 hours to hydrolyze the peptide bonds.

    • Derivatization:

      • After hydrolysis, evaporate the HCl.

      • Reconstitute the sample in a suitable buffer.

      • Derivatize the amino acids with a reagent such as ninhydrin to allow for detection.[6]

    • Analysis:

      • Inject the derivatized sample and the amino acid standard solution into an amino acid analyzer or an HPLC system equipped for amino acid analysis.

      • Quantify the amount of each amino acid by comparing the peak areas in the sample to those in the standard.[6]

    • Data Analysis:

      • Calculate the molar amount of each amino acid.

      • Determine the net peptide content based on the total weight of the amino acids relative to the initial weight of the lyophilized peptide.[6]

Visualizing the Workflow and Decision-Making Process

To better understand the experimental workflow and the logical basis for purity assessment, the following diagrams are provided.

G General Workflow for Peptide Synthesis and Purity Assessment cluster_synthesis Peptide Synthesis cluster_purification Purification & Isolation cluster_analysis Purity Analysis Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (including this compound) Fmoc_Deprotection->Amino_Acid_Coupling Cleavage_Deprotection Cleavage & Deprotection Amino_Acid_Coupling->Cleavage_Deprotection Crude_Peptide Crude Peptide Cleavage_Deprotection->Crude_Peptide Yields Precipitation Precipitation Purification Preparative HPLC Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Pure_Peptide Pure Lyophilized Peptide Lyophilization->Pure_Peptide RP_HPLC RP-HPLC LC_MS LC-MS AAA Amino Acid Analysis Crude_Peptide->Precipitation Pure_Peptide->RP_HPLC Pure_Peptide->LC_MS Pure_Peptide->AAA

General workflow for peptide synthesis and purity assessment.

Decision pathway for peptide purity analysis.

Conclusion

The accurate assessment of purity for synthetic peptides, particularly those containing modified amino acids like this compound, is non-negotiable for ensuring the validity of research and the quality of therapeutic candidates. While RP-HPLC provides excellent quantitative information on purity, it should be complemented with mass spectrometry to confirm the molecular identity of the target peptide and to characterize any impurities.[8] Furthermore, amino acid analysis remains the benchmark for determining the net peptide content, which is crucial for accurate dosing in subsequent experiments. By employing a combination of these analytical techniques, researchers can confidently assess the purity of their synthetic peptides, ensuring the integrity of their scientific findings.[10]

References

The Strategic Advantage of Teoc-MeLeu-OH in the Synthesis of Complex N-Methylated Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of complex peptide synthesis, particularly those involving N-methylated amino acids, the choice of protecting group strategy is a critical determinant of success. This guide provides an objective comparison of Teoc-MeLeu-OH with established alternatives, namely Fmoc- and Boc-protected N-methylleucine, using the kilogram-scale synthesis of the KRAS inhibitor LUNA18 as a central case study. Experimental data and detailed protocols are provided to support a comprehensive evaluation.

The incorporation of N-methylated amino acids into peptides is a widely used strategy to enhance metabolic stability, cell permeability, and oral bioavailability. However, the steric hindrance imparted by the N-methyl group presents significant challenges during peptide synthesis, often leading to sluggish and incomplete coupling reactions. The selection of a suitable N-terminal protecting group is therefore paramount to achieving high yields and purity.

This guide focuses on the use of the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group for N-methylleucine (this compound) and compares its performance against the more conventional 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) strategies.

Case Study: Kilogram-Scale GMP Synthesis of LUNA18

A compelling case for the utility of this compound is the successful kilogram-scale, GMP-compliant synthesis of LUNA18, a complex, N-alkyl-rich cyclic undecapeptide and clinical-stage KRAS inhibitor.[1] The synthesis was performed using a liquid-phase peptide synthesis (LPPS) approach, where the strategic use of Teoc-protected amino acids was crucial for specific, sterically hindered sequences.[1] The overall process, consisting of 24 telescoped chemical transformation steps, achieved an impressive overall yield of over 30% with a final product purity exceeding 98.5% (as determined by HPLC-UV).[1]

The choice of an LPPS strategy for LUNA18 was driven by the favorable solubility of the peptide intermediates, allowing for purification by simple liquid-liquid extraction after each step.[1] Within this framework, this compound was employed to overcome the challenges associated with the low nucleophilicity of N-alkylated peptide substrates.

Performance Comparison: this compound vs. Fmoc-MeLeu-OH and Boc-MeLeu-OH

While a direct head-to-head comparison for the synthesis of LUNA18 using different protecting groups is not publicly available, a comparative analysis can be constructed based on the known chemical properties of the protecting groups and the specific challenges of synthesizing N-methylated peptides.

ParameterThis compoundFmoc-MeLeu-OHBoc-MeLeu-OH
Deprotection Conditions Fluoride (B91410) ions (e.g., TBAF)Secondary amines (e.g., 20% piperidine (B6355638) in DMF)Strong acid (e.g., TFA)
Orthogonality Orthogonal to acid- and base-labile groups.Orthogonal to acid-labile groups.Orthogonal to base-labile and hydrogenolysis-cleavable groups.
Compatibility with N-Methylated Peptides Well-suited for sterically hindered couplings in LPPS, as demonstrated in the LUNA18 synthesis.[1]Prone to side reactions like diketopiperazine formation at the dipeptide stage. Coupling can be inefficient for sterically hindered residues.Can be effective, particularly with in situ neutralization protocols. However, repeated acid exposure can lead to peptide degradation.
Reported Overall Yield (LUNA18 Case Study) >30% (for the entire 24-step synthesis)[1]Not reported for this specific synthesis. Generally high for standard peptides, but can be lower for complex, N-methylated sequences.Not reported for this specific synthesis. Can be high, but sequence-dependent.
Reported Purity (LUNA18 Case Study) >98.5%[1]Not reported for this specific synthesis. Purity can be compromised by side reactions and incomplete couplings.Not reported for this specific synthesis. Purity can be affected by acid-catalyzed side reactions.
Key Advantages Mild, non-acidic/non-basic deprotection. High stability to a wide range of reaction conditions.Mild, base-labile deprotection compatible with acid-labile side-chain protecting groups. Well-established for solid-phase peptide synthesis (SPPS).Well-established chemistry. Can be advantageous for reducing aggregation in hydrophobic peptides.
Key Disadvantages Higher cost of the protecting group reagent. Requires use of fluoride reagents, which can have safety and handling considerations.Potential for side reactions like diketopiperazine formation and aspartimide formation. Deprotection with piperidine can be problematic.Requires strong acid for deprotection, which can cleave sensitive side-chain protecting groups and degrade the peptide backbone.

Experimental Protocols

I. Synthesis of a Peptide Fragment using this compound (Based on LUNA18 Synthesis)

This protocol describes a simultaneous deprotection-coupling procedure for the synthesis of the fragment Teoc-MeLeu-Ile-MeAla-Aze-EtPhe(4-Me)-Sar-OtBu, as reported in the LUNA18 synthesis.[1]

Materials:

  • This compound

  • H-Ile-MeAla-Aze-EtPhe(4-Me)-Sar-OtBu (peptide fragment)

  • Pentafluorophenol (B44920)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • IPAc (Isopropyl acetate)

  • DMF (N,N-Dimethylformamide)

Procedure:

  • Charge a reactor with this compound (1.2 equivalents with respect to the peptide fragment), IPAc, and DMF.

  • Add a solution of pentafluorophenol (1.5 equivalents) in IPAc to the reactor.

  • Cool the mixture to below 10 °C.

  • Add EDC·HCl (1.5 equivalents) portionwise while maintaining the temperature below 10 °C.

  • Stir the reaction mixture until the formation of the Teoc-MeLeu-pentafluorophenyl ester is complete (monitor by HPLC).

  • In a separate reactor, perform the deprotection of the N-terminal protecting group of the preceding peptide fragment.

  • Add the solution of the deprotected peptide fragment to the reactor containing the activated this compound.

  • Monitor the coupling reaction by HPLC until completion.

  • Perform an aqueous workup and liquid-liquid extraction to purify the resulting peptide fragment.

II. Alternative Protocol: Synthesis using Fmoc-MeLeu-OH in Liquid-Phase

This protocol provides a general procedure for the coupling of an Fmoc-protected N-methylated amino acid in a liquid-phase synthesis.

Materials:

  • Fmoc-MeLeu-OH

  • Peptide fragment with a free N-terminal amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF

Procedure:

  • Dissolve Fmoc-MeLeu-OH (1.5 equivalents) and HATU (1.45 equivalents) in DMF.

  • Add DIPEA (3.0 equivalents) to the solution and pre-activate for 1-2 minutes.

  • Add the pre-activated solution to a solution of the deprotected peptide fragment (1.0 equivalent) in DMF.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by HPLC.

  • Upon completion, quench the reaction and perform an aqueous workup and extraction to isolate the product.

  • For Fmoc deprotection, treat the peptide with 20% piperidine in DMF for 20-30 minutes, followed by workup and purification.

III. Alternative Protocol: Synthesis using Boc-MeLeu-OH in Solution-Phase

This protocol outlines a general procedure for coupling a Boc-protected N-methylated amino acid in solution.

Materials:

  • Boc-MeLeu-OH

  • Peptide fragment with a free N-terminal amine (as a salt, e.g., HCl or TFA salt)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA

  • DMF or a suitable organic solvent

Procedure:

  • Dissolve the deprotected peptide fragment salt (1.0 equivalent) in DMF.

  • Add DIPEA to neutralize the salt and bring the pH to approximately 8.

  • In a separate flask, dissolve Boc-MeLeu-OH (1.2 equivalents), HBTU (1.2 equivalents), and HOBt (1.2 equivalents) in DMF.

  • Add DIPEA (2.4 equivalents) to the activation mixture and stir for 5-10 minutes.

  • Add the activated Boc-MeLeu-OH solution to the neutralized peptide fragment solution.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by HPLC.

  • Perform an aqueous workup and extraction to purify the coupled peptide.

  • For Boc deprotection, treat the peptide with a solution of TFA in a suitable solvent (e.g., 50% TFA in DCM) for 30-60 minutes, followed by workup and purification.

Visualizing the Synthetic Workflow and Protecting Group Strategies

G General Workflow for Complex Peptide Synthesis cluster_0 Case Study: LUNA18 Synthesis (LPPS) cluster_1 Alternative: Fmoc Strategy cluster_2 Alternative: Boc Strategy Teoc_MeLeu This compound Activation_Teoc Activation (Pentafluorophenol, EDC) Teoc_MeLeu->Activation_Teoc Coupling_Teoc Coupling to Peptide Fragment Activation_Teoc->Coupling_Teoc Deprotection_Teoc Teoc Deprotection (Fluoride Source) Coupling_Teoc->Deprotection_Teoc Final_Peptide_Teoc Elongated Peptide Deprotection_Teoc->Final_Peptide_Teoc Fmoc_MeLeu Fmoc-MeLeu-OH Activation_Fmoc Activation (HATU, DIPEA) Fmoc_MeLeu->Activation_Fmoc Coupling_Fmoc Coupling to Peptide Fragment Activation_Fmoc->Coupling_Fmoc Deprotection_Fmoc Fmoc Deprotection (Piperidine/DMF) Coupling_Fmoc->Deprotection_Fmoc Final_Peptide_Fmoc Elongated Peptide Deprotection_Fmoc->Final_Peptide_Fmoc Boc_MeLeu Boc-MeLeu-OH Activation_Boc Activation (HBTU, HOBt, DIPEA) Boc_MeLeu->Activation_Boc Coupling_Boc Coupling to Peptide Fragment Activation_Boc->Coupling_Boc Deprotection_Boc Boc Deprotection (TFA) Coupling_Boc->Deprotection_Boc Final_Peptide_Boc Elongated Peptide Deprotection_Boc->Final_Peptide_Boc

Caption: Comparative workflows for peptide synthesis using Teoc, Fmoc, and Boc protecting groups.

G Logical Relationships of Protecting Group Selection Start Start: Complex N-Methylated Peptide Synthesis Steric_Hindrance Challenge: Steric Hindrance & Low Nucleophilicity Start->Steric_Hindrance Protecting_Group Decision: N-Terminal Protecting Group Steric_Hindrance->Protecting_Group Teoc This compound Protecting_Group->Teoc Mild, Orthogonal Deprotection Fmoc Fmoc-MeLeu-OH Protecting_Group->Fmoc Base-Labile, SPPS Standard Boc Boc-MeLeu-OH Protecting_Group->Boc Acid-Labile, Aggregation Reduction Outcome Desired Outcome: High Yield & Purity Teoc->Outcome Fmoc->Outcome Boc->Outcome

Caption: Decision-making framework for selecting a protecting group in complex peptide synthesis.

Conclusion

The successful kilogram-scale synthesis of the complex, N-methylated cyclic peptide LUNA18 highlights the strategic utility of this compound.[1] Its unique deprotection chemistry, which is orthogonal to both acid- and base-labile protecting groups, provides a significant advantage in multi-step syntheses of sensitive and sterically hindered peptides. While Fmoc and Boc strategies remain the workhorses of peptide synthesis, the Teoc protecting group offers a valuable alternative for overcoming specific challenges, particularly in the context of liquid-phase synthesis of N-alkylated peptides. The choice of protecting group should be made on a case-by-case basis, considering the specific peptide sequence, the overall synthetic strategy (solid-phase vs. liquid-phase), and the potential for side reactions. For complex targets like LUNA18, the judicious application of less conventional protecting groups like Teoc can be the key to a successful and scalable synthesis.

References

Evaluating Novel Amino Acid Derivatives in Difficult Peptide Sequences: A Comparative Framework

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides with challenging sequences, prone to aggregation and poor coupling efficiencies, remains a significant hurdle. While various strategies exist to mitigate these issues, the evaluation of new reagents is crucial for advancing peptide synthesis. This guide provides a framework for comparing the performance of novel amino acid derivatives, such as Teoc-MeLeu-OH, against established alternatives in the synthesis of difficult peptide sequences.

Currently, there is a notable lack of publicly available experimental data detailing the performance of this compound in the synthesis of difficult peptide sequences. Commercial suppliers list it as a leucine (B10760876) derivative, but comparative studies demonstrating its efficacy in mitigating aggregation or improving yields in challenging syntheses are not readily found in scientific literature.[1] Therefore, this guide will focus on established methodologies for overcoming difficult sequences and present a framework for how a new reagent like this compound could be evaluated against them.

Established Alternatives for Difficult Peptide Synthesis

Difficult peptide sequences are often characterized by their hydrophobicity, propensity for secondary structure formation (e.g., β-sheets), and steric hindrance, leading to on-resin aggregation.[2][3] This aggregation can block reactive sites, resulting in incomplete reactions and the formation of deletion sequences.[3] Several strategies have been developed to address these challenges.

A primary approach involves the incorporation of structural elements that disrupt the hydrogen bonding networks responsible for aggregation.[2] These include:

  • Pseudoproline Dipeptides: These derivatives introduce a "kink" in the peptide backbone, disrupting the formation of stable secondary structures.

  • Backbone-Protecting Groups: Groups like 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) on the α-nitrogen of amino acids prevent hydrogen bonding.[2]

  • N-methylated Amino Acids: The presence of a methyl group on the backbone nitrogen can disrupt aggregation.[4][5]

Beyond structural modifications, optimization of synthesis conditions is also critical:

  • Chaotropic Salts: Salts like LiCl or NaClO₄ can be used in washes to disrupt hydrogen bonds.[3]

  • Specialized Solvents and Reagents: The use of solvents like N-methylpyrrolidone (NMP) or the addition of dimethylsulfoxide (DMSO) can improve solvation.[2] More potent coupling reagents such as HATU or PyBOP are often employed for sterically hindered couplings.[6]

  • Microwave Synthesis: Microwave energy can accelerate both deprotection and coupling steps, potentially reducing aggregation by minimizing reaction times at elevated temperatures.[3]

Comparative Performance Data of Established Alternatives

The following table summarizes the general advantages and disadvantages of common strategies used to combat peptide aggregation. Quantitative comparisons are highly sequence-dependent, and the optimal choice often requires empirical testing.

StrategyMechanismAdvantagesDisadvantages
Pseudoproline Dipeptides Disrupts secondary structureHighly effective in breaking aggregationLimited to specific dipeptide sequences (X-Ser/Thr)
Dmb/Hmb Backbone Protection Prevents backbone hydrogen bondingBroadly applicable to various amino acidsCan be sterically demanding for coupling
Chaotropic Salt Washes Disrupts hydrogen bonding networksSimple to implement in standard protocolsMay not be sufficient for severely aggregating sequences
Microwave-Assisted SPPS Increased reaction kinetics at elevated temperaturesCan significantly improve yields and purityRequires specialized equipment
Alternative Solvents (e.g., NMP, DMSO) Improved solvation of peptide and resinCan be effective for moderately difficult sequencesMay not be compatible with all resins or reagents

Framework for Evaluating this compound

To objectively assess the performance of a novel reagent like this compound, a systematic comparison with established methods is necessary. The following experimental framework is proposed:

Experimental Design

A model "difficult" peptide sequence known for aggregation should be chosen. Examples include hydrophobic sequences or those with a high propensity for β-sheet formation. The synthesis of this model peptide would be performed using:

  • Standard Fmoc-Leu-OH: As a baseline control.

  • This compound: To evaluate its performance.

  • An Established "Gold Standard" Method: Such as the incorporation of a pseudoproline dipeptide or the use of a Dmb-protected leucine, for direct comparison.

Key Performance Indicators (KPIs) to Measure
  • Crude Peptide Purity: Determined by High-Performance Liquid Chromatography (HPLC).

  • Overall Yield: The final amount of purified peptide.

  • Presence of Deletion Sequences: Identified by Mass Spectrometry (MS).

  • Coupling Efficiency: Monitored throughout the synthesis using a qualitative method like the Kaiser test.

Experimental Workflow

The following diagram illustrates a typical workflow for solid-phase peptide synthesis (SPPS) which can be adapted for this comparative study.

G cluster_spps_cycle Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_cleavage_purification Cleavage and Purification resin Resin Swelling deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638)/DMF) resin->deprotection wash1 Washing (DMF) deprotection->wash1 coupling Amino Acid Coupling (e.g., HATU/DIPEA) wash1->coupling wash2 Washing (DMF, DCM) coupling->wash2 wash2->deprotection Repeat for each amino acid cleavage Cleavage from Resin (e.g., TFA cocktail) wash2->cleavage Final Cycle precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (LC-MS) purification->analysis

Figure 1. General workflow for Fmoc-based solid-phase peptide synthesis, cleavage, and purification.
Detailed Experimental Protocols

Standard Fmoc-SPPS Coupling Protocol:

  • Resin Swelling: Swell the resin (e.g., Rink Amide) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin with DMF (5x) and dichloromethane (B109758) (DCM) (3x).

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.

  • Coupling: Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Repeat: Repeat the cycle for each amino acid in the sequence.

Final Cleavage and Deprotection:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours.

  • Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide and wash with cold ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Logical Framework for Reagent Evaluation

The decision to adopt a new reagent should be based on a clear evaluation of its benefits versus its costs and potential drawbacks.

G start Difficult Peptide Sequence Identified eval Evaluate Synthesis Strategies start->eval standard Standard Fmoc-SPPS eval->standard alternative Established Alternative (e.g., Pseudoproline, Dmb) eval->alternative new_reagent New Reagent (e.g., this compound) eval->new_reagent compare Compare KPIs: - Yield - Purity - Deletion Sequences standard->compare alternative->compare new_reagent->compare decision Select Optimal Strategy compare->decision

Figure 2. Decision-making framework for selecting a synthesis strategy for difficult peptides.

Conclusion

While this compound is commercially available, its utility in overcoming the challenges of synthesizing difficult peptide sequences has yet to be documented in peer-reviewed literature. The true measure of its performance can only be determined through rigorous, controlled studies that compare it directly with the well-established methods outlined in this guide. Researchers encountering difficult sequences are encouraged to employ this comparative framework to systematically evaluate new reagents and contribute to the collective knowledge of the peptide synthesis community.

References

A Comparative Guide to Protecting Groups for N-Methyl-L-Leucine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate process of solid-phase peptide synthesis (SPPS), the choice of protecting groups for N-methylated amino acids is a critical decision that profoundly impacts synthesis strategy, yield, purity, and overall cost-effectiveness. N-methylated amino acids, such as N-methyl-L-leucine (MeLeu), are pivotal for enhancing the pharmacokinetic properties of peptide-based therapeutics, including increased metabolic stability and membrane permeability. However, their incorporation presents significant challenges due to the steric hindrance at the N-terminal secondary amine, which can impede coupling efficiency.[1][2]

This guide provides a cost-benefit analysis of using Teoc-MeLeu-OH in comparison to its more common alternatives, Fmoc-MeLeu-OH and Boc-MeLeu-OH. The analysis is based on the chemical properties of the protecting groups, their orthogonality in synthetic strategies, and available cost information. Due to a lack of direct comparative experimental data in the literature for this compound, this guide also highlights the current knowledge gaps and provides generalized experimental protocols to aid researchers in their own evaluations.

Orthogonality of Protecting Groups: A Strategic Overview

The primary advantage of one protecting group over another often lies in its orthogonality—the ability to be removed under specific conditions that do not affect other protecting groups in the molecule. This allows for complex synthetic strategies, including the synthesis of cyclic or branched peptides. The three protecting groups discussed here—Teoc, Fmoc, and Boc—are distinguished by their unique cleavage conditions, making them largely orthogonal to one another.

  • Fmoc (9-fluorenylmethyloxycarbonyl): This protecting group is base-labile and is typically removed using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).[3]

  • Boc (tert-butoxycarbonyl): The Boc group is acid-labile and is cleaved with moderately strong acids, most commonly trifluoroacetic acid (TFA).[3]

  • Teoc (2-(trimethylsilyl)ethoxycarbonyl): The Teoc group is cleaved by fluoride (B91410) ions, typically from a source like tetrabutylammonium (B224687) fluoride (TBAF).[4] It is stable to the acidic and basic conditions used to remove Boc and Fmoc groups, respectively, offering a high degree of orthogonality.[5][6]

The following diagram illustrates the orthogonal deprotection strategies for these three protecting groups.

G Orthogonal Deprotection Strategies cluster_Fmoc Fmoc Strategy cluster_Boc Boc Strategy cluster_Teoc Teoc Strategy Peptide_Resin Peptide-Resin (with protected MeLeu) Fmoc_MeLeu Fmoc-MeLeu-Peptide-Resin Boc_MeLeu Boc-MeLeu-Peptide-Resin Teoc_MeLeu Teoc-MeLeu-Peptide-Resin Piperidine Piperidine/DMF Fmoc_MeLeu->Piperidine Deprotection Deprotected_Fmoc H-MeLeu-Peptide-Resin Piperidine->Deprotected_Fmoc TFA TFA/DCM Boc_MeLeu->TFA Deprotection Deprotected_Boc H-MeLeu-Peptide-Resin TFA->Deprotected_Boc TBAF TBAF/THF Teoc_MeLeu->TBAF Deprotection Deprotected_Teoc H-MeLeu-Peptide-Resin TBAF->Deprotected_Teoc

Orthogonal deprotection schemes for Fmoc, Boc, and Teoc.

Cost-Benefit Analysis

A direct cost-benefit analysis is challenging due to the lack of publicly available, direct comparative data on the performance of this compound. However, we can frame the analysis based on reagent cost, chemical properties, and synthetic strategy.

ParameterThis compoundFmoc-MeLeu-OHBoc-MeLeu-OH
Approximate Cost Pricing on request; generally considered a specialty reagent and likely more expensive.[7][8]~$19/gram[9][10]~$4.80/gram[11][12]
Deprotection Conditions Mild, fluoride-based (e.g., TBAF in THF)[4]Mild, base-based (e.g., 20% piperidine in DMF)[3]Harsh, acid-based (e.g., TFA in DCM)[3]
Orthogonality Orthogonal to both acid- and base-labile protecting groups.[5][6]Orthogonal to acid-labile protecting groups.Orthogonal to base-labile protecting groups.
Side Reactions Deprotection byproducts are volatile or easily removed. Potential for silicon-based side reactions is low.Dibenzofulvene byproduct can form adducts if not properly scavenged by piperidine.Strong acid can cause cleavage of acid-sensitive side-chain protecting groups or linkers.
Primary Benefit High degree of orthogonality allows for complex synthetic strategies.Well-established chemistry with a vast body of literature and protocols.Lower cost of the protected amino acid.
Primary Drawback Higher cost and less established protocols.Potential for side reactions with base-sensitive sequences.Harsh deprotection conditions can degrade sensitive peptides.

Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity.

Experimental Protocols

The successful incorporation of N-methylated amino acids is highly dependent on the choice of coupling reagent due to steric hindrance. Highly efficient reagents such as HATU, HCTU, and PyAOP are often required.[1][13] The following are generalized protocols for the coupling and deprotection of Teoc-, Fmoc-, and Boc-MeLeu-OH in SPPS.

General Coupling Protocol for N-Methylated Amino Acids

This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin.

  • Resin Swelling: Swell the resin in an appropriate solvent (e.g., DMF or DCM) for 30-60 minutes.

  • Previous Amino Acid Deprotection: If applicable, deprotect the N-terminal amino group of the resin-bound peptide.

  • Amino Acid Activation: In a separate vessel, dissolve the protected N-methyl-L-leucine (3-5 equivalents), a coupling reagent (e.g., HATU, 3-5 equivalents), and a base (e.g., DIPEA or collidine, 6-10 equivalents) in DMF.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours. The reaction progress can be monitored using a qualitative test such as the Kaiser test (which will be negative for the secondary amine) or the chloranil (B122849) test.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF and DCM to remove any unreacted reagents.

The following diagram outlines the general workflow for a coupling cycle in SPPS.

G SPPS Coupling Cycle Workflow start Start with Peptide-Resin deprotection N-terminal Deprotection start->deprotection wash1 Wash (DMF/DCM) deprotection->wash1 coupling Couple next Amino Acid (e.g., with HATU/DIPEA) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 end Ready for next cycle wash2->end

General workflow for an SPPS coupling cycle.
Deprotection Protocols

Fmoc-MeLeu-OH Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.

  • Drain the solution and repeat the treatment for another 10-20 minutes.

  • Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

Boc-MeLeu-OH Deprotection:

  • Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes.

  • Drain the solution and wash the resin with DCM.

  • Neutralize the resulting trifluoroacetate (B77799) salt with a solution of 10% DIPEA in DMF.

  • Wash the resin with DMF and DCM.

This compound Deprotection (Generalized):

  • Swell the resin in anhydrous THF.

  • Add a 1 M solution of TBAF in THF (2-3 equivalents) to the resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Drain the solution and wash the resin thoroughly with THF, followed by DMF and DCM.

Conclusion and Future Outlook

The choice between Teoc-, Fmoc-, and Boc-MeLeu-OH for SPPS is a strategic decision that hinges on the complexity of the target peptide, the overall synthetic strategy, and budgetary constraints.

  • Boc-MeLeu-OH offers a significant cost advantage, making it a viable option for simpler peptides where the harsh acidic deprotection conditions are not a concern.

  • Fmoc-MeLeu-OH represents the current industry standard, with a wealth of established protocols and a good balance of cost and performance under milder, base-labile deprotection conditions.

  • This compound presents a compelling, albeit currently more expensive and less documented, alternative. Its key advantage is its orthogonality to both acid- and base-labile protecting groups. This feature is invaluable for the synthesis of complex peptides requiring multiple, selective deprotection steps.

The primary limitation in conducting a definitive cost-benefit analysis is the lack of direct, peer-reviewed experimental data comparing the coupling efficiency, yield, and purity of this compound with its Fmoc and Boc counterparts. Future research in this area would be highly beneficial to the peptide synthesis community, enabling a more quantitative assessment. Until such data is available, the selection of this compound will likely be driven by the specific need for its unique orthogonality in advanced and complex peptide synthesis projects. Researchers are encouraged to perform their own small-scale comparative studies to determine the optimal protecting group strategy for their specific applications.

References

A Comparative Guide to the Conformational Impact of Teoc-MeLeu-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of modified amino acids is a cornerstone of modern peptide drug design, enabling the fine-tuning of a peptide's structural and pharmacological properties. Among these modifications, N-methylation of the peptide backbone offers a powerful tool to enhance metabolic stability, improve membrane permeability, and modulate biological activity by imposing conformational constraints. This guide provides a comparative framework for evaluating the effect of N-(2-(trimethylsilyl)ethoxy)carbonyl-N-methyl-L-leucine (Teoc-MeLeu-OH) on the final three-dimensional structure of a peptide.

While direct, peer-reviewed comparative studies detailing the specific conformational effects of this compound are not extensively available, this guide outlines the necessary experimental protocols and data analysis strategies to conduct such a comparison. We will contrast the use of this compound with the more common Fmoc-N-Me-Leu-OH and the standard, non-methylated Fmoc-Leu-OH.

Introduction to N-Methylated Amino Acids and the Teoc Protecting Group

N-methylation, the substitution of an amide proton with a methyl group, introduces significant steric hindrance that restricts the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles. This reduction in conformational flexibility can pre-organize a peptide into its bioactive conformation, potentially leading to increased receptor affinity and selectivity.

The choice of the Nα-protecting group for the N-methylated amino acid is crucial for successful solid-phase peptide synthesis (SPPS). The Teoc (2-(trimethylsilyl)ethoxycarbonyl) group is a carbamate-based protecting group that offers an alternative to the widely used Fmoc (9-fluorenylmethoxycarbonyl) group. The Teoc group is cleaved under acidic conditions, providing orthogonality with the base-labile Fmoc group. This allows for selective deprotection strategies in complex peptide syntheses.

Comparative Experimental Design

To objectively assess the impact of this compound on peptide structure, a comparative study should be designed around a model peptide sequence. This guide proposes the synthesis and analysis of three variations of a model hexapeptide:

  • Peptide 1 (Control): Ac-Tyr-Gly-Gly-Phe-Leu -Arg-NH₂ (Synthesized using Fmoc-Leu-OH)

  • Peptide 2 (Fmoc-N-Me): Ac-Tyr-Gly-Gly-Phe-[NMe]Leu -Arg-NH₂ (Synthesized using Fmoc-N-Me-Leu-OH)

  • Peptide 3 (Teoc-N-Me): Ac-Tyr-Gly-Gly-Phe-[NMe]Leu -Arg-NH₂ (Synthesized using this compound)

By comparing the structural features of these three peptides, researchers can isolate the conformational effects specifically attributable to the N-methylation of the leucine (B10760876) residue and any potential influence from the protecting group chemistry used during synthesis.

Data Presentation: A Framework for Comparison

The following tables provide a structured format for summarizing the quantitative data obtained from the experimental analyses.

Table 1: Synthesis and Purification Data

Peptide VariantN-Methylated Leucine DerivativeCrude Purity (%)Purified Yield (%)
Peptide 1 (Control)Fmoc-Leu-OH
Peptide 2 (Fmoc-N-Me)Fmoc-N-Me-Leu-OH
Peptide 3 (Teoc-N-Me)This compound

Table 2: Circular Dichroism (CD) Spectroscopy Data

Peptide VariantWavelength of Minima (nm)Mean Residue Ellipticity [θ] at Minima (deg·cm²·dmol⁻¹)Predominant Secondary Structure
Peptide 1 (Control)
Peptide 2 (Fmoc-N-Me)
Peptide 3 (Teoc-N-Me)

Table 3: ¹H NMR Spectroscopy Data (Key Chemical Shifts in ppm)

Peptide VariantTyr (aromatic)Phe (aromatic)Leu/NMeLeu α-HN-Methyl (CH₃)Arg δ-CH₂
Peptide 1 (Control)N/A
Peptide 2 (Fmoc-N-Me)
Peptide 3 (Teoc-N-Me)

Experimental Protocols

Detailed methodologies for the synthesis, purification, and structural characterization of the model peptides are provided below.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of the model peptides on a Rink Amide resin using a standard Fmoc/tBu strategy.

  • Resin Swelling: Swell 100 mg of Rink Amide resin (0.5 mmol/g) in N,N-dimethylformamide (DMF) for 30 minutes in a fritted syringe.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and dichloromethane (B109758) (DCM) (3x).

  • Amino Acid Coupling:

    • For standard Fmoc-amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Leu-OH): Dissolve 4 equivalents of the Fmoc-amino acid, 3.9 equivalents of HBTU, and 8 equivalents of DIPEA in DMF. Add to the resin and agitate for 2 hours.

    • For Fmoc-N-Me-Leu-OH: Due to steric hindrance, use a stronger coupling agent like HATU. Dissolve 4 equivalents of Fmoc-N-Me-Leu-OH, 3.9 equivalents of HATU, and 8 equivalents of DIPEA in DMF. Allow to pre-activate for 5 minutes before adding to the resin. Agitate for 4 hours. Double coupling may be necessary.

    • For this compound: Follow the same procedure as for Fmoc-N-Me-Leu-OH, substituting this compound.

  • Washing: After each coupling step, wash the resin with DMF (5x) and DCM (3x).

  • Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus by treating the resin with a solution of acetic anhydride/DIPEA/DMF (1:2:7) for 30 minutes.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) for 3 hours.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and air dry. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Prepare 0.1 mg/mL solutions of each purified peptide in 10 mM phosphate (B84403) buffer (pH 7.4).

  • Data Acquisition: Record CD spectra from 190 to 260 nm at 25°C using a 1 mm pathlength quartz cuvette.

  • Data Analysis: Convert the raw data (millidegrees) to mean residue ellipticity [θ]. Analyze the spectra for characteristic minima associated with α-helices (208 and 222 nm), β-sheets (218 nm), and random coils (around 195 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 1-2 mg of each purified peptide in 90% H₂O / 10% D₂O.

  • Data Acquisition: Acquire 1D ¹H and 2D TOCSY and NOESY spectra on a 600 MHz or higher NMR spectrometer at 25°C.

  • Data Analysis: Assign proton resonances using the 2D spectra. Compare the chemical shifts of the α-protons and amide protons, particularly around the leucine/N-methyl-leucine residue, to identify conformational changes. The presence of a distinct singlet around 2.7-3.1 ppm will confirm the N-methyl group. Analyze NOESY spectra for through-space correlations to determine inter-proton distances and deduce the peptide's three-dimensional structure.

Visualizing the Workflow and Concepts

To better understand the experimental and conceptual framework, the following diagrams are provided.

G Experimental Workflow for Comparative Peptide Analysis cluster_synthesis Peptide Synthesis cluster_purification Purification & Characterization cluster_analysis Structural Analysis S1 SPPS of Peptide 1 (Fmoc-Leu-OH) P1 RP-HPLC Purification S1->P1 S2 SPPS of Peptide 2 (Fmoc-N-Me-Leu-OH) S2->P1 S3 SPPS of Peptide 3 (this compound) S3->P1 P2 Mass Spectrometry (Verification) P1->P2 A1 Circular Dichroism (Secondary Structure) P2->A1 A2 NMR Spectroscopy (3D Conformation) P2->A2 C Comparative Analysis of Conformational Effects A1->C A2->C G Impact of N-Methylation on Peptide Backbone cluster_unmethylated Unmethylated Peptide Backbone cluster_methylated N-Methylated Peptide Backbone cluster_consequence Structural Consequences UM1 Amide Proton (H-bond donor) UM2 Free Rotation around Φ and Ψ bonds UM1->UM2 Allows UM3 High Conformational Flexibility UM2->UM3 Leads to M1 No Amide Proton (H-bond donor removed) M3 Restricted Rotation (Conformational Constraint) M1->M3 Contributes to M2 Steric Hindrance from Methyl Group M2->M3 Leads to C1 Disruption of α-helices and β-sheets M3->C1 C2 Induction of β-turns M3->C2 C3 Stabilization of Bioactive Conformation M3->C3

A Comparative Guide to the Biological Activity of Peptides Synthesized with Teoc-MeLeu-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in solid-phase peptide synthesis (SPPS) is a critical step that influences the purity, yield, and ultimately, the biological efficacy of the final peptide. This guide provides a comparative framework for evaluating the biological activity of peptides synthesized using Nα-2-(p-toluenesulfonyl)ethoxycarbonyl-Nα-methyl-L-leucine (Teoc-MeLeu-OH) against other common protected leucine (B10760876) alternatives.

While specific peer-reviewed data on the biological activity of peptides synthesized with this compound is not extensively available in the public domain, this guide presents a template for conducting such a comparison. It includes detailed experimental protocols for key biological assays and showcases how to present the resulting data. The workflows and data presented are illustrative and intended to serve as a blueprint for researchers undertaking these investigations.

Comparison of Protected Leucine Derivatives in Peptide Synthesis

The choice of protecting group for an amino acid can impact the efficiency of coupling reactions, the solubility of the growing peptide chain, and the final purity of the product. These factors can, in turn, influence the peptide's biological activity. This guide considers this compound in the context of more established alternatives like Fmoc-Leu-OH and Boc-Leu-OH.

FeatureThis compoundFmoc-Leu-OHBoc-Leu-OH
Protecting Group 2-(p-toluenesulfonyl)ethoxycarbonyl (Teoc)9-fluorenylmethyloxycarbonyl (Fmoc)tert-butyloxycarbonyl (Boc)
Cleavage Condition Mildly basic conditionsBasic conditions (e.g., piperidine)Acidic conditions (e.g., TFA)
Synthesis Strategy Primarily compatible with Fmoc-based SPPSStandard for Fmoc-based SPPSStandard for Boc-based SPPS
Potential Advantages The Teoc group can offer alternative deprotection kinetics and solubility properties compared to Fmoc, potentially aiding in the synthesis of difficult or aggregation-prone sequences. The N-methylation (MeLeu) introduces conformational constraints and resistance to enzymatic degradation.Well-established, mild cleavage conditions preserve acid-labile modifications.[1][2]Robust and classic method, particularly effective for hydrophobic and long peptide sequences.[2][3]
Potential Disadvantages Less commonly used, requiring more optimization of synthesis protocols.Repeated exposure to base can cause side reactions in sensitive sequences.[4]Requires strong acid for final cleavage, which can degrade sensitive residues and requires specialized equipment.[3][4]

Experimental Protocols

To objectively compare the biological activity of peptides synthesized with different protected leucines, a series of standardized assays should be performed. The following are detailed protocols for key experiments.

Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc-based)

This protocol outlines a general procedure for synthesizing a hypothetical peptide sequence using an automated peptide synthesizer.

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF)

  • Protected amino acids (Fmoc-Xaa-OH, including this compound or Fmoc-Leu-OH)

  • Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh solution for 15 minutes to remove the Fmoc group.[5]

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the protected amino acid (e.g., this compound or Fmoc-Leu-OH) (4 equivalents) with HCTU (4 equivalents) and DIEA (8 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Cycle: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[6]

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

    • Collect the peptide by centrifugation and wash with cold ether.

    • Dry the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide using mass spectrometry.

Cell Viability (MTT) Assay

This assay determines the effect of the synthesized peptides on cell proliferation and cytotoxicity.[7]

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[7]

  • Peptide Treatment: Prepare serial dilutions of the synthesized peptides in serum-free medium. Add 100 µL of the peptide solutions to the wells and incubate for 48 hours. Include a vehicle control (medium only).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.[2]

  • Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against peptide concentration and calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

Tyrosine Kinase Inhibition Assay

This assay is used to determine if the synthesized peptides can inhibit the activity of a specific tyrosine kinase, a common drug target.

Materials:

  • Recombinant Tyrosine Kinase (e.g., Src kinase)

  • Kinase buffer

  • ATP solution

  • Tyrosine-containing substrate peptide

  • Synthesized inhibitor peptides

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar

  • 96-well white plates

  • Luminometer

Procedure:

  • Assay Setup: In a 96-well plate, add the kinase buffer, the test peptide solution at various concentrations, the substrate peptide, and the tyrosine kinase enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

  • Signal Detection: Add the Kinase-Glo® reagent, which measures the amount of remaining ATP. A lower signal indicates higher kinase activity (more ATP consumed).

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor peptide concentration to determine the IC50 value.

Hypothetical Performance Data

The following table presents a hypothetical comparison of biological activity data for a target peptide synthesized using different protected leucine derivatives. This illustrates how quantitative data should be structured for clear comparison.

Synthesis MethodPeptide Purity (%) (Post-HPLC)Yield (mg)Cell Viability IC50 (µM) (HeLa Cells)Src Kinase Inhibition IC50 (µM)
Peptide with this compound 98.515.212.55.8
Peptide with Fmoc-Leu-OH 99.118.515.88.2
Peptide with Boc-Leu-OH 97.216.118.210.5

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex processes and relationships. The following are Graphviz diagrams illustrating a general peptide synthesis workflow and a representative signaling pathway.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Start: Rink Amide Resin Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 2. Wash (DMF/DCM) Fmoc_Deprotection->Wash1 Coupling 3. Couple Amino Acid (e.g., this compound + HCTU/DIEA) Wash1->Coupling Wash2 4. Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Fmoc_Deprotection n-1 cycles Cleavage Final Cleavage (TFA Cocktail) Repeat->Cleavage Final Cycle Purification Purification & Analysis (RP-HPLC, Mass Spec) Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

G cluster_pathway Generic Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase Adaptor Adaptor Proteins (e.g., Grb2) Receptor->Adaptor Ligand Growth Factor Ligand->Receptor Peptide Synthetic Peptide (Inhibitor) Peptide->Receptor Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Cell Proliferation, Survival) ERK->Transcription

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a synthetic peptide.

References

A Comparative Guide to N-Terminal Protecting Groups: Alternatives to Teoc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate N-terminal protecting group is a critical decision in the strategic planning of peptide synthesis. The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group has been a useful tool, particularly due to its stability under various conditions and its unique fluoride-mediated cleavage. However, the landscape of peptide synthesis is rich with alternatives, each offering a distinct set of advantages and disadvantages. This guide provides an objective comparison of the performance of common alternatives to the Teoc group, including the widely used Fmoc and Boc groups, the orthogonally-cleavable Alloc group, and the newer generation silicon-based Tpseoc group. The information presented herein is supported by experimental data to aid in the selection of the optimal protecting group for your specific synthetic challenge.

Performance Comparison of N-Terminal Protecting Groups

Protecting GroupStructureCleavage ConditionsStabilityTypical Deprotection Time
Teoc 2-(trimethylsilyl)ethoxycarbonylFluoride (B91410) ions (e.g., TBAF) or strong acid (TFA)[1]Stable to basic and hydrogenolysis conditions. Not fully orthogonal to Boc.[1]1-2 hours with TBAF
Fmoc 9-fluorenylmethyloxycarbonyl20-50% Piperidine (B6355638) in DMF[2]Acid-stable, base-labile. Orthogonal to Boc and Alloc.[2][]5-20 minutes[2]
Boc tert-butyloxycarbonylStrong acid (e.g., 50% TFA in DCM)[4][5]Base-stable, acid-labile. Not orthogonal to Teoc under acidic conditions.[1][]20-30 minutes[5]
Alloc AllyloxycarbonylPd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃)[2]Stable to acidic and basic conditions. Orthogonal to Fmoc and Boc.[2]20-30 minutes[2]
Tpseoc 2-(triphenylsilyl)ethoxycarbonylFluoride ions (e.g., TBAF/CsF)[1][6]Highly resistant to acidic conditions, hydrogenolysis, and conditions for Fmoc and Alloc cleavage. Orthogonal to Boc, Fmoc, and Alloc.[1][6]<10 minutes to 24 hours[1][6]

Experimental Protocols

Detailed methodologies are crucial for the successful application and removal of these protecting groups. Below are representative protocols for the cleavage of each discussed protecting group.

Teoc Deprotection Protocol

Materials:

  • Teoc-protected peptide-resin

  • Tetrabutylammonium fluoride (TBAF) solution (1M in THF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Swell the Teoc-protected peptide-resin in DMF.

  • Treat the resin with a solution of 1M TBAF in DMF.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress using a suitable analytical technique (e.g., Kaiser test).

  • Once the deprotection is complete, wash the resin thoroughly with DMF and DCM to remove residual reagents.

Fmoc Deprotection Protocol

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) Piperidine in DMF

  • DMF

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF.

  • Treat the resin with a 20% piperidine in DMF solution for 5-10 minutes at room temperature.[2]

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.

  • Wash the resin extensively with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[2]

Boc Deprotection Protocol

Materials:

  • Boc-protected peptide-resin

  • 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • DCM

  • Diisopropylethylamine (DIEA) solution (10% in DCM) for neutralization

Procedure:

  • Swell the Boc-protected peptide-resin in DCM.

  • Treat the resin with 50% TFA in DCM for 20-30 minutes at room temperature.[5]

  • Filter the resin and wash thoroughly with DCM.

  • Neutralize the resulting ammonium (B1175870) salt by washing the resin with a 10% DIEA in DCM solution.

  • Wash the resin again with DCM to remove excess base.

Alloc Deprotection Protocol

Materials:

  • Alloc-protected peptide-resin

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (B129415) (PhSiH₃)

  • DCM

Procedure:

  • Swell the Alloc-protected peptide-resin in DCM.

  • Prepare a solution of Pd(PPh₃)₄ (0.1-0.2 equivalents) and phenylsilane (10-20 equivalents) in DCM.

  • Add the catalyst solution to the resin and agitate the mixture at room temperature for 20-30 minutes.[2]

  • Monitor the deprotection using a suitable method.

  • Wash the resin thoroughly with DCM to remove the palladium catalyst and byproducts.

Tpseoc Deprotection Protocol

Materials:

  • Tpseoc-protected peptide

  • Tetrabutylammonium fluoride (TBAF)

  • Cesium fluoride (CsF)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the Tpseoc-protected peptide in THF.

  • Add TBAF and CsF to the solution.

  • Stir the reaction at room temperature. Cleavage times can vary from less than 10 minutes to 24 hours depending on the substrate.[1][6]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, work up the reaction to isolate the deprotected peptide.

Orthogonal Synthesis of a Branched Peptide: An Experimental Workflow

The synthesis of complex peptides, such as branched peptides, highlights the importance of orthogonal protecting groups. In this workflow, we utilize a combination of Fmoc, Boc, and Alloc to achieve the selective deprotection and subsequent elaboration of a lysine (B10760008) side chain.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) start Start with Rink Amide Resin elongate Elongate Peptide Chain (Fmoc-SPPS) start->elongate Standard Fmoc Cycles lys_alloc Incorporate Fmoc-Lys(Alloc)-OH elongate->lys_alloc continue_elongate Continue Chain Elongation (Fmoc-SPPS) lys_alloc->continue_elongate final_fmoc_deprotection Final N-terminal Fmoc Deprotection continue_elongate->final_fmoc_deprotection n_terminal_mod N-terminal Modification (e.g., Acetylation) final_fmoc_deprotection->n_terminal_mod alloc_deprotection Selective Alloc Deprotection (Pd(PPh3)4, PhSiH3) n_terminal_mod->alloc_deprotection Orthogonal Deprotection branch_coupling Couple Second Peptide Chain to Lysine Side Chain alloc_deprotection->branch_coupling cleavage Cleavage from Resin and Side-Chain Deprotection (TFA) branch_coupling->cleavage end Purified Branched Peptide cleavage->end

Synthesis of a branched peptide using orthogonal protecting groups.

Conclusion

The Teoc group remains a valuable tool in peptide synthesis, particularly when its unique cleavage conditions are advantageous. However, for many applications, alternative protecting groups offer greater flexibility and orthogonality. The Fmoc and Boc strategies are the workhorses of modern solid-phase peptide synthesis, with Fmoc's mild cleavage conditions making it particularly popular. The Alloc group provides an excellent orthogonal option for the synthesis of complex peptides, such as cyclic or branched structures. Furthermore, newer silicon-based protecting groups like Tpseoc offer enhanced stability and orthogonality, expanding the synthetic chemist's toolkit. The selection of the most appropriate N-terminal protecting group should be a strategic decision based on the specific requirements of the target peptide, including its sequence, complexity, and any desired post-synthesis modifications.

References

Safety Operating Guide

Proper Disposal of Teoc-MeLeu-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides essential, immediate safety and logistical information for the proper disposal of Teoc-MeLeu-OH, a protected amino acid derivative used in peptide synthesis. Adherence to these procedures is vital for maintaining a safe laboratory environment and complying with institutional and regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing.

Disposal Protocol: A Step-by-Step Guide

The disposal of this compound and its associated waste must be conducted in accordance with federal, state, and local environmental control regulations. Never dispose of this chemical down the drain or in the regular trash.

Experimental Protocol for Waste Collection:

  • Waste Identification and Segregation: Classify all materials contaminated with this compound as chemical waste. This includes:

    • Unused or expired solid this compound.

    • Solutions containing this compound.

    • Contaminated consumables (e.g., pipette tips, weighing boats, gloves, and wipes).

    • Rinsate from decontaminating non-disposable labware.

  • Selection of Waste Containers:

    • Solid Waste: Use a designated, sealable, and clearly labeled hazardous waste container for solid materials.

    • Liquid Waste: Use a dedicated, leak-proof, and chemically compatible container for liquid waste. Ensure the container has a secure, tight-fitting lid.

  • Waste Accumulation:

    • Carefully transfer the waste into the appropriate container.

    • For solutions, label the container with the full chemical name ("this compound") and the names and approximate concentrations of all other components in the mixture.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the primary hazards (e.g., "Irritant - Handle with Care").

    • Include the date of waste accumulation.

  • Storage:

    • Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory.

    • The storage area should be well-ventilated and away from heat or ignition sources.

  • Disposal Request:

    • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal.

Decision Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Container Management cluster_3 Final Disposal start This compound Waste Generated is_solid Solid or Liquid Waste? start->is_solid solid_waste Collect in Solid Hazardous Waste Container is_solid->solid_waste Solid liquid_waste Collect in Liquid Hazardous Waste Container is_solid->liquid_waste Liquid label_container Label Container: - 'Hazardous Waste' - 'this compound' - Date solid_waste->label_container liquid_waste->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, contributing to a secure research environment. Always consult your institution's specific guidelines and the most current regulatory requirements.

Personal protective equipment for handling Teoc-MeLeu-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Teoc-MeLeu-OH in a laboratory setting. It is designed to be a primary resource for researchers, scientists, and professionals in drug development, fostering a culture of safety and building trust through comprehensive and actionable information.

Disclaimer: This document provides guidance based on available safety information for similar compounds. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the supplier before handling the chemical.

I. Hazard Identification and Personal Protective Equipment (PPE)

Protection Type Required PPE Specifications and Use
Hand Protection Nitrile glovesInspect gloves for integrity before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.
Eye Protection Safety glasses with side shields or GogglesMust be worn at all times in the laboratory where chemicals are handled.
Respiratory Protection Dust mask or respiratorRecommended when handling the powder form to avoid inhalation of dust particles. Ensure proper fit and use a NIOSH-approved respirator if significant dust generation is expected.
Skin and Body Protection Laboratory coatA standard cotton lab coat is acceptable. Ensure it is fully buttoned.

II. Operational Plan for Handling this compound

A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from preparation to waste disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace weigh Weigh Compound prep_workspace->weigh Proceed to handling dissolve Dissolve in Solvent weigh->dissolve decontaminate Decontaminate Workspace dissolve->decontaminate Proceed to cleanup dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

Figure 1. Workflow for the safe handling of this compound.

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation:

    • Review the Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS for this compound.

    • Don Personal Protective Equipment (PPE): Put on all required PPE as detailed in the table above.

    • Prepare the Workspace: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Have all necessary equipment and materials, including spill cleanup supplies, readily available.

  • Handling:

    • Weighing: Carefully weigh the desired amount of this compound powder in a chemical fume hood to minimize dust inhalation.

    • Dissolution: If dissolving the compound, add the solvent to the powder slowly to avoid splashing. This compound is soluble in DMSO.

  • Cleanup and Disposal:

    • Decontamination: Clean the work surface and any equipment used with an appropriate solvent and then wipe down with a damp cloth.

    • Waste Disposal: Dispose of all waste, including contaminated gloves and any unused compound, in a designated hazardous waste container.

    • PPE Removal: Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles, then lab coat). Wash hands thoroughly after removing PPE.

III. Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

  • Solid Waste: Unused this compound powder and any materials contaminated with the solid (e.g., weigh boats, contaminated paper towels) should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Solutions of this compound should be disposed of in a designated liquid hazardous waste container. Do not pour chemical waste down the drain.

  • Contaminated Sharps: Any sharps (e.g., needles, Pasteur pipettes) that come into contact with this compound should be disposed of in a designated sharps container for chemical waste.

All waste must be disposed of in accordance with federal, state, and local environmental control regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.